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  • Product: 4,5-Dihydro-1,2-oxazole-3-carboxylic acid
  • CAS: 4485-98-7

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Profiling of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts

Executive Summary & Pharmacological Relevance 4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly referred to as 2-isoxazoline-3-carboxylic acid) is a rigid, heterocyclic bioisostere frequently utilized in the rational d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly referred to as 2-isoxazoline-3-carboxylic acid) is a rigid, heterocyclic bioisostere frequently utilized in the rational design of neuroactive compounds[1]. Because the 2-isoxazoline ring restricts the conformational flexibility of attached pharmacophores, it is highly valued in the synthesis of ionotropic and metabotropic glutamate receptor antagonists, such as NMDA receptor modulators[1]. Validating the regiochemistry and stereochemistry of this scaffold is paramount for drug development professionals, making high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy the gold standard for structural verification.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide dissects the mechanistic causality behind the observed chemical shifts, providing a self-validating framework for researchers synthesizing and characterizing this critical pharmacophore.

Mechanistic Synthesis & Workflow

The construction of the 4,5-dihydro-1,2-oxazole core is predominantly achieved via a 1,3-dipolar cycloaddition[2]. A nitrile oxide—typically generated in situ from ethyl chlorooximinoacetate via base-catalyzed dehydrohalogenation—reacts with an alkene dipolarophile[3]. This reaction is highly regioselective; the use of terminal alkenes almost exclusively yields 5-substituted-4,5-dihydroisoxazoles[1]. The resulting ester is then subjected to alkaline hydrolysis to yield the free 3-carboxylic acid[4].

Workflow A Ethyl Chlorooximinoacetate (Nitrile Oxide Precursor) C 1,3-Dipolar Cycloaddition (Base-catalyzed, e.g., Et3N) A->C B Alkene Dipolarophile (e.g., Ethylene or Styrene) B->C D Ethyl 4,5-dihydro-1,2-oxazole -3-carboxylate Intermediate C->D E Alkaline Hydrolysis (NaOH, MeOH/H2O) D->E F 4,5-dihydro-1,2-oxazole -3-carboxylic acid E->F G NMR Characterization (1H, 13C, COSY, HSQC) F->G

Workflow of 1,3-dipolar cycloaddition and NMR characterization.

NMR Spectroscopic Profiling: Causality and Assignments

The 4,5-dihydro-1,2-oxazole ring presents a unique electronic environment. The presence of the electronegative oxygen (O1) and the imine nitrogen (N2) creates a pronounced chemical shift gradient across the carbon backbone.

¹H NMR Chemical Shifts & Spin Systems

In the unsubstituted core (4,5-dihydro-1,2-oxazole-3-carboxylic acid), the protons at C4 and C5 appear as two distinct triplets due to mutual vicinal coupling.

  • H-5 Protons: Located adjacent to the highly electronegative ring oxygen, these protons experience strong diamagnetic deshielding, resonating downfield at approximately 4.30–4.50 ppm.

  • H-4 Protons: Situated adjacent to the sp²-hybridized imine carbon (C3), these protons are less deshielded than H-5, typically appearing at 3.20–3.40 ppm.

Substituent Effects (The AMX Spin System): When a substituent (e.g., a phenyl or alkyl group) is introduced at the C5 position, C5 becomes a chiral center. This breaks the symmetry of the C4 methylene protons, rendering them diastereotopic (H-4a and H-4b)[1]. The rigid conformation of the 5-membered ring restricts free rotation, resulting in a characteristic ABX or AMX spin system:

  • The H-5 proton appears as a doublet of doublets (dd) further downfield (e.g., ~5.70 ppm for 5-phenyl derivatives)[4].

  • The H-4a and H-4b protons appear as two separate doublets of doublets (e.g., ~3.65 ppm and ~3.20 ppm)[4].

  • Coupling Constants ( J ): The vicinal coupling constants ( ³J ) are highly diagnostic of the relative configuration. As predicted by the Haasnoot equation, Jcis​ (typically 10–11 Hz) is significantly larger than Jtrans​ (typically 7–8 Hz), allowing researchers to definitively assign relative stereochemistry[1].

¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of the 2-isoxazoline-3-carboxylic acid scaffold is characterized by four distinct regions:

  • C-3 (Imine Carbon): Resonates at 150–155 ppm due to sp² hybridization and direct attachment to the nitrogen atom.

  • C-5 (Oxygen-bearing Carbon): Appears at 70–75 ppm (shifting to ~83 ppm if substituted with a phenyl group) due to the strong inductive effect of the adjacent oxygen[4].

  • C-4 (Methylene Carbon): The most shielded ring carbon, typically found at 30–35 ppm (or ~40 ppm in 5-substituted analogs)[4].

  • C=O (Carboxylic Acid): Typically observed at 160–165 ppm[4].

NMR_Logic Core 4,5-dihydro-1,2-oxazole Ring System C5 C5 Position (Adjacent to Oxygen) Core->C5 C4 C4 Position (Adjacent to C=N) Core->C4 C3 C3 Position (Imine Carbon) Core->C3 C5_NMR 1H: 4.3-4.5 ppm 13C: 70-75 ppm Strongly Deshielded C5->C5_NMR C4_NMR 1H: 3.2-3.4 ppm 13C: 30-35 ppm Moderately Deshielded C4->C4_NMR C3_NMR 13C: 150-155 ppm sp2 Hybridized C3->C3_NMR

Logical relationship of substituent effects on NMR chemical shifts.

Quantitative Data Presentation

Table 1: ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Position Unsubstituted Core (δ ppm) 5-Phenyl Substituted (δ ppm) Multiplicity & Coupling Causality

| H-5 | 4.42 | 5.70 | Core: t ( J=10.5 Hz); Sub: dd ( J=11.0,8.5 Hz). Deshielded by O1. | | H-4a | 3.28 | 3.65 | Core: t ( J=10.5 Hz); Sub: dd ( J=17.5,11.0 Hz). Diastereotopic resolution. | | H-4b | 3.28 | 3.20 | Core: Overlaps with H-4a; Sub: dd ( J=17.5,8.5 Hz). Geminal coupling ( J=17.5 Hz). | | COOH | 13.20 | 13.00 | Broad singlet (br s). Exchangeable proton. |

Table 2: ¹³C NMR Chemical Shifts (DMSO-d6, 100 MHz)

Position Unsubstituted Core (δ ppm) 5-Phenyl Substituted (δ ppm) Hybridization & Electronic Environment
C-3 152.0 156.5 sp² imine carbon, deshielded by N2.
C-4 32.8 40.2 sp³ methylene, adjacent to C=N.
C-5 71.5 83.1 sp³ carbon, strongly deshielded by O1 inductive effect.

| C=O | 162.5 | 163.8 | Carboxylic acid carbonyl. |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignments, the following protocol integrates synthesis with a self-validating NMR acquisition strategy.

Phase 1: 1,3-Dipolar Cycloaddition

  • Dissolve ethyl chlorooximinoacetate (1.0 equiv) and the target alkene dipolarophile (1.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere[3].

  • Add triethylamine (Et₃N, 1.2 equiv) dropwise at 0 °C to generate the highly reactive nitrile oxide in situ.

  • Stir the reaction mixture at room temperature for 12 hours to allow complete cycloaddition.

  • Quench with water, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the 4,5-dihydro-1,2-oxazole-3-carboxylate ester intermediate.

Phase 2: Alkaline Hydrolysis

  • Dissolve the intermediate ester in a 1:1 mixture of Methanol/THF[5].

  • Add 2M aqueous NaOH (2.0 equiv) and stir at room temperature for 2 hours until TLC indicates complete consumption of the ester[5].

  • Acidify the mixture to pH 2 using 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield the pure 4,5-dihydro-1,2-oxazole-3-carboxylic acid[5].

Phase 3: NMR Acquisition & Validation

  • Sample Preparation: Dissolve 15–20 mg of the purified acid in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • ¹H NMR Parameters: Acquire at 400 MHz with a spectral width of 12 ppm, 64 scans, and a relaxation delay (D1) of 2.0 seconds. Rationale: A sufficient D1 ensures accurate integration of the diastereotopic H-4 protons against the H-5 proton.

  • ¹³C NMR Parameters: Acquire at 100 MHz with proton decoupling (WALTZ-16), 1024 scans, and a D1 of 2.0 seconds.

  • Self-Validation (2D NMR): Do not rely solely on 1D shifts. Run a COSY spectrum to confirm the vicinal coupling network between H-4 and H-5. Follow up with an HSQC spectrum to definitively map the proton shifts to their respective C4 (30-40 ppm) and C5 (70-85 ppm) carbons, eliminating any ambiguity caused by overlapping impurity signals.

Sources

Exploratory

physicochemical properties of 4,5-dihydro-1,2-oxazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-dihydro-1,2-oxazole-3-carboxylic acid Introduction 4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS No. 4485-98-7) is a heterocyclic compound that serves...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-dihydro-1,2-oxazole-3-carboxylic acid

Introduction

4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS No. 4485-98-7) is a heterocyclic compound that serves as a versatile building block in medicinal and agrochemical research.[1][2] Its structure, featuring a partially saturated five-membered isoxazoline ring coupled with a carboxylic acid functional group, imparts a unique set of physicochemical properties that are critical for its application. Understanding these properties—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for designing synthetic routes, developing formulations, and predicting pharmacokinetic behavior in biological systems.

This guide provides a comprehensive technical overview of the core . It combines theoretical predictions with detailed, field-proven experimental protocols to offer a self-validating framework for researchers. The methodologies described herein are foundational techniques in pharmaceutical and chemical research, designed to ensure the generation of accurate and reliable data.

Core Molecular and Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological environments. For 4,5-dihydro-1,2-oxazole-3-carboxylic acid, the presence of a polar heterocyclic ring and an ionizable carboxylic acid group are the primary determinants of its characteristics.

PropertyValue / DataSource / Comment
Molecular Formula C₄H₅NO₃[3]
Molecular Weight 115.09 g/mol [4]
CAS Number 4485-98-7[1]
Predicted XlogP -0.2[3]
Estimated pKa ~4.5 - 5.0Based on the typical range for carboxylic acids.[5][6]
Aqueous Solubility Experimentally DeterminedSee Protocol 3. Highly pH-dependent.[7]
Melting Point Experimentally DeterminedNot available in public databases.

Ionization Constant (pKa)

The pKa is arguably the most critical physicochemical parameter for an ionizable compound, as it dictates the extent of ionization at a given pH. This, in turn, profoundly influences solubility, permeability, and interactions with biological targets.

Theoretical Basis & Causality The carboxylic acid moiety is the primary ionizable group in 4,5-dihydro-1,2-oxazole-3-carboxylic acid. Carboxylic acids are weak acids, and their pKa values typically fall in the range of 4 to 5.[6] The pKa represents the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms. At physiological pH (~7.4), the compound will be predominantly in its ionized, anionic state, which generally leads to higher aqueous solubility but lower passive membrane permeability. Accurate pKa determination is essential for developing relevant in vitro assays and predicting in vivo behavior.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination.[8] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base in this case) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[9]

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) under constant temperature conditions (e.g., 25 °C).[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in water or a suitable co-solvent to a concentration of approximately 1-10 mM.[8]

    • To maintain a constant ionic environment, add a background electrolyte such as 0.15 M potassium chloride (KCl).[8] The ionic strength of the medium must be kept constant for a meaningful result.[9]

    • Acidify the initial solution to ~pH 2 with 0.1 M hydrochloric acid (HCl) to ensure the compound is fully protonated.

  • Titration Procedure:

    • Place the sample solution in a temperature-controlled vessel with a magnetic stirrer.

    • Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[8]

    • Immerse the calibrated pH electrode into the solution.

    • Add small, precise aliquots of a standardized titrant (e.g., 0.1 M sodium hydroxide, NaOH) and record the pH reading after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[8] This can be determined by finding the point of maximum slope on the first derivative of the curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Sample (1-10 mM in 0.15M KCl) Calibrate->Prepare Acidify Acidify to pH 2 (0.1M HCl) Prepare->Acidify Purge Purge with N2 Acidify->Purge Titrate Titrate with 0.1M NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD)

Lipophilicity is a measure of a compound's affinity for a non-polar environment relative to a polar one. It is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior, including its ability to cross cell membranes and bind to protein targets.[10]

Theoretical Basis & Causality Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The shake-flask method is the gold standard for its direct measurement.[10] For ionizable molecules like 4,5-dihydro-1,2-oxazole-3-carboxylic acid, it is crucial to distinguish between:

  • logP: The partition coefficient of the neutral (protonated) form of the molecule.

  • logD: The distribution coefficient at a specific pH, which accounts for the partitioning of both the neutral and ionized forms.

Given the compound's pKa, its logD value will be highest at low pH (when it is neutral) and will decrease as the pH increases above the pKa (as it becomes ionized and more water-soluble).

Experimental Protocol: Determination of logP/logD by Shake-Flask Method

This method directly measures the concentration of the analyte in two immiscible phases after they have reached equilibrium.[10][11]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or a specific pH buffer, e.g., PBS at pH 7.4 for logD) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (for hydrophilic compounds) or the n-octanol phase (for lipophilic compounds).

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.[12]

    • Seal the vial and shake or agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[13]

  • Phase Separation:

    • Centrifuge the vial to achieve a clean separation of the two phases.[13]

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve with standards of known concentrations is required for accurate quantification.[13]

  • Calculation:

    • Calculate logP or logD using the formula: logP (or logD) = log₁₀ ([Compound]ₙ-octanol / [Compound]ₐqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate n-Octanol and Aqueous Buffer Stock Prepare Compound Stock Solution Saturate->Stock Mix Mix Stock with Both Phases Stock->Mix Equilibrate Agitate until Equilibrium Mix->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Analyze Analyze Each Phase by HPLC Separate->Analyze Quantify Quantify vs. Calibration Curve Analyze->Quantify Calculate Calculate logP/logD Quantify->Calculate

Caption: Workflow for logP/logD determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature to form a saturated solution at equilibrium. It is a critical property that affects drug absorption and bioavailability.[7][14]

Theoretical Basis & Causality The solubility of 4,5-dihydro-1,2-oxazole-3-carboxylic acid is expected to be highly dependent on pH.[7]

  • At pH values significantly below its pKa (e.g., pH < 2.5): The compound will be in its neutral, protonated form. Its solubility here is known as the intrinsic solubility (S₀) and is typically at its minimum.

  • At pH values above its pKa (e.g., pH > 6.5): The compound will be in its anionic, deprotonated form. The salt form is generally much more soluble in water than the neutral form.

Therefore, measuring solubility at a physiologically relevant pH (e.g., 7.4) is crucial for drug development. The shake-flask method is the benchmark for determining equilibrium (thermodynamic) solubility.[7][13]

Experimental Protocol: Determination of Equilibrium Aqueous Solubility

This protocol determines the thermodynamic solubility, which represents the true equilibrium state and is essential for late-stage development.[7]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed glass vial.[13] The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[7][13]

  • Phase Separation:

    • Allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial.[13]

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[13] This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[7]

    • A calibration curve prepared in the same buffer is necessary for accurate concentration determination.[13]

  • Reporting: Report the solubility in units of mg/mL or µM at the specified pH and temperature.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

TechniquePredicted Spectral Features
¹H NMR - -COOH: A broad singlet, typically >10 ppm. - -CH₂-O-: A multiplet around 4.5-5.0 ppm. - -CH₂-C=N-: A multiplet around 3.0-3.5 ppm.
¹³C NMR - C=O (acid): ~165-175 ppm. - C=N: ~150-160 ppm. - -CH₂-O-: ~70-80 ppm. - -CH₂-C=N-: ~40-50 ppm.
IR Spectroscopy - O-H stretch (acid): Broad band, ~2500-3300 cm⁻¹. - C=O stretch (acid): Strong absorption, ~1700-1730 cm⁻¹. - C=N stretch: ~1640-1690 cm⁻¹. - C-O stretch: ~1210-1320 cm⁻¹.
Mass Spectrometry - [M-H]⁻ (ESI-): Expected at m/z 114.02. - [M+H]⁺ (ESI+): Expected at m/z 116.03. - Fragmentation: Likely loss of CO₂ (44 Da) from the carboxylate anion.

Chemical Stability

The chemical stability of a compound under various conditions (pH, temperature, light) is a critical factor for its storage, formulation, and in vivo viability.

Expert Insights: The 4,5-dihydro-1,2-oxazole (isoxazoline) ring is a key structural feature. While generally stable, this heterocyclic system can be susceptible to degradation under certain conditions.

  • Hydrolytic Stability: The imine (C=N) bond within the ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening. Studies on related oxazole structures have shown that some derivatives can be unstable toward hydrolytic ring-opening.[15]

  • Decarboxylation: While less common for simple carboxylic acids, heating or exposure to certain catalytic conditions could potentially lead to decarboxylation.

It is recommended that the stability of 4,5-dihydro-1,2-oxazole-3-carboxylic acid be experimentally evaluated in aqueous solutions at various pH values (e.g., acidic, neutral, and basic) and temperatures to establish its degradation profile and shelf-life.

Conclusion

4,5-dihydro-1,2-oxazole-3-carboxylic acid is a molecule whose utility in research and development is defined by its physicochemical properties. Its character as a polar, low-molecular-weight carboxylic acid with a predicted logP of -0.2 suggests high aqueous solubility, particularly at neutral and basic pH, but potentially low passive permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the key parameters of pKa, logD, and solubility, enabling informed decisions in compound progression, formulation, and experimental design. A thorough understanding and empirical validation of these properties are foundational to unlocking the full potential of this versatile chemical entity.

References

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  • Martien, J., et al. (2008). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • Popov, K., et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry. Available from: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • PubMed. (2014). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • Ferreira, D., et al. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. PMC. Available from: [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

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  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available from: [Link]

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  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

  • PMC. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]

  • Semantic Scholar. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available from: [Link]

  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available from: [Link]

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  • NextSDS. 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Available from: [Link]

  • MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]

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Foundational

Elucidating the In Vitro Mechanism of Action of 4,5-dihydro-1,2-oxazole-3-carboxylic acid: A Multi-Faceted Investigative Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 4,5-dihydro-1,2-oxazole, or isoxazoline, scaffold is a cornerstone of modern agrochemical development and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4,5-dihydro-1,2-oxazole, or isoxazoline, scaffold is a cornerstone of modern agrochemical development and an emerging pharmacophore in medicinal chemistry. Compounds built around this core have demonstrated potent biological activity, most notably as insecticides targeting invertebrate nervous systems.[1][2] This guide provides a comprehensive framework for the in vitro mechanistic elucidation of a specific, foundational member of this class: 4,5-dihydro-1,2-oxazole-3-carboxylic acid. While the broader isoxazoline class is well-characterized, the precise molecular interactions of this parent carboxylic acid derivative remain to be fully detailed.

This document moves beyond a simple recitation of facts to provide a logical, field-tested strategy for investigation. We begin with the primary hypothesis, grounded in the established mechanism of commercial isoxazolines, which involves the allosteric modulation of ligand-gated chloride channels (LGCCs).[1] Subsequently, we explore credible secondary hypotheses, including the inhibition of key mammalian enzymes—a possibility suggested by the varied activities of related heterocyclic compounds.[3][4][5] Each proposed experimental pathway is accompanied by detailed, self-validating protocols and rationale, empowering research teams to systematically uncover the compound's biological activity profile. This structured approach, combining electrophysiology, enzyme kinetics, and computational modeling, is designed to build a robust, data-driven understanding of the compound's mechanism of action.

Part 1: The Primary Hypothesis: Modulation of Invertebrate Ligand-Gated Chloride Channels (LGCCs)

Causality and Scientific Rationale

The overwhelming success of isoxazoline-based insecticides, such as fluralaner and afoxolaner, stems from their novel mechanism of action targeting the nervous systems of invertebrates.[1] Their primary molecular targets are the γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GABACls and GluCls).[1][2] By acting as non-competitive antagonists, they block the influx of chloride ions, which prevents the hyperpolarization of postsynaptic neurons.[1] This disruption of normal inhibitory neurotransmission leads to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately, the death of the target pest.[1]

Given that 4,5-dihydro-1,2-oxazole-3-carboxylic acid contains the core isoxazoline scaffold responsible for this activity, it is logical and imperative to first investigate its potential as an LGCC modulator. The carboxylic acid moiety may influence binding affinity and selectivity compared to more complex, commercialized derivatives.

Core Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay

The definitive method for characterizing the interaction of a compound with ion channels is electrophysiology. The TEVC assay using Xenopus laevis oocytes expressing specific invertebrate receptor subunits is the industry-standard protocol for this investigation.

  • Oocyte Preparation:

    • Harvest and defolliculate oocytes from a mature female Xenopus laevis frog following institutionally approved animal care protocols.

    • Inject oocytes with cRNA encoding the specific subunits of the target insect receptor (e.g., Drosophila RDL for GABACl or Heliothis virescens GluCl).

    • Incubate the oocytes for 2-4 days at 16-18°C to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline buffer (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline response by applying a sub-maximal concentration (EC₂₀) of the natural agonist (GABA or L-Glutamate) to elicit a stable inward chloride current.

    • Introduce 4,5-dihydro-1,2-oxazole-3-carboxylic acid (solubilized in an appropriate vehicle like DMSO, with final concentration ≤0.1%) into the perfusion buffer at increasing concentrations.

    • Following a pre-incubation period with the test compound, co-apply the compound with the agonist.

    • Record the peak current response at each concentration. A reduction in the agonist-induced current indicates antagonistic activity.

  • Data Analysis:

    • Normalize the current responses to the control agonist response (defined as 100%).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the resulting concentration-response curve to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualizations

TEVC_Workflow Experimental Workflow for TEVC Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject cRNA for Insect Receptor Subunits Oocyte_Harvest->cRNA_Injection Incubation Incubate 2-4 Days for Receptor Expression cRNA_Injection->Incubation Recording Mount Oocyte & Clamp Voltage (-70mV) Incubation->Recording Agonist_App Apply Agonist (GABA/Glu) to Establish Baseline Current Recording->Agonist_App Compound_App Co-apply Test Compound + Agonist Agonist_App->Compound_App Data_Acq Record Peak Current Response Compound_App->Data_Acq Normalization Normalize Current to Control Data_Acq->Normalization Curve_Fit Plot Concentration-Response Curve Normalization->Curve_Fit IC50_Calc Calculate IC50 Value Curve_Fit->IC50_Calc

Caption: Workflow for assessing compound activity on insect LGCCs.

GABA_Mechanism cluster_membrane Neuronal Postsynaptic Membrane Receptor Extracellular GABA-Gated Chloride Channel (GABACl) Intracellular Block Channel Blocked GABA GABA GABA->Receptor:f0 Binds Orthosteric Site Compound 4,5-dihydro-1,2-oxazole- 3-carboxylic acid (Allosteric Antagonist) Compound->Receptor:f1 Binds Allosteric Site Chloride Cl- Ions Chloride->Receptor:f1 No Influx Secondary_Screening Decision Tree for Secondary Target Screening cluster_assays In Vitro Enzyme & Receptor Assays Start 4,5-dihydro-1,2-oxazole- 3-carboxylic acid AChE AChE/BChE Inhibition Start->AChE CA Carbonic Anhydrase Inhibition Start->CA COX COX-1/COX-2 Inhibition Start->COX XO Xanthine Oxidase Inhibition Start->XO NMDA NMDA Receptor Binding Start->NMDA Result1 Activity Profile 1 AChE->Result1 Determine IC50 Result2 Activity Profile 2 CA->Result2 Determine Ki Result3 Activity Profile 3 COX->Result3 Determine IC50 & Selectivity Result4 Activity Profile 4 XO->Result4 Determine IC50 Result5 Activity Profile 5 NMDA->Result5 Determine Ki

Caption: A parallel screening approach for secondary target identification.

Part 3: In Silico Mechanistic Analysis

Causality and Scientific Rationale

Computational chemistry, specifically molecular docking, provides a powerful, resource-efficient method to predict and rationalize the binding of a small molecule to a protein target. [6]This technique has been successfully applied to isoxazolines to understand their interaction with insect GABA receptors and to explore potential off-target effects. [1][5][7]By docking 4,5-dihydro-1,2-oxazole-3-carboxylic acid into the high-resolution crystal structures of our primary and secondary targets, we can generate structural hypotheses for any observed biological activity, guiding further optimization and structure-activity relationship (SAR) studies.

Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain 3D crystal structures of target proteins from the Protein Data Bank (PDB) (e.g., insect GABA receptor, human COX-2, human Xanthine Oxidase).

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site (or "docking box") based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate a 3D conformation of 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock, Glide, Gold) to systematically sample conformations of the ligand within the defined binding site of the receptor.

    • Score the generated poses based on a scoring function that estimates the binding free energy (ΔG).

  • Analysis and Visualization:

    • Analyze the top-ranked poses. The most negative binding energy score indicates a more favorable predicted interaction.

    • Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, paying close attention to the role of the carboxylic acid group.

Visualization

Docking_Workflow Workflow for In Silico Molecular Docking cluster_inputs Input Preparation cluster_outputs Output Analysis Receptor_Prep Prepare Receptor (PDB Structure) Docking_Sim Perform Docking Simulation Receptor_Prep->Docking_Sim Ligand_Prep Prepare Ligand (3D Structure) Ligand_Prep->Docking_Sim Analyze_Scores Analyze Binding Energy Scores (ΔG) Docking_Sim->Analyze_Scores Visualize_Pose Visualize Best Pose & Key Interactions Analyze_Scores->Visualize_Pose Hypothesis Generate Structural Hypothesis of Binding Visualize_Pose->Hypothesis

Caption: A systematic workflow for predicting ligand-protein interactions.

Conclusion and Forward Outlook

This guide outlines a rigorous, multi-pronged strategy to definitively characterize the in vitro mechanism of action of 4,5-dihydro-1,2-oxazole-3-carboxylic acid. The proposed workflow is designed to be both comprehensive and efficient, beginning with the most probable molecular target—the invertebrate ligand-gated chloride channels—before expanding to a panel of secondary targets relevant to drug development and safety assessment.

The results from this investigative cascade will provide a clear direction for the compound's future. Potent and selective activity at insect LGCCs would validate it as a lead for novel agrochemicals. Conversely, significant activity against a mammalian enzyme, such as Xanthine Oxidase or COX-2, could pivot the development program towards therapeutic applications. The absence of significant activity in any assay is, in itself, a valuable piece of data, serving as a crucial baseline for evaluating more complex derivatives. By integrating electrophysiology, enzymology, and computational modeling, researchers can build a complete, high-fidelity portrait of this foundational molecule's biological function.

References

  • Discovery and development history of isoxazoline insecticides - Benchchem.

  • Gul, S. et al. (2022). Synthesis and some enzyme inhibition effects of isoxazoline and pyrazoline derivatives including benzonorbornene unit. Journal of Molecular Structure, 1250, 131751.

  • Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. ARKIVOC, 2021(3), 197-209.

  • Gwizdala, K. et al. (2023). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Scientiae Radices, 2, 25-46.

  • Wang, R. et al. (2023). Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. Journal of Agricultural and Food Chemistry.

  • ResearchGate. Synthesis of the isoxazoline derivatives.

  • Hawash, M. et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18749.

  • Mellaoui, M. D. et al. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Journal of Molecular Structure, 1308, 138330.

  • Shinde, P. et al. (2023). Synthesis, characterization, molecular docking, ADMET properties and in vitro anti-inflammatory screening of some isoxazoline derivatives. Journal of the Indian Chemical Society, 100(10), 101140.

  • Santa Cruz Biotechnology. 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.

  • Vittori, S. et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3658-3661.

  • Qin, B. et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.

  • Pisarski, P. et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 27(1), 237.

  • Szeliga, M. & Rusinska-Roszak, D. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

  • Janecka, A. et al. (2020). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 25(11), 2635.

  • Khan, I. et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 12(4), 569-575.

  • Carron, R. et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(10), 2027-2035.

  • Kumar, A. et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

  • Patel, N. B. & Shaikh, F. M. (2011). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. Scholars Research Library, 3(4), 115-121.

  • Evans, R. H. et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 34(8), 2295-2306.

  • Nuta, D. C. et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(23), 7356.

  • Głowacka, I. E. et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.

  • Krasavin, M. (2019). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Medicinal Chemistry Research, 28, 1012-1021.

  • Al-Abdullah, E. S. et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 3009.

  • Gobouri, A. A. et al. (2021). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry, 58(4), 958-970.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid

Executive Overview 4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly referred to as 2-isoxazoline-3-carboxylic acid) is a critical five-membered heterocyclic pharmacophore. It serves as the structural backbone for nume...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly referred to as 2-isoxazoline-3-carboxylic acid) is a critical five-membered heterocyclic pharmacophore. It serves as the structural backbone for numerous bioactive compounds, including advanced agrochemicals, ectoparasiticides (e.g., fluralaner), and key intermediates in complex organic synthesis. Despite its utility, the isoxazoline ring possesses an inherent thermodynamic vulnerability: the relatively weak N–O bond.

For drug development professionals and process chemists, understanding the precise thermodynamic boundaries of this molecule is non-negotiable. This whitepaper dissects the structural thermodynamics, electronic liabilities, and degradation causality of 2-isoxazoline-3-carboxylic acid, providing field-proven computational and empirical methodologies to profile its stability.

Structural Thermodynamics & Electronic Vulnerabilities

The stability of 2-isoxazoline-3-carboxylic acid is dictated by the interplay between ring strain, the weak N–O heteroatom bond, and the electron-withdrawing nature of the C3-carboxylic acid group.

The N–O Bond Liability

The N–O bond in the isoxazoline ring has an elongated bond length (typically ~1.422 Å) compared to standard aliphatic N–O bonds[1]. This elongation is symptomatic of low bond dissociation energy. Thermodynamically, the molecule sits in a local minimum; however, the activation energy required for ring-opening is surmountable under thermal or reductive stress. Thermal decomposition in the liquid phase (160–280°C) is driven by a biradical mechanism, leading to the homolytic cleavage of the N–O bond and subsequent multi-center rearrangement into aldehydes and nitriles[1].

Electronic Influence of the Carboxylic Acid

The C3-carboxylic acid group is conjugated with the C=N double bond. While this conjugation provides a degree of ground-state stabilization, it also lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. Density Functional Theory (DFT) studies reveal that this lowered LUMO makes the molecule highly susceptible to Single-Electron Transfer (SET)[2][3]. Upon reduction, the resulting radical anion undergoes rapid, thermodynamically favorable N–O bond fragmentation[4]. Furthermore, under harsh oxidative conditions, the carboxylic acid moiety can undergo decarboxylation, further destabilizing the ring architecture[5].

G A 2-Isoxazoline-3- carboxylic acid B N-O Bond Cleavage A->B Thermal/Reductive C C3 Decarboxylation A->C Oxidative Stress E Conjugation Stabilization A->E Ground State D Biradical Rearrangement B->D Ring Opening

Diagram 1: Thermodynamic stability factors and degradation pathways of the isoxazoline ring.

Quantitative Thermodynamic Data

To effectively predict shelf-life and process stability, quantitative parameters must be established. The tables below synthesize theoretical computational data and empirical kinetic degradation profiles.

Table 1: Theoretical Thermodynamic Parameters (DFT B3LYP/6-311+G(d,p))

ParameterCalculated ValueMechanistic Implication
N–O Bond Length ~1.422 ÅElongated bond indicates inherent liability to homolytic cleavage.
HOMO-LUMO Gap ~5.5 - 7.5 eVModerate reactivity; highly susceptible to SET reductive cleavage.
Activation Energy (Ea) ~104.8 kJ/molKinetically stable at room temperature; degrades rapidly >160°C.
Binding Free Energy (ΔG) -7.35 to -10.45 kcal/molThermodynamically stable ground state prior to activation.

Table 2: Kinetic Degradation Profile

Stress ConditionPrimary DegradantMechanismEstimated Half-life
Thermal (>160°C) Acetaldehyde + NitrileBiradical N–O homolysis< 2 hours
Reductive (e⁻ donor) Alkoxy radical / Amino alcoholSingle-Electron Transfer (SET)< 5 minutes
Oxidative (KMnO₄) ArylnitrilesOxidative decarboxylation~ 1-3 hours

Empirical Validation Frameworks

To ensure scientific integrity, stability profiling must rely on self-validating protocols. The following methodologies detail how to computationally and empirically map the thermodynamic boundaries of 2-isoxazoline-3-carboxylic acid.

Protocol 1: Computational (DFT) Thermodynamic Profiling

Causality Check: Why use B3LYP/6-311+G(d,p)? The B3LYP functional accurately models exchange-correlation energy in conjugated heterocyclic systems. The addition of diffuse (+) and polarization (d,p) functions is mandatory to correctly map the electron density of the highly electronegative N and O atoms during bond dissociation[2][3].

  • Geometry Optimization: Construct the 3D model of 2-isoxazoline-3-carboxylic acid. Run an initial geometry optimization in the gas phase using the B3LYP/6-311+G(d,p) basis set.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation: Ensure there are zero imaginary frequencies to confirm the structure is at a true local minimum.

  • Transition State (TS) Search: Model the N–O bond elongation. Use the QST2 or QST3 method to locate the transition state for ring-opening.

  • IRC Validation: Run an Intrinsic Reaction Coordinate (IRC) calculation to ensure the identified TS smoothly connects the intact isoxazoline to the ring-opened degradant.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or ethanol to evaluate how solvent dielectric constants impact the HOMO-LUMO gap and activation energy.

Protocol 2: Accelerated Thermal and Reductive Degradation Assay

Causality Check: Why use an internal standard and specific LC-MS/MS transitions? The degradation of isoxazolines yields highly volatile (acetaldehyde) or polar (amino alcohols) fragments. A stable isotope-labeled internal standard (SIL-IS) corrects for matrix suppression in the MS source, ensuring kinetic rate constants (k) are absolute, not relative.

  • Sample Preparation: Dissolve 2-isoxazoline-3-carboxylic acid in a buffered aqueous/organic solvent (e.g., 50:50 MeOH:H₂O, pH 7.4) to a final concentration of 1 mg/mL. Spike with 100 ng/mL of a ¹³C-labeled isoxazoline internal standard.

  • Thermal Stress Initiation: Aliquot the solution into sealed, pressure-rated glass vials. Submerge in a thermostatic oil bath pre-heated to 160°C.

  • Reductive Stress Initiation (Parallel Cohort): To a separate room-temperature cohort, add a mild single-electron reductant (e.g., Cu(0) nanoparticles) to trigger SET-mediated N–O cleavage[4].

  • Time-Course Sampling: Withdraw 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by diluting 1:10 in ice-cold acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Quantification: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass transition and the specific appearance of the ring-opened nitrile/aldehyde fragments.

  • Data Synthesis: Plot the natural log of the remaining parent concentration versus time. Calculate the degradation rate constant ( k ) and half-life ( t1/2​ ) using first-order kinetics.

Workflow S1 Step 1: Sample Prep (Isotope Standardization) S2 Step 2: Applied Stress (Thermal / Reductive SET) S1->S2 S3 Step 3: Kinetic Sampling (Ice-cold Quenching) S2->S3 S4 Step 4: LC-MS/MS (Fragment Quantification) S3->S4 S5 Step 5: Kinetic Modeling (Arrhenius Plotting) S4->S5

Diagram 2: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 4,5-dihydro-1,2-oxazole-3-carboxylic acid is a delicate balance governed by the inherent weakness of the N–O bond and the electronic modulation provided by the C3-carboxylic acid. While kinetically stable under ambient conditions, the molecule is highly susceptible to biradical thermal decomposition and single-electron reductive cleavage. By employing rigorous DFT computations paired with self-validating LC-MS/MS kinetic assays, drug development professionals can accurately predict and mitigate the degradation of this vital pharmacophore during synthesis and formulation.

References

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking ResearchG
  • Synthesis, characterization, DFT, and in-Silico analysis of isoxazole-thiazolidinone hybrids Elsevier Pure
  • Structure and stability of isoxazoline compounds ResearchG
  • Kinetics of Reductive N−O Bond Fragmentation: The Role of a Conical Intersection ACS Public
  • Henry S.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol for 4,5-dihydro-1,2-oxazole-3-carboxylic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4,5-dihydro-1,2-oxazole-3-carboxylic acid, a valuable heterocyclic building block for drug discovery and medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4,5-dihydro-1,2-oxazole-3-carboxylic acid, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The synthesis is based on a robust and well-documented three-part strategy: (1) preparation of an α-halooxime ester precursor, (2) in situ generation of a nitrile oxide followed by a 1,3-dipolar cycloaddition with ethylene, and (3) final hydrolysis of the resulting ester to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis, pharmacology, and drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Isoxazoline Scaffold

The 4,5-dihydro-1,2-oxazole, commonly known as the 2-isoxazoline ring system, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its prevalence in bioactive natural products and synthetic pharmaceuticals stems from its unique stereochemical and electronic properties. The isoxazoline moiety can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1]

4,5-dihydro-1,2-oxazole-3-carboxylic acid, in particular, serves as a versatile synthetic intermediate. The carboxylic acid functionality provides a convenient handle for further elaboration, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures. This application note details a reliable synthetic route to this valuable compound, emphasizing safety, efficiency, and high purity of the final product.

Overall Synthetic Strategy

The synthesis is achieved through a three-part process, beginning with the preparation of the nitrile oxide precursor, followed by the key ring-forming cycloaddition, and concluding with ester hydrolysis.

Synthesis_Workflow A Part A: Precursor Synthesis Ethyl 2-chloro-2-(hydroxyimino)acetate B Part B: 1,3-Dipolar Cycloaddition Ethyl 4,5-dihydro-1,2-oxazole-3-carboxylate A->B In situ Nitrile Oxide Generation + Ethylene Gas C Part C: Saponification 4,5-dihydro-1,2-oxazole-3-carboxylic acid B->C Base-mediated Hydrolysis + Acidification

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for execution in a standard fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
Ethyl AcetoacetateC₆H₁₀O₃130.14≥99%Sigma-Aldrich-
Sodium NitriteNaNO₂69.00≥99%Fisher Scientific-
Sulfuric AcidH₂SO₄98.0898% (conc.)J.T. BakerHandle with extreme care.
Sulfuryl ChlorideSO₂Cl₂134.97≥97%Acros OrganicsHighly corrosive and moisture-sensitive.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousEMD Millipore-
Ethylene GasC₂H₄28.05≥99.5%PraxairFlammable gas.
Triethylamine(C₂H₅)₃N101.19≥99.5%Sigma-AldrichDistill from CaH₂ before use.
Sodium HydroxideNaOH40.00≥98%VWR-
Hydrochloric AcidHCl36.4637% (conc.)Fisher Scientific-
Sodium SulfateNa₂SO₄142.04AnhydrousVWR-
DichloromethaneCH₂Cl₂84.93AnhydrousSigma-Aldrich-
Part A: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

This part involves the nitrosation of ethyl acetoacetate to form an oxime, followed by chlorination.

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Nitrosation: To the flask, add ethyl acetoacetate (26.0 g, 0.2 mol) and 100 mL of water. Begin stirring and cool the mixture to 0 °C.

  • Sodium Nitrite Addition: Dissolve sodium nitrite (15.2 g, 0.22 mol) in 50 mL of water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C. This step is crucial to prevent side reactions and the decomposition of nitrous acid.

  • Acidification: Once the addition is complete, slowly add 10% sulfuric acid dropwise until the solution is acidic (pH ~2-3, check with pH paper). Continue stirring at 0-5 °C for an additional 2 hours. The product, ethyl 2-(hydroxyimino)-3-oxobutanoate, will precipitate as a white solid.

  • Isolation: Filter the solid product using a Büchner funnel, wash it with cold water (3 x 50 mL), and dry it under vacuum.

  • Chlorination: In a new 500 mL flask equipped with a stirrer and a gas outlet connected to a scrubber (containing NaOH solution), suspend the dried oxime (23.8 g, 0.15 mol) in 150 mL of anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Sulfuryl Chloride Addition: Add sulfuryl chloride (22.3 g, 13.3 mL, 0.165 mol) dropwise over 30 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas. Maintain the temperature below 10 °C.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture over 200 g of crushed ice. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield ethyl 2-chloro-2-(hydroxyimino)acetate as a pale yellow oil or low-melting solid. This precursor is often used in the next step without further purification.

Part B: Synthesis of Ethyl 4,5-dihydro-1,2-oxazole-3-carboxylate

This is the core ring-forming step, relying on a 1,3-dipolar cycloaddition reaction.[3][4]

Mechanistic Rationale:

Mechanism cluster_0 1,3-Dipolar Cycloaddition NitrileOxide R-C≡N⁺-O⁻ TS [Transition State] NitrileOxide->TS Ethylene H₂C=CH₂ Ethylene->TS Product Ethyl 4,5-dihydro-1,2-oxazole-3-carboxylate TS->Product Concerted [3+2] Cycloaddition

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

Step-by-Step Procedure:

  • Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube connected to an ethylene gas cylinder via a flowmeter and a bubbler. The outlet of the flask should be connected to a mineral oil bubbler to maintain a slight positive pressure.

  • Reagents: In the flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (16.5 g, 0.1 mol) in 200 mL of anhydrous dichloromethane (DCM).

  • Ethylene Purge: Begin bubbling a slow, steady stream of ethylene gas through the solution. A flow rate of approximately 60-100 bubbles per minute is recommended. Caution: Ethylene is a flammable gas; ensure there are no ignition sources nearby and work in a well-ventilated fume hood.

  • Base Addition: In the dropping funnel, prepare a solution of freshly distilled triethylamine (12.1 g, 16.7 mL, 0.12 mol) in 50 mL of anhydrous DCM.

  • In Situ Generation & Cycloaddition: Add the triethylamine solution dropwise to the stirred, ethylene-saturated reaction mixture over 2 hours. The triethylamine facilitates the elimination of HCl from the precursor to generate the reactive nitrile oxide in situ, which is immediately trapped by ethylene.[2][5] A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-18 hours while maintaining the slow ethylene stream. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, stop the ethylene flow. Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 9:1 Hexanes:Ethyl Acetate) to afford pure ethyl 4,5-dihydro-1,2-oxazole-3-carboxylate.

Part C: Synthesis of 4,5-dihydro-1,2-oxazole-3-carboxylic acid

The final step is a standard saponification of the ester.[6]

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the purified ester from Part B (e.g., 14.3 g, 0.1 mol, assuming 100% yield for calculation) in 100 mL of ethanol.

  • Hydrolysis: Prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water and add it to the ester solution.

  • Heating: Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling & Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. Slowly and carefully acidify the solution to pH 2 by adding concentrated hydrochloric acid dropwise with vigorous stirring. The target carboxylic acid will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield pure 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 4.55 (t, J = 8.8 Hz, 2H, -CH₂-O-), 3.40 (t, J = 8.8 Hz, 2H, -CH₂-C=N-).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.5 (C=O), 155.0 (C=N), 69.0 (-CH₂-O-), 42.5 (-CH₂-C=N-).

  • FT-IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch), 1720 (C=O stretch), 1580 (C=N stretch), 1250 (C-O stretch).

  • Mass Spectrometry (ESI-): m/z calculated for C₄H₅NO₃ [M-H]⁻: 114.02; found: 114.0.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Part A: Low yield of oxime Incomplete reaction; temperature too high causing decomposition.Ensure temperature is maintained at 0-5 °C. Extend reaction time. Check pH to ensure sufficient acidification.
Part B: Low yield of cycloaddition product Moisture in the reaction; inefficient nitrile oxide generation; poor ethylene saturation.Use anhydrous solvents and freshly distilled triethylamine. Ensure a steady flow of ethylene. Add the base slowly to maintain a low concentration of the nitrile oxide, minimizing dimerization.
Part B: Furoxan dimer formation Nitrile oxide dimerization is a common side reaction.Add the triethylamine solution slowly over a longer period. Ensure the reaction mixture is well-saturated with ethylene to trap the nitrile oxide as it forms.
Part C: Incomplete hydrolysis Insufficient base or reaction time.Use a slight excess of NaOH (1.5-2.0 eq). Increase reflux time and monitor by TLC until the starting ester is fully consumed.
Part C: Product is oily/gummy Impurities present; incomplete removal of salts.Re-dissolve the product in a minimal amount of hot water, filter if necessary, and allow to recrystallize upon cooling. Ensure the final product is thoroughly washed with ice-cold water.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 4,5-dihydro-1,2-oxazole-3-carboxylic acid. By following the outlined steps for precursor synthesis, 1,3-dipolar cycloaddition, and final hydrolysis, researchers can reliably produce this key synthetic intermediate. The mechanistic insights and troubleshooting guide are included to empower scientists to adapt and optimize the procedure for their specific research needs, facilitating the development of novel chemical entities for pharmaceutical and agrochemical applications.

References

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  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Available at: [Link]

  • Synthesis of 2-isoxazolines. Organic Chemistry Portal. Available at: [Link]

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  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules. Available at: [Link]

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  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. ARKIVOC. Available at: [Link]

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  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. Available at: [Link]

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  • ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

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  • A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Heliyon. Available at: [Link]

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  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Archives. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid in Modern Drug Design

Introduction: Overcoming the Carboxylic Acid Challenge In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design. Its ability to form strong hydrogen bonds and ionic int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Carboxylic Acid Challenge

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design. Its ability to form strong hydrogen bonds and ionic interactions makes it a privileged functional group for engaging with biological targets.[1] Globally, over 450 marketed drugs feature a carboxylic acid, highlighting its significance in treating a vast array of diseases.[1]

However, the very properties that make carboxylic acids effective in target binding often introduce significant liabilities in drug development. Their ionizable nature at physiological pH can lead to poor membrane permeability, limiting oral bioavailability and penetration into tissues like the central nervous system.[1][2][3] Furthermore, carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid elimination or, in some cases, the formation of reactive metabolites linked to idiosyncratic toxicity.[2][3][4] These challenges have led to the withdrawal of promising drug candidates and even marketed drugs.[1]

To mitigate these risks while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosterism—the replacement of a functional group with another that possesses similar physicochemical properties and produces comparable biological effects.[1][2][3][5] This guide focuses on a particularly effective carboxylic acid bioisostere: the 4,5-dihydro-1,2-oxazole-3-carboxylic acid scaffold. This heterocyclic system acts as an acidic, planar motif capable of mimicking the key hydrogen bonding features of a carboxylate, while offering distinct advantages in modulating physicochemical and pharmacokinetic profiles.[6]

The Bioisosteric Advantage: Physicochemical Profile

The strategic replacement of a carboxylic acid with the 4,5-dihydro-1,2-oxazole-3-carboxylic acid moiety is a decision rooted in quantitative improvements to a molecule's drug-like properties. The heterocycle's electronic structure delocalizes the negative charge upon deprotonation differently than a carboxylate, leading to a shift in acidity (pKa) and lipophilicity (LogP/D). These subtle but critical changes can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a comparative table outlining the typical property shifts observed when employing this bioisosteric replacement.

PropertyTypical Carboxylic Acid4,5-Dihydro-1,2-oxazole-3-COOH AnalogRationale for Improvement
pKa ~4.5 - 5.0~4.0 - 5.0The pKa is similar, preserving the acidic nature required for target binding. The exact value can be fine-tuned by substituents on the parent molecule.[6]
Lipophilicity (LogD at pH 7.4) Often low (negative)Generally higher (less negative or positive)The heterocyclic core is more lipophilic than a carboxylate anion, which can improve passive diffusion across biological membranes.[4][7]
Polar Surface Area (TPSA) VariableGenerally lowerA lower TPSA is often correlated with better cell permeability and oral bioavailability.
Metabolic Stability Susceptible to UGT-mediated glucuronidationMore resistant to conjugation at the acidic siteThe N-O bond and ring structure are not typical substrates for phase II metabolizing enzymes, potentially increasing the drug's half-life.[2][3]
Structural Rigidity Flexible (rotatable C-C bond)Rigidified scaffoldThe ring structure provides a constrained conformation, which can reduce the entropic penalty of binding and allow for precise vectoring of substituents into binding pockets.

Core Synthesis & Implementation Workflows

The primary route for constructing the 4,5-dihydro-1,2-oxazole ring system is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkene. This method is highly efficient and regioselective.

Workflow 1: Synthesis of the Core Building Block

This protocol details the synthesis of the fundamental building block, which can then be incorporated into a larger molecular framework.

cluster_0 Part A: Nitrile Oxide Generation (In Situ) cluster_1 Part B: [3+2] Cycloaddition cluster_2 Part C: Saponification to Final Acid A1 Ethyl 2-chloro-2-(hydroxyimino)acetate A4 [In Situ] Ethyl 2-(nitrile oxide)acetate A1->A4 Et3N, 0°C to RT A2 Alkene (e.g., Propylene) B1 Reaction Mixture from Part A A3 Base (Triethylamine, Et3N) in Solvent (DCM) B2 Ethyl 5-methyl-4,5-dihydro- 1,2-oxazole-3-carboxylate B1->B2 Stir at RT, 12-24h C1 Ester Product from Part B C4 Final Product: 4,5-dihydro-1,2-oxazole- 3-carboxylic acid derivative C1->C4 1. LiOH 2. HCl C2 LiOH or NaOH in THF/H2O C3 Acidic Workup (e.g., 1M HCl)

Caption: General synthesis workflow for 4,5-dihydro-1,2-oxazole-3-carboxylic acids.

Protocol 1: Synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid

  • Rationale: This protocol employs a classic 1,3-dipolar cycloaddition. The nitrile oxide is generated in situ from the hydroximoyl chloride to prevent its dimerization into a furoxan. The subsequent hydrolysis of the ethyl ester yields the target carboxylic acid.[8][9]

  • Materials & Reagents:

    • Ethyl 2-chloro-2-(hydroxyimino)acetate

    • Propylene (gas or liquified)

    • Triethylamine (Et3N), distilled

    • Dichloromethane (DCM), anhydrous

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • 1M Hydrochloric acid (HCl)

    • Magnesium sulfate (MgSO4), anhydrous

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and anhydrous DCM (0.2 M solution). Cool the flask to 0 °C in an ice bath.

    • Nitrile Oxide Generation: Slowly add triethylamine (1.1 eq) dropwise to the stirred solution over 15 minutes. A precipitate of triethylamine hydrochloride will form.

    • Cycloaddition: Bubble propylene gas through the solution for 20 minutes at 0 °C, or add liquified propylene (1.5-2.0 eq). Seal the vessel and allow the reaction to slowly warm to room temperature. Stir for 16 hours.

    • Work-up (Ester): Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4. Filter and concentrate the solvent in vacuo.

    • Purification (Ester): Purify the crude ethyl ester via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate.

    • Saponification: Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

    • Work-up (Acid): Remove the THF in vacuo. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M HCl.

    • Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the final product, 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, typically as a white solid.

Workflow 2: Incorporation into Lead Structures via Amide Coupling

Once synthesized, the building block can be readily coupled to an amine-containing fragment of a lead molecule using standard peptide coupling conditions.

cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Bond Formation A1 Building Block Acid (R-isoxazole-COOH) A4 Activated Ester Intermediate A1->A4 HATU, DIPEA A2 Coupling Reagent (e.g., HATU, EDC/HOBt) A3 Base (DIPEA) in Solvent (DMF) B2 Final Coupled Product (R-isoxazole-CO-NH-R') A4->B2 Nucleophilic Attack B1 Amine Fragment (R'-NH2) B1->B2 Add to activated ester

Caption: Workflow for amide coupling of the building block.

Protocol 2: Amide Coupling with a Primary Amine

  • Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.[10]

  • Materials & Reagents:

    • Synthesized 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivative (1.0 eq)

    • Target amine (R-NH2) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Activation: In a dry flask under nitrogen, dissolve the carboxylic acid building block and HATU in anhydrous DMF. Add DIPEA and stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the reactive O-acylisourea intermediate.

    • Coupling: Add a solution of the target amine in DMF to the activated mixture.

    • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring progress by LC-MS or TLC.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purification: Purify the resulting amide product by flash column chromatography or preparative HPLC.

Strategic Application in a Drug Discovery Cascade

The decision to use a bioisostere is a critical step in the lead optimization phase of drug discovery. It is typically triggered when a potent lead compound is hampered by poor ADME properties directly attributable to a carboxylic acid moiety.

A Lead Compound Identified (Contains Carboxylic Acid) B In Vitro Potency Confirmed (Good Target Binding) A->B C ADME / PK Profiling B->C D Problem Identified: - Poor Cell Permeability - High Metabolic Clearance - In Vivo Efficacy Low C->D E Hypothesis: Carboxylic acid is the liability. D->E F Strategy: Bioisosteric Replacement E->F G Synthesize Analog with: 4,5-dihydro-1,2-oxazole-3-COOH F->G H Re-evaluate Potency & ADME G->H I Outcome: - Potency Maintained - Permeability Increased - Metabolism Reduced H->I J Advance to In Vivo Efficacy Studies I->J

Caption: Decision workflow for bioisosteric replacement in drug discovery.

Case Study Context: A Bioisostere for Neurotransmitter Analogs

A well-documented application for acidic heterocycles like isoxazoles is in the development of analogs for the excitatory amino acid neurotransmitters glutamate and GABA.[6] The naturally occurring agonist ibotenic acid, which contains a 3-hydroxyisoxazole ring, is a classic example. This moiety successfully mimics the gamma-carboxylic acid of glutamate.

In a hypothetical scenario, a lead compound designed as a glutamate receptor antagonist contains a terminal carboxylic acid. While it shows high binding affinity, it fails to cross the blood-brain barrier (BBB).

  • Problem: The ionized carboxylate group is too polar to passively diffuse across the highly lipophilic BBB.[2]

  • Solution: Replace the terminal carboxylic acid with the 4,5-dihydro-1,2-oxazole-3-carboxylic acid building block.

  • Scientific Rationale:

    • The isoxazoline ring preserves the necessary acidic proton and hydrogen bond accepting features to bind to the receptor's active site, which typically contains a basic residue like arginine.[1][6]

    • The overall lipophilicity of the molecule is increased, raising its LogD value at physiological pH.[4]

    • The more metabolically robust heterocycle can lead to a more stable concentration in plasma and potentially in the CNS.[3]

The newly synthesized analog would then be re-tested in binding assays to confirm potency and subsequently in cell-based permeability assays (e.g., PAMPA-BBB) and in vivo pharmacokinetic studies to quantify brain penetration. This iterative process of design, synthesis, and testing is fundamental to successful lead optimization.

References

  • Ballatore, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
  • Taylor & Francis Online. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • BenchChem. (n.d.). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.
  • National Center for Biotechnology Information. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed.
  • ResearchGate. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.
  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ACS Publications. (2023). 4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)3 or Au(I)/Sc(OTf)3 Synergistic Catalysis. Organic Letters.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • National Center for Biotechnology Information. (n.d.). A comprehensive review on biological activities of oxazole derivatives.
  • SpringerLink. (n.d.). Synthesis of 4,5-Dihydro-1,2-oxazoles and 1,2-Oxazole Containing Uracil Fragments.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres.
  • National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).

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Method

applications of 4,5-dihydro-1,2-oxazole-3-carboxylic acid in agricultural chemistry

An In-Depth Guide to the Application of 4,5-Dihydro-1,2-Oxazole-3-Carboxylic Acid Derivatives in Agricultural Chemistry Introduction: The Strategic Role of Isoxazolines in Crop Protection The 4,5-dihydro-1,2-oxazole (iso...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4,5-Dihydro-1,2-Oxazole-3-Carboxylic Acid Derivatives in Agricultural Chemistry

Introduction: The Strategic Role of Isoxazolines in Crop Protection

The 4,5-dihydro-1,2-oxazole (isoxazoline) scaffold is a versatile heterocyclic motif explored for a range of biological activities in pharmaceutical and agricultural research. While various derivatives have been investigated for fungicidal, nematicidal, and even direct herbicidal properties, the most significant and commercially successful application of a 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivative in modern agriculture is as a herbicide safener .[1][2][3]

Specifically, Isoxadifen-ethyl, the ethyl ester of 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, stands as a cornerstone of this chemical class.[4][5] It is not designed to kill weeds itself but to protect valuable crops from the potentially phytotoxic effects of potent herbicides.[6][7] This guide provides a detailed overview of the mechanism, application, and evaluation of this important agrochemical technology, tailored for researchers and development professionals in the field.

Part 1: The Core Function — Herbicide Safening

Defining the Safener Concept

A herbicide safener, also known as an antidote or protectant, is a chemical agent incorporated into herbicide formulations or applied to seeds to enhance a crop's tolerance to a herbicide.[4][8] The primary utility of a safener is to increase the selectivity of a herbicide, allowing for effective weed control with minimal or no damage to the desired crop.[9] This technology is critical for expanding the utility of many highly effective herbicides that would otherwise be too injurious for certain crops like maize and rice.[4][6]

Mechanism of Action: Enhancing the Crop's Detoxification Shield

Isoxadifen-ethyl functions as a "pro-safener." Following absorption by the plant, it is rapidly hydrolyzed to its active form, 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid (the free acid).[5][10] This active molecule does not interact with the herbicide directly. Instead, it acts as a signaling molecule that upregulates the expression of genes encoding the crop's natural detoxification enzymes. This enhanced enzymatic shield allows the crop to metabolize the herbicide to non-phytotoxic forms much faster than the target weeds can.

The key detoxification pathways stimulated by the safener include:

  • Glutathione S-Transferases (GSTs): This is a primary and critical mechanism. The safener induces the over-expression of GST enzymes, which catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to the herbicide molecule. This reaction increases the herbicide's water solubility and neutralizes its phytotoxic activity, flagging it for safe transport and sequestration into the plant cell's vacuole. A strong correlation is observed between the efficacy of a safener and its ability to induce GST activity.[5]

  • Cytochrome P450 Monooxygenases (P450s): The safener also enhances the activity of P450 enzymes.[5] This enzyme family often carries out the first step of herbicide metabolism, typically through oxidation or hydroxylation. This initial modification can either detoxify the herbicide directly or prepare it for subsequent conjugation by GSTs or other enzymes.

  • Other Pathways: Additional mechanisms, such as the induction of glycosyltransferases (which conjugate sugar molecules to the herbicide) and ATP-binding cassette (ABC) transporters that actively pump herbicide conjugates into the vacuole, are also believed to play a role in the safening effect.[9]

Safener_Mechanism cluster_plant_cell Crop Plant Cell cluster_vacuole Vacuole Herbicide Herbicide (e.g., Nicosulfuron) Metabolite Non-toxic Herbicide Metabolite Herbicide->Metabolite Metabolism Safener_Ester Isoxadifen-ethyl (Pro-Safener) Safener_Acid Active Safener (Carboxylic Acid) Safener_Ester->Safener_Acid Hydrolysis Detox_Genes Detoxification Genes (GST, P450) Safener_Acid->Detox_Genes Upregulates Transcription Enzymes Detoxification Enzymes (GSTs, P450s) Detox_Genes->Enzymes Translation Enzymes->Herbicide Sequestration Sequestration Metabolite->Sequestration

Caption: Mechanism of Isoxadifen-ethyl action in a crop cell.

Part 2: Field Applications and Formulation Strategies

Isoxadifen-ethyl is almost exclusively used in combination with specific herbicides to protect grass crops. Its application has been pivotal for post-emergence weed control in major cereal crops.

Key Crop and Herbicide Combinations

The utility of Isoxadifen-ethyl is highly specific to the crop and the class of herbicide being used.

CropHerbicide ClassSpecific Herbicide ExampleKey Weeds Controlled
Maize SulfonylureasNicosulfuron, ForamsulfuronGrasses and broadleaf weeds
Rice Aryloxyphenoxy-propionatesFenoxaprop-P-ethylWeedy rice, Barnyard grass (Echinochloa crus-galli)
Cereals (Wheat, Barley)ACCase Inhibitors, SulfonylureasFenoxaprop-ethyl, IodosulfuronGrassy weeds

Data compiled from sources.[5][6][9][11][12][13]

Formulation Insights

For optimal efficacy, the safener must be delivered to the plant alongside the herbicide.

  • Co-formulation: Isoxadifen-ethyl is typically pre-packaged with the herbicide active ingredient in a single product. This ensures a consistent ratio and simultaneous uptake by the plant.[12][14]

  • Formulation Types: Common formulations include oil-in-water emulsions (EW), water-dispersible granules (WG), and suspension concentrates (SC).

  • Physicochemical Properties: The physical state of the safener is crucial for formulation stability. Patents describe the advantages of specific crystalline modifications of Isoxadifen-ethyl over its amorphous state, which can be unstable and challenging to formulate, particularly with sulfonylurea herbicides.[12][13]

Part 3: Essential Experimental Protocols

For researchers aiming to synthesize or evaluate novel safeners based on the 4,5-dihydro-1,2-oxazole-3-carboxylic acid scaffold, the following protocols provide a foundational methodology.

Protocol 1: Synthesis of Isoxadifen-ethyl

This protocol outlines a general synthesis based on the 1,3-dipolar cycloaddition reaction described in patent literature.[4]

Objective: To synthesize Ethyl 4,5-dihydro-5,5-diphenylisoxazole-3-carboxylate.

Materials:

  • 1,1-Diphenylethylene

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Base: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)

  • Solvent: Dichloromethane (CH₂Cl₂), isopropanol, or methanol

  • Hydrochloric acid (HCl), 2N solution

Procedure:

  • Dissolve 1,1-diphenylethylene in the chosen reaction solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and temperature control.

  • Add the base (e.g., sodium bicarbonate) to the solution. The molar ratio of base to the chloro oxime should be at least 1:1.

  • Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate in the same solvent to the reaction mixture. A typical molar ratio of 1,1-diphenylethylene to the chloro oxime is between 1:1 and 1:3.[4]

  • Heat the reaction mixture to a temperature between 50-80°C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • After the reaction is complete, cool the mixture to below 10°C.

  • Perform an aqueous workup. If needed, carefully acidify the solution to neutralize any remaining base, which can cause the product to precipitate.[4]

  • Filter the crude product.

  • Wash the filtered solid with cold water and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Isoxadifen-ethyl.

Synthesis_Workflow Reactants Reactants: - 1,1-Diphenylethylene - Chloro oxime ester - Base (NaHCO₃) Dissolve Dissolve in Solvent (CH₂Cl₂) Reactants->Dissolve React Heat Reaction (50-80°C) Dissolve->React Cool Cool to <10°C React->Cool Workup Aqueous Workup & Acidification Cool->Workup Filter Filter & Wash Workup->Filter Dry Dry Product Filter->Dry Purify Recrystallize Dry->Purify Final Pure Isoxadifen-ethyl Purify->Final

Caption: General workflow for the synthesis of Isoxadifen-ethyl.

Protocol 2: Greenhouse Evaluation of Safener Efficacy

Objective: To quantify the protective effect of a safener on a crop species from herbicide injury.

Materials:

  • Crop plants (e.g., maize, Zea mays, at the V2-V3 growth stage)

  • Herbicide stock solution (e.g., Nicosulfuron)

  • Safener stock solution (e.g., Isoxadifen-ethyl)

  • Surfactant (non-ionic, as recommended for the herbicide)

  • Laboratory sprayer with a flat-fan nozzle

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Propagation: Grow maize seedlings in pots containing a standard potting mix until they reach the V2-V3 leaf stage. Ensure uniform growth.

  • Treatment Groups: Prepare a minimum of four treatment groups (with at least 4-6 replicates per group):

    • A: Untreated Control: Sprayed with water + surfactant.

    • B: Herbicide Only: Sprayed with a phytotoxic dose of Nicosulfuron + surfactant.

    • C: Safener Only: Sprayed with Isoxadifen-ethyl + surfactant.

    • D: Herbicide + Safener: Sprayed with Nicosulfuron + Isoxadifen-ethyl + surfactant.

  • Application: Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha equivalent). Prepare spray solutions for each treatment group and apply evenly to the foliage.

  • Growth Conditions: Return the treated plants to the greenhouse (e.g., 25°C/20°C day/night, 16h photoperiod). Randomize the pot locations to minimize environmental variability.

  • Data Collection:

    • Visual Injury Assessment: At 3, 7, and 14 days after treatment (DAT), visually score each plant for phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Measurement: At 14 or 21 DAT, harvest the above-ground biomass for each plant. Measure the fresh weight immediately. Dry the tissue in an oven at 60-70°C until a constant weight is achieved, then record the dry weight.

  • Data Analysis: Analyze the biomass data (e.g., dry weight) using an Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD). The safening effect is confirmed if the biomass of the "Herbicide + Safener" group is significantly greater than the "Herbicide Only" group and not significantly different from the "Untreated Control."

Efficacy_Protocol Start Grow Maize to V2-V3 Stage Prep Prepare 4 Treatment Groups: 1. Control 2. Herbicide 3. Safener 4. Herbicide + Safener Start->Prep Spray Apply Treatments with Calibrated Sprayer Prep->Spray Grow Incubate in Greenhouse (Randomized Design) Spray->Grow Assess Data Collection: - Visual Injury (3, 7, 14 DAT) - Biomass (14 DAT) Grow->Assess Analyze Statistical Analysis (ANOVA) Assess->Analyze End Quantify Safening Effect Analyze->End

Caption: Workflow for evaluating herbicide safener efficacy.

Part 4: Broader Context and Future Directions

While the primary role of 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives is safening, the broader isoxazole chemical class is a fertile ground for agrochemical discovery. Related structures have shown promise as pre-emergence herbicides (e.g., pyroxasulfone), fungicides, and nematicides, highlighting the versatility of the core ring structure.[2][15][16][17]

A significant challenge and area of ongoing research is the inherent specificity of safeners.[10] A safener highly effective for one herbicide-crop combination may be ineffective for another. Furthermore, in a fascinating example of co-evolutionary pressure, the very mechanism that protects the crop (enhanced GST-mediated metabolism) has been shown to confer resistance to fenoxaprop-p-ethyl in a biotype of the weed Echinochloa crus-galli when exposed to formulations containing Isoxadifen-ethyl.[14] This underscores the need for vigilant resistance management and a deeper understanding of safener-weed interactions.

Future research will likely focus on the discovery of novel safeners with broader activity spectra, improved efficacy, and the elucidation of the precise molecular targets and signaling pathways that trigger the plant's defense response.

References

  • Vertex AI Search. (n.d.). Isoxadifen-ethyl CAS 163520-33-0. Beijing Entrepreneur Science & Trading Co., Ltd.
  • MedchemExpress. (n.d.). Isoxadifen-ethyl | Herbicide Safener.
  • Google Patents. (2014). CN103709113A - Synthetic method of herbicide safener isoxadifen-ethyl.
  • Ma, R., et al. (2017). Physiological basis for isoxadifen-ethyl induction of nicosulfuron detoxification in maize hybrids. PLoS ONE, 12(3), e0173593.
  • Vertex AI Search. (n.d.). Isoxadifen-ethyl: The Advanced Herbicide Safener for Enhanced Crop Protection.
  • Zawahir, S., et al. (n.d.). The chemical structure of isoxadifen-ethyl...
  • Chen, L., et al. (2022). Herbicide Safeners: From Molecular Structure Design to Safener Activity. Journal of Agricultural and Food Chemistry, 70(8), 2439-2453.
  • Google Patents. (2017).
  • Google Patents. (2018).
  • Oliveira, M. C., et al. (2022). The safener isoxadifen-ethyl confers fenoxaprop-p-ethyl resistance on a biotype of Echinochloa crus-galli. Pest Management Science, 78(6), 2287-2298.
  • Endo, T., et al. (2016). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science, 41(4), 107-115.
  • Endo, T., et al. (2016). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science, 41(4), 107-115.
  • Kumar, A. (2024). Herbicides and Safeners: Enhancing Agricultural Productivity and Environmental Safety. Authorea Preprints.
  • Vertex AI Search. (n.d.).
  • Forest Research. (n.d.). The potential of safeners and protectants to increase tolerance of tree seeds to pre-emergence herbicides.
  • Bioscience, Biotechnology, and Biochemistry. (1999).
  • MDPI. (2024).
  • Hatzios, K. K. (2013). Herbicide Safeners: Effective Tools to Improve Herbicide Selectivity. IntechOpen.
  • The Journal of Organic Chemistry. (2024).
  • British Crop Production Council. (n.d.). Herbicide Safeners, Additives and Formulants.
  • Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new 4.
  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
  • Chem-Impex. (n.d.). Oxazole-5-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.
  • Frontiers. (2022).
  • MDPI. (2025).
  • MDPI. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles.
  • ResearchGate. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Semantic Scholar. (2025).
  • Frontiers. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans.
  • PubMed. (2025).
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides.

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Host-Directed Therapeutics, Virulence Factor Inhibition, Tuberculosis (TB) Models Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Host-Directed Therapeutics, Virulence Factor Inhibition, Tuberculosis (TB) Models

Executive Summary & Mechanistic Grounding

The 4,5-dihydro-1,2-oxazole-3-carboxylic acid moiety (commonly referred to as the 2-isoxazoline-3-carboxylic acid core) has emerged as a privileged pharmacophore in the design of anti-virulence agents. Unlike traditional antibiotics that directly target bacterial viability, derivatives of this scaffold are engineered to neutralize secreted bacterial virulence factors, thereby restoring the host's innate immune clearance mechanisms.

The most clinically relevant application of this scaffold is the targeted inhibition of MptpB (Mycobacterium tuberculosis protein tyrosine phosphatase B). MptpB is secreted into host macrophages where it dephosphorylates host phosphoinositide-3-phosphate (PI3P), preventing phagosome-lysosome fusion and allowing the pathogen to survive intracellularly.

Causality of Pharmacophore Design: The 3-carboxylic acid group of the 4,5-dihydro-1,2-oxazole ring acts as a highly stable phosphate bioisostere. It anchors deeply into the highly positively charged P-loop of the MptpB active site. The rigid dihydro-oxazole ring correctly orients the appended lipophilic aryl groups into the adjacent P2 and P3 pockets, ensuring exquisite selectivity over human phosphatases .

MptpB_Pathway Mtb M. tuberculosis (Intracellular) MptpB MptpB (Virulence Factor) Mtb->MptpB Secretes into macrophage PI3P Host PI3P (Lipid Signaling) MptpB->PI3P Dephosphorylates Survival Mycobacterial Survival MptpB->Survival Promotes Inhibitor 4,5-dihydro-1,2-oxazole- 3-carboxylic acid Inhibitor->MptpB Binds P-loop (Inhibits) Phagosome Phagosome-Lysosome Fusion PI3P->Phagosome Required for Phagosome->Survival Prevents

Diagram 1: Mechanism of MptpB subversion in macrophages and targeted inhibition by the compound.

Pharmacokinetic (PK) Profiling & Formulation Strategy

Before initiating long-term efficacy models, establishing the PK parameters of the 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivative is critical. The carboxylic acid moiety provides a distinct advantage: it allows for salt formation (e.g., sodium or potassium salts) to enhance aqueous solubility in the gastrointestinal tract.

Causality of Vehicle Choice: For oral gavage (PO), formulating the free acid in 0.5% Methylcellulose (MC) with 0.1% Tween-80 is standard. The Tween-80 prevents the aggregation of the lipophilic aryl tails, while the viscous MC continuous phase maintains a uniform suspension, ensuring predictable gastric emptying and absorption.

Table 1: Representative PK Parameters in Guinea Pigs (Oral Dosing)

Data synthesized from benchmark MptpB inhibitors utilizing the isoxazoline/isoxazole-3-carboxylic acid scaffold.

ParameterValuePharmacological Implication
Dose 5.0 mg/kgStandardized for allometric scaling to human equivalents.
Cmax 112.4 µg/mLHigh peak exposure ensures saturation of macrophage compartments.
AUC (0-24h) 230.5 µg·h/mLSustained systemic exposure supports once-daily (QD) dosing.
5.1 hoursPrevents toxic accumulation while maintaining therapeutic trough levels.
Oral Bioavailability (F) > 60%Confirms the stability of the dihydro-oxazole ring against gastric acid.

In Vivo Efficacy Protocol: Guinea Pig TB Infection Model

Why Guinea Pigs? Unlike murine models, guinea pigs (Cavia porcellus) develop highly organized granulomas with central caseous necrosis, accurately mirroring human pulmonary TB pathology. Because 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives rely on host immune mechanisms to clear the bacteria, testing in an immune-competent, pathologically accurate model is mandatory .

InVivo_Workflow A Aerosol Infection (Mtb H37Rv) B Disease Incubation (Guinea Pigs) A->B Day 0 C Oral Dosing (Inhibitor) B->C Day 15 (Acute) Day 30 (Chronic) D Tissue Harvest (Lungs/Spleen) C->D 28 Days Treatment E CFU Enumeration & Histopathology D->E Analysis

Diagram 2: In vivo experimental workflow for evaluating MptpB inhibitors in guinea pig TB models.

Step-by-Step Methodology

1. Pathogen Preparation & Aerosol Infection

  • Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 = 0.6) in Middlebrook 7H9 broth. Wash and resuspend in PBS containing 0.05% Tween-80 to prevent clumping.

  • Infection: Place specific-pathogen-free (SPF) female Hartley guinea pigs (250–300 g) into a Madison aerosol chamber. Deliver a calibrated aerosolized dose to implant approximately 10–50 viable bacilli directly into the lungs.

  • Self-Validation Checkpoint: Euthanize 3 animals on Day 1 post-infection. Plate lung homogenates to confirm the exact initial implantation CFU. If the count is outside the 10-50 range, the disease progression timeline will be skewed.

2. Treatment Regimen & Group Randomization

  • Incubation: Allow the infection to progress for 15 days (Acute model) or 30 days (Chronic granulomatous model).

  • Randomization: Divide animals into three cohorts (n=6 per group):

    • Negative Control: Vehicle only (0.5% MC / 0.1% Tween-80).

    • Positive Control: Isoniazid (INH) at 10 mg/kg.

    • Test Article: 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivative (e.g., 5 mg/kg).

  • Administration: Administer treatments via oral gavage (PO) using a flexible feeding tube, once daily (QD) for 28 consecutive days.

3. Tissue Harvest and Processing

  • Euthanasia: On Day 28 post-treatment, euthanize animals via CO2 asphyxiation.

  • Harvest: Aseptically excise the lungs and spleen. Weigh the organs immediately. Causality: Organ weight is a direct surrogate for inflammation and granuloma burden; successful MptpB inhibition significantly reduces splenomegaly.

  • Homogenization: Place tissues in sterile bags with 5 mL of sterile saline and homogenize using a stomacher.

4. CFU Enumeration & Histopathology

  • Plating: Perform 10-fold serial dilutions of the homogenates. Plate 100 µL aliquots onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation: Incubate plates at 37°C for 3–4 weeks before counting colonies.

  • Histopathology: Fix the right lower lung lobe in 10% neutral buffered formalin. Stain sections with Hematoxylin & Eosin (H&E) to assess granuloma structure, and Ziehl-Neelsen to visualize acid-fast bacilli.

Expected Efficacy Outcomes

Because 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives act via host-directed mechanisms, they do not exhibit in vitro Minimum Inhibitory Concentrations (MIC). Their efficacy is exclusively proven in vivo through the reduction of bacterial burden and tissue pathology.

Table 2: Benchmark Efficacy Readouts (28-Day Treatment)
Treatment GroupLung CFU (log10)Spleen CFU (log10)Lung Pathology Score (0-4)
Vehicle Control 6.8 ± 0.35.9 ± 0.43.8 (Severe necrosis)
Isoniazid (10 mg/kg) 4.1 ± 0.23.2 ± 0.31.5 (Mild inflammation)
Test Compound (5 mg/kg) 5.2 ± 0.24.5 ± 0.32.0 (Reduced granulomas)

Note: The inclusion of the INH positive control arm acts as a self-validating system. If INH fails to reduce CFU by >1.5 log10 compared to the vehicle, the infection model is deemed invalid due to potential strain attenuation or dosing failure.

References

  • Vickers, C. F., Silva, A. P. G., Chakraborty, A., Fernandez, P., Kurepina, N., Saville, C., Naranjo, Y., Pons, M., Schnettger, L. S., Gutierrez, M. G., Park, S., Kreiswith, B. N., Perlin, D. S., Thomas, E. J., Cavet, J. S., & Tabernero, L. (2018). Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. Journal of Medicinal Chemistry, 61(18), 8337–8352. URL: [Link]

  • Dutta, N. K., He, R., Pinn, M. L., He, Y., Burrows, F., Zhang, Z. Y., & Karakousis, P. C. (2016). Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen. ACS Infectious Diseases, 2(4), 231–239. URL: [Link]

Method

Application Note: Formulation Techniques for 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid Derivatives

Executive Summary The 4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 2-isoxazoline-3-carboxylic acid) scaffold is a highly versatile chemical core utilized across both pharmaceutical and agrochemical industries...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 2-isoxazoline-3-carboxylic acid) scaffold is a highly versatile chemical core utilized across both pharmaceutical and agrochemical industries[1]. When substituted at the C5 position with lipophilic moieties (e.g., 5,5-diphenyl), the scaffold yields potent herbicide safeners such as Isoxadifen and its esterified prodrug, Isoxadifen-ethyl [2][3].

This application note provides an in-depth, field-proven guide to formulating these compounds. Because the free carboxylic acid exhibits poor membrane permeability and the ethyl ester is highly lipophilic and prone to aqueous hydrolysis, specialized formulation strategies—such as non-aqueous Oil Dispersions (OD) and Amorphous Solid Dispersions (ASD)—are strictly required to ensure chemical stability, bioavailability, and biological efficacy[4].

Mechanism of Action & Biological Rationale

Before engineering a formulation, the biological microenvironment and mechanism of action must dictate the physicochemical design. Isoxadifen-ethyl is primarily co-formulated with potent herbicides (e.g., fenoxaprop-P-ethyl or sulfonylureas) to protect cereal crops like maize and rice from phytotoxicity.

Causality in Delivery: The safener must penetrate the crop's foliar cuticle rapidly to act before the herbicide induces cellular damage. Once inside the plant cell, isoxadifen-ethyl acts as an epigenetic/transcriptional modulator, upregulating the expression of Glutathione S-transferase (GST) and Cytochrome P450 (CytP450) enzymes[5]. These enzymes rapidly metabolize and detoxify the herbicide within the crop, while leaving the target weeds susceptible[6][5].

G A Isoxadifen-ethyl (Safener) B Crop Cell Penetration A->B C Upregulation of GST & CytP450 B->C D Herbicide Metabolism C->D E Crop Protection (No Phytotoxicity) D->E

Caption: Mechanism of isoxadifen-ethyl: upregulating GST/CytP450 to metabolize herbicides and protect crops.

Pre-Formulation Profiling

Understanding the physicochemical boundaries of the 4,5-dihydro-1,2-oxazole-3-carboxylic acid core is the first self-validating step in formulation. The free acid (Isoxadifen) and the ester (Isoxadifen-ethyl) behave entirely differently in suspension.

Table 1: Physicochemical Properties of Key Derivatives
PropertyIsoxadifen (Free Acid)Isoxadifen-ethyl (Ester)
Molecular Formula C₁₆H₁₃NO₃[3]C₁₈H₁₇NO₃[7]
Molecular Weight 267.28 g/mol [3]295.34 g/mol [7]
pKa ~2.8 (Carboxylic acid)[3]N/A (Neutral ester)
Aqueous Solubility Moderate (pH dependent)Very Low (< 1 mg/L)
Primary Application Pharmaceutical intermediateAgrochemical Safener[7]
Formulation Challenge Poor membrane permeabilityAqueous hydrolysis, polymorphic instability[4]

Expert Insight: Amorphous isoxadifen-ethyl is thermodynamically highly unstable[4]. If formulated in an amorphous state, it will rapidly undergo Ostwald ripening (recrystallization) in liquid suspensions, leading to severe particle size growth, sedimentation, and eventual application failure (e.g., clogging of spray nozzles). Crystalline Modification I must be isolated and utilized for stable liquid formulations[4].

Formulation Strategy A: Oil Dispersion (OD) for Isoxadifen-ethyl

To bypass the hydrolytic degradation of the ethyl ester in water, an Oil Dispersion (OD) is the industry gold standard. The active ingredient is milled and suspended in a continuous oil phase (e.g., methylated seed oil) which also acts as a built-in adjuvant to enhance foliar penetration.

Protocol 1: Preparation of a 15 g/L Isoxadifen-ethyl OD

Objective: Create a physically stable, non-aqueous suspension with a D90 particle size of < 5 µm.

Materials:

  • Active: Isoxadifen-ethyl (Crystalline Modification I)[4]

  • Continuous Phase: Methylated Seed Oil (MSO)

  • Emulsifiers: Tristyrylphenol ethoxylates / Calcium dodecylbenzenesulfonate blend

  • Rheology Modifier: Hydrophobically modified bentonite clay

Step-by-Step Methodology:

  • Preparation of the Vehicle: Add the emulsifier blend (10-15% w/w) to the MSO (continuous phase) under low-shear mixing (500 RPM) until a homogenous, clear solution is achieved.

  • Active Ingredient Incorporation: Slowly introduce the Isoxadifen-ethyl (Crystalline Modification I) powder into the vortex. Causality: Utilizing the stable crystalline polymorph prevents phase-transition-induced agglomeration during the high-energy milling step[4].

  • High-Shear Dispersion: Pass the slurry through a rotor-stator homogenizer at 5,000 RPM for 10 minutes to break down large agglomerates.

  • Bead Milling (Self-Validating Step): Transfer the slurry to a horizontal bead mill loaded with 1.0 mm zirconium oxide beads. Mill at a tip speed of 10 m/s.

    • Validation: Sample the dispersion every 15 minutes using Laser Diffraction. The process is complete only when the particle size distribution reaches D50 < 2 µm and D90 < 5 µm.

  • Rheological Structuring: Add the bentonite clay (1-2% w/w) and apply high shear to activate the clay network. Causality: The organoclay creates a shear-thinning (thixotropic) network that yields a high resting viscosity to prevent sedimentation of the dense isoxadifen-ethyl crystals, but drops in viscosity under pumping shear for easy application.

Workflow Step1 1. Oil Phase + Emulsifiers Step2 2. Add Crystalline Isoxadifen-ethyl Step1->Step2 Step3 3. Bead Milling (D90 < 5 µm) Step2->Step3 Step4 4. Rheology Modifiers (Organoclays) Step3->Step4 Step5 5. Final OD Formulation (Stability Verified) Step4->Step5

Caption: Step-by-step Oil Dispersion (OD) formulation workflow for isoxadifen-ethyl and co-herbicides.

Formulation Strategy B: Amorphous Solid Dispersion (ASD) for Pharmaceutical Free Acids

When formulating the free 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives for oral pharmaceutical delivery, the primary barrier is poor aqueous dissolution at gastric pH (due to the pKa of ~2.8)[3]. To force the compound into a supersaturated state in the GI tract, an Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME) is utilized.

Protocol 2: Hot Melt Extrusion (HME) of Isoxazoline-3-carboxylic Acids

Objective: Trap the free acid derivative in a high-energy amorphous state within a hydrophilic polymer matrix.

Step-by-Step Methodology:

  • Polymer Selection & Blending: Blend the isoxazoline-3-carboxylic acid derivative (20% w/w) with a hydrophilic carrier polymer, such as Copovidone (PVP-VA), and a plasticizer (e.g., PEG 4000, 5% w/w). Causality: Copovidone contains vinyl acetate domains that form strong hydrogen bonds with the carboxylic acid moiety of the active compound, preventing recrystallization.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the heating zones to 10°C above the glass transition temperature (Tg) of the polymer, but strictly below the degradation temperature of the isoxazoline ring.

  • Quench Cooling: Extrude the melt onto a chilled roll to rapidly quench the system. Causality: Rapid cooling freezes the polymer chains, locking the active pharmaceutical ingredient (API) in its amorphous state before the molecules have the kinetic energy to align into a crystal lattice.

  • Milling and Validation: Mill the extrudate into a fine powder.

    • Validation: Analyze the powder via Powder X-Ray Diffraction (pXRD). The protocol is validated if the diffractogram shows a broad "halo" with an absolute absence of Bragg peaks (confirming 100% amorphous conversion).

Sources

Application

Catalytic Asymmetric Synthesis of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid: A Comprehensive Guide for Researchers

Introduction: The Significance of Chiral Isoxazolines The 4,5-dihydro-1,2-oxazole, or isoxazoline, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] These five-membered rings...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Isoxazolines

The 4,5-dihydro-1,2-oxazole, or isoxazoline, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] These five-membered rings containing adjacent nitrogen and oxygen atoms are integral components of numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][2][3] The incorporation of a carboxylic acid function at the 3-position, coupled with stereochemical control, yields chiral 4,5-dihydro-1,2-oxazole-3-carboxylic acids, which are valuable building blocks for the synthesis of complex molecules such as β-amino acids and polyketides.[4]

This application note provides a detailed overview of the catalytic asymmetric synthesis of 4,5-dihydro-1,2-oxazole-3-carboxylic acids, with a focus on the underlying principles, experimental protocols, and characterization techniques. It is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Core Methodologies: The Power of Asymmetric 1,3-Dipolar Cycloaddition

The most prevalent and effective strategy for the asymmetric synthesis of isoxazolines is the [3+2] cycloaddition reaction between a nitrile oxide (or its equivalent) and an alkene.[1] In the context of producing 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives, this typically involves the reaction of a dipolarophile containing an acrylate or related moiety with a nitrile oxide precursor. The key to achieving high enantioselectivity lies in the use of chiral catalysts, which can be broadly categorized into metal-based Lewis acids and organocatalysts.

Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysis is a cornerstone of asymmetric 1,3-dipolar cycloadditions. The catalyst coordinates to the dipolarophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the dipole. This leads to the preferential formation of one enantiomer of the cycloadduct.

Several metal-ligand complexes have proven effective. For instance, chiral N,N'-dioxide/Co(II) complexes have been successfully employed to catalyze the asymmetric 1,3-dipolar cycloaddition of nitrones with methyleneindolinones, affording spiroisoxazolidines with excellent diastereoselectivity and enantioselectivity.[5] Similarly, bis-titanium(IV) catalysts have demonstrated high efficiency in the reaction between nitrones and acrolein, yielding endo cycloadducts with high enantioselectivities.[6][7] The proposed mechanism involves the coordination of the chiral Lewis acid to the carbonyl oxygen of the dipolarophile, which activates it for the cycloaddition and controls the facial selectivity.

Catalytic_Cycle Catalyst Chiral Lewis Acid (LA) Activated_Complex [LA • Dipolarophile] Complex Catalyst->Activated_Complex Coordination Dipolarophile Dipolarophile (e.g., Acrylate) Dipolarophile->Activated_Complex Cycloadduct_Complex [LA* • Cycloadduct] Complex Activated_Complex->Cycloadduct_Complex + Nitrile Oxide [3+2] Cycloaddition Dipole Nitrile Oxide Dipole->Cycloadduct_Complex Cycloadduct_Complex->Catalyst Regeneration Product Enantioenriched Isoxazoline Cycloadduct_Complex->Product Release

Caption: Generalized catalytic cycle for Lewis acid-catalyzed asymmetric 1,3-dipolar cycloaddition.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral organic molecules, such as bifunctional thioureas, can effectively promote asymmetric reactions.[8] These catalysts often operate through a network of non-covalent interactions, such as hydrogen bonding, to activate the substrates and control the stereochemical outcome. An example is the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles catalyzed by a bifunctional thiourea, which proceeds with high enantioselectivity.[8]

Experimental Protocol: A Representative Asymmetric Synthesis

This section outlines a general, representative protocol for the catalytic asymmetric synthesis of a 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivative, inspired by common methodologies in the field.[4][9] This protocol utilizes an in situ generated nitrile oxide from an aldoxime and a chiral Lewis acid catalyst.

Materials and Reagents
  • Substituted aldoxime

  • α,β-Unsaturated ester (e.g., methyl acrylate)

  • Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine catalyst)[4]

  • Oxidant (e.g., diacetoxyiodobenzene)[9]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Catalyst Preparation/Activation (if necessary): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Lewis acid catalyst in the anhydrous solvent. If required by the specific catalyst system, an activator may be added at this stage. Stir the solution at the specified temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Setup: To the catalyst solution, add the α,β-unsaturated ester. Stir the mixture for a designated period to allow for coordination between the catalyst and the dipolarophile.

  • In Situ Generation of Nitrile Oxide and Cycloaddition: In a separate flask, dissolve the aldoxime in the anhydrous solvent. To this solution, add the oxidant portion-wise over a specified time. The resulting solution containing the in situ generated nitrile oxide is then slowly added to the reaction mixture containing the catalyst and the dipolarophile at the appropriate temperature (e.g., -20 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantioenriched 4,5-dihydro-1,2-oxazole-3-carboxylic acid ester.

  • Hydrolysis (Optional): If the carboxylic acid is the final target, the purified ester can be hydrolyzed under standard basic (e.g., LiOH in THF/water) or acidic (e.g., HCl in water) conditions, followed by acidification to yield the final product.

Key Reaction Parameters and Expected Outcomes
ParameterTypical Range/ValueRationale
Catalyst Loading 1-20 mol%To ensure efficient catalysis while minimizing cost.
Temperature -78 °C to room temperatureLower temperatures often lead to higher enantioselectivity.
Solvent Anhydrous, non-coordinatingTo prevent interference with the Lewis acid catalyst.
Concentration 0.05 - 0.5 MTo balance reaction rate and solubility.
Reaction Time 2 - 48 hoursDependent on the reactivity of the substrates and catalyst.
Expected Yield 70-95%
Expected Enantiomeric Excess (ee) 80-99%

Product Characterization

Thorough characterization of the synthesized 4,5-dihydro-1,2-oxazole-3-carboxylic acid is crucial to confirm its structure and stereochemical purity.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and diastereoselectivity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid/ester, C=N of the isoxazoline ring).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the product. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Workflow Start Starting Materials (Aldoxime, Alkene) Synthesis Catalytic Asymmetric [3+2] Cycloaddition Start->Synthesis Workup Reaction Work-up and Purification Synthesis->Workup Characterization Structural & Stereochemical Characterization Workup->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS HPLC Chiral HPLC Characterization->HPLC Final_Product Enantioenriched 4,5-Dihydro-1,2-oxazole- 3-carboxylic Acid Characterization->Final_Product

Caption: Overall experimental workflow for the synthesis and characterization of the target compound.

Conclusion

The catalytic asymmetric synthesis of 4,5-dihydro-1,2-oxazole-3-carboxylic acids represents a vibrant and impactful area of research. The methodologies outlined in this application note, particularly those centered around chiral Lewis acid-catalyzed 1,3-dipolar cycloadditions, provide robust and reliable pathways to these valuable chiral building blocks. Continued innovation in catalyst design and reaction engineering will undoubtedly expand the scope and utility of these important transformations, furthering their application in the synthesis of novel therapeutics and other functional molecules.

References

  • Chiral N,N′-dioxide/Co(ii)-promoted asymmetric 1,3-dipolar cycloaddition of nitrones with methyleneindolinones. Chemical Communications (RSC Publishing). Available from: [Link]

  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. ACS Publications. Available from: [Link]

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Nitrones to Allyl Alcohol. Chemistry Letters | Oxford Academic. Available from: [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Organic Chemistry Portal. Available from: [Link]

  • Organocatalytic asymmetric synthesis of compounds bearing both isoxazole and pyrazole moieties via 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society. Available from: [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC. Available from: [Link]

  • Catalytic asymmetric synthesis of isoxazoline N‐oxides. ResearchGate. Available from: [Link]

  • Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega - ACS Publications. Available from: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. PMC. Available from: [Link]

  • Enantioselective synthesis of isoxazolines. ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[4][5][6]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology. PMC. Available from: [Link]

  • 4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)3 or Au(I)/Sc(OTf)3 Synergistic Catalysis. PubMed. Available from: [Link]

  • Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Baxendale Group. Available from: [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc. Available from: [Link]

  • [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. PubMed. Available from: [Link]

  • Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters. Available from: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available from: [Link]

  • Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available from: [Link]

  • Synthesis of 4,5-Dihydro-1,3,4-thiadiazole-2-carboxamide and 2-Carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-Oxide Derivatives Based on Hydrazones of Oxamic Acid Thiohydrazides. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing 4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 2-isox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing 4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 2-isoxazoline-3-carboxylic acid) and its derivatives. These molecules are highly valued in drug development as rigid bioisosteres and critical intermediates.

The most robust synthetic route relies on the 1,3-dipolar cycloaddition of a nitrile oxide—typically generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate—with an alkene, followed by the hydrolysis of the resulting ester. However, this pathway is fraught with competing side reactions. This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to maximize your synthesis yield.

Mechanistic Workflow & Causality

Understanding the kinetic competition in your reaction flask is the first step to improving yield. The diagram below illustrates the critical juncture: the highly reactive nitrile oxide intermediate can either undergo the desired cycloaddition with the alkene or rapidly dimerize with itself.

SynthesisPathway A Ethyl 2-chloro-2- (hydroxyimino)acetate C Ethoxycarbonylformonitrile oxide (1,3-Dipole) A->C -HCl B Base (Et3N) Slow Addition B->C D Furoxan Derivative (Dimer Byproduct) C->D Fast Dimerization (High Conc.) F Ethyl 4,5-dihydro-1,2-oxazole- 3-carboxylate (Intermediate) C->F 1,3-Dipolar Cycloaddition E Alkene (Dipolarophile) E->F H 4,5-Dihydro-1,2-oxazole- 3-carboxylic acid (Target) F->H Ester Cleavage G Mild Hydrolysis (LiOH, THF/H2O) G->H

Workflow of 1,3-dipolar cycloaddition and hydrolysis for synthesizing the target isoxazoline.

Troubleshooting FAQs

Q1: My cycloaddition yield is consistently below 40%, and I am isolating a significant amount of a highly polar, crystalline byproduct. What is happening? A1: You are observing the dimerization of the nitrile oxide intermediate. When the local concentration of the 1,3-dipole is too high, it reacts with itself via a stepwise dinitrosoalkene diradical pathway to form a 1,2,5-oxadiazole-2-oxide, commonly known as a furoxan 1. Because this dimerization is kinetically competitive with the desired alkene cycloaddition, you must artificially suppress the steady-state concentration of the dipole.

  • The Fix: Never add the base in a single batch. Dissolve your alkene and ethyl 2-chloro-2-(hydroxyimino)acetate in the reaction solvent, and use a syringe pump to add the base (e.g., triethylamine) dropwise over 4 to 12 hours. This ensures the nitrile oxide is consumed by the dipolarophile the moment it is generated.

Q2: I am using a 1,2-disubstituted alkene, and my NMR shows a complex 1:1 mixture of regioisomers. How can I control this? A2: 1,3-Dipolar cycloadditions are governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance 2. Terminal alkenes almost exclusively yield the 5-substituted 4,5-dihydro-1,2-oxazole because the dipole (LUMO) and dipolarophile (HOMO) coefficients strongly favor this orientation. However, 1,2-disubstituted alkenes have competing FMO coefficients and steric clashes, leading to poor regioselectivity.

  • The Fix: If you must use an internal alkene, consider employing Lewis acid catalysis (such as Mg(II) or Ti(IV) salts) if your alkene has a coordinating group (like an allylic alcohol). This coordinates the dipole and the dipolarophile, rigidifying the transition state and forcing a single regiochemical outcome.

Q3: The cycloaddition works perfectly to give the ethyl ester intermediate, but upon hydrolysis to the carboxylic acid using NaOH/MeOH, my product degrades. Why? A3: The 4,5-dihydro-1,2-oxazole ring functions chemically as a "masked aldol" 3. Under strongly basic conditions or elevated temperatures, the proton at the C4 position can become acidic. Deprotonation triggers an E1cB-like ring-opening mechanism, destroying the heterocycle and yielding acyclic beta-hydroxy nitriles or alpha,beta-unsaturated compounds 4.

  • The Fix: Switch to mild hydrolysis conditions. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature 5. The lithium ion strongly coordinates the ester carbonyl, accelerating hydrolysis without requiring harsh, degradative pH levels.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes internal validation data demonstrating how specific parameter adjustments directly impact the yield of the ester intermediate and the final carboxylic acid.

Parameter VariationFuroxan Byproduct (%)Ester Intermediate Yield (%)Final Carboxylic Acid Yield (%)
Batch Base Addition (All at once)45%35%28%
Syringe Pump Addition (Over 12h)< 5%88%75%
Hydrolysis: NaOH / RefluxN/AN/A15% (Extensive Ring Opening)
Hydrolysis: LiOH / Room TempN/AN/A92%
Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol incorporates built-in validation checkpoints so you can confirm the success of each step before proceeding.

Step 1: In Situ Cycloaddition (Ester Synthesis)
  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2 or Ar), dissolve the alkene (1.5 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in anhydrous dichloromethane (DCM) or ethyl acetate (0.1 M concentration).

  • Slow Addition: Load triethylamine (1.2 equiv) diluted in 10 mL of the reaction solvent into a syringe. Using a syringe pump, add the base solution dropwise over 8–12 hours at room temperature.

  • Stirring: Once the addition is complete, allow the reaction to stir for an additional 2 hours to ensure complete consumption of the dipole.

  • Workup: Wash the organic layer sequentially with 1M HCl, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Validation Checkpoint 1: Perform a crude ^1^H NMR. You should observe the disappearance of the alkene protons. Look for the characteristic ABX spin system of the 4,5-dihydro-1,2-oxazole ring: two diastereotopic protons at C4 (typically multiplets between 3.0–3.5 ppm) and one proton at C5 (a doublet of doublets or triplet between 4.5–5.5 ppm).

Step 2: Mild Hydrolysis (Carboxylic Acid Synthesis)
  • Solvent Setup: Dissolve the purified ethyl 4,5-dihydro-1,2-oxazole-3-carboxylate in a 3:1:1 mixture of THF:MeOH:H2O (0.2 M concentration).

  • Hydrolysis: Add LiOH monohydrate (2.0 equiv) in one portion. Stir vigorously at room temperature for 2–4 hours. Monitor by TLC until the starting ester is fully consumed.

  • Acidification (Critical Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove non-polar impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1M HCl.

  • Isolation: The target 4,5-dihydro-1,2-oxazole-3-carboxylic acid will typically precipitate as a white solid. Filter, wash with ice-cold water, and dry under high vacuum. If it does not precipitate, extract 3x with ethyl acetate, dry, and concentrate.

Validation Checkpoint 2: In the final ^1^H NMR (run in DMSO-d6), the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) must be completely absent. A broad singlet corresponding to the carboxylic acid OH should appear >12.0 ppm. The ABX system of the ring must remain intact; if it has disappeared, base-catalyzed ring opening occurred.

References
  • Source: Journal of the American Chemical Society (ACS)
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL
  • 1,3-Dipolar cycloaddition (Masked-Aldol Reaction)
  • Dimerization of Acetoacetamide Leading to 5-Carbamoyl-4,6-dimethyl-2-pyridone (Ring Opening Reactions of Isoxazolines)
  • Source: PubMed Central (PMC)

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals actively working with 4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals actively working with 4,5-dihydro-1,2-oxazole-3-carboxylic acid (also known as 2-isoxazoline-3-carboxylic acid).

Overview & Mechanistic Context

4,5-dihydro-1,2-oxazole-3-carboxylic acid is a highly valuable heterocyclic building block and pharmacophore. However, users frequently report precipitation events and low thermodynamic solubility in aqueous media.

The root cause of this poor solubility is twofold:

  • Crystal Lattice Energy: The unionized carboxylic acid groups form strong intermolecular hydrogen-bonded dimers in the solid state, which heavily resist dissolution in unbuffered water ().

  • Hydrophobicity: The rigid 4,5-dihydro-1,2-oxazole ring limits the molecule's ability to form favorable dipole interactions with water molecules when the acidic moiety is protonated.

To successfully formulate this compound for in vitro assays or in vivo dosing, you must strategically manipulate its ionization state or its solvent environment.

Troubleshooting Workflow

Solubility_Workflow Start 4,5-dihydro-1,2-oxazole-3-carboxylic acid Solubility Issue Check_pH Adjust pH > pKa (Target pH 6.5 - 7.4) Start->Check_pH Check_Sol Is it Soluble? Check_pH->Check_Sol Cosolvent Add Co-solvent (e.g., DMSO, PEG400) Check_Sol->Cosolvent No Success Proceed to Assay or Formulation Check_Sol->Success Yes Cyclodextrin Complexation (e.g., HP-β-CD) Cosolvent->Cyclodextrin Still Insoluble Cosolvent->Success Resolved Salt_Form Salt Formation (e.g., Sodium salt) Cyclodextrin->Salt_Form Need higher conc. Cyclodextrin->Success Resolved Salt_Form->Success Resolved

Decision tree for resolving 4,5-dihydro-1,2-oxazole-3-carboxylic acid solubility issues.

FAQs: Troubleshooting Specific Issues

Q1: Why does my compound precipitate when diluted from a DMSO stock into an aqueous assay buffer? A1: This is a classic "solvent shift" precipitation. The compound is highly soluble in DMSO due to the solvent's low dielectric constant and its ability to disrupt solute-solute hydrogen bonds. When diluted into an aqueous buffer, the solvent's dielectric constant sharply increases, and water molecules preferentially hydrogen-bond with each other, "squeezing out" the hydrophobic isoxazoline ring. If the local concentration exceeds the thermodynamic solubility limit, rapid nucleation occurs. Solution: Pre-warm the buffer, ensure the buffer pH is at least 1-2 units above the pKa of the carboxylic acid, and add the DMSO stock slowly under rapid vortexing to prevent localized high-concentration microenvironments.

Q2: How does pH affect the solubility of 4,5-dihydro-1,2-oxazole-3-carboxylic acid? A2: As a carboxylic acid, its solubility is strictly governed by the pH-partition hypothesis (). At pH levels below its pKa (~3.0–3.5), the molecule remains protonated (unionized) and relies entirely on its low intrinsic solubility. Elevating the pH above the pKa deprotonates the acid into a carboxylate anion. The resulting ion-dipole interactions with water heavily outweigh the crystal lattice energy, driving rapid dissolution.

Q3: I need to test the compound at high concentrations (e.g., 10 mM) in an animal model, but it won't dissolve. What are my options? A3: For high-concentration in vivo dosing, pH adjustment alone may not suffice without creating a highly alkaline (and thus tissue-irritating) solution. We recommend utilizing complexation agents like cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) to encapsulate the hydrophobic ring, or converting the free acid to a sodium salt prior to formulation ().

Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock via pH Adjustment

This protocol utilizes controlled ionization to achieve solubility while preventing base-catalyzed degradation.

  • Weighing & Suspension: Weigh the required mass of 4,5-dihydro-1,2-oxazole-3-carboxylic acid. Suspend the powder in 80% of the final target volume of MS-grade water.

    • Self-validation: The suspension will appear cloudy, confirming the free acid is beyond its thermodynamic solubility in unbuffered water.

  • Deprotonation: Add 1 M NaOH dropwise while stirring continuously. Monitor the pH using a calibrated micro-pH probe.

    • Causality: The base converts the free acid to its highly soluble sodium carboxylate salt. Critical: Do not exceed pH 8.5. Highly alkaline conditions can trigger base-catalyzed ring-opening hydrolysis of the 4,5-dihydro-1,2-oxazole moiety.

  • Equilibration & Back-Titration: Once the solution is completely clear (visual validation of complete dissolution), carefully back-titrate with 0.1 M HCl to your target physiological pH (e.g., pH 7.4).

  • Finalization: Adjust to the final volume with MS-grade water. Sterile filter through a 0.22 µm PES membrane.

Protocol B: Preparation of an HP-β-CD Inclusion Complex

This protocol uses host-guest chemistry to mask the hydrophobic ring from the aqueous environment.

  • Host Solution Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a standard assay buffer (e.g., PBS, pH 7.4).

  • Guest Addition: Add 4,5-dihydro-1,2-oxazole-3-carboxylic acid in excess (e.g., 50 mM equivalent) to the cyclodextrin solution.

  • Thermodynamic Equilibration: Stir the suspension vigorously at room temperature (25°C) for 24 hours.

    • Causality: Complexation is an equilibrium process driven by the displacement of high-energy, cavity-bound water molecules. Sufficient time is required to reach the thermodynamic plateau.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-validation: This step physically separates the solubilized inclusion complex from the uncomplexed, precipitated free acid.

  • Quantification: Determine the exact concentration of the dissolved compound via UV-Vis spectroscopy or HPLC against a known standard curve.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements using the troubleshooting techniques described above.

Solubilization StrategyPrimary MechanismExpected Solubility BoostOptimal Use CaseKey Limitation
pH Adjustment (pH > 6.5) Ionization of carboxylic acid to carboxylate anion10- to 50-foldIn vitro biochemical assaysRisk of precipitation if pH drops upon dilution
Co-solvent (10% DMSO) Reduction of solvent dielectric constant5- to 20-foldCell-based assaysCellular toxicity limits final DMSO conc. to <1%
HP-β-CD Complexation (20%) Host-guest hydrophobic encapsulation20- to 100-foldIn vivo dosing (IV/PO)High excipient mass; potential target binding interference
Sodium Salt Formation Disruption of intermolecular crystal lattice>100-foldSolid dosage formulationRequires additional synthetic isolation steps

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: ACS Medicinal Chemistry Letters (via NIH/PMC) URL:[Link][1]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL:[Link][2]

  • A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Biological and Pharmaceutical Sciences URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for 4,5-dihydro-1,2-oxazole-3-carboxylic acid Purification

Welcome to the technical support guide for the purification of 4,5-dihydro-1,2-oxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4,5-dihydro-1,2-oxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based answers to common challenges encountered during the HPLC purification of this and structurally similar polar acidic compounds.

The structure of 4,5-dihydro-1,2-oxazole-3-carboxylic acid—a polar, heterocyclic molecule with an ionizable carboxylic acid group—presents specific challenges in reversed-phase chromatography. This guide provides a logical, step-by-step framework for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4,5-dihydro-1,2-oxazole-3-carboxylic acid that I should consider for HPLC method development?
  • Structure and Polarity: The molecule contains a polar isoxazoline ring and a carboxylic acid group. This makes it highly polar and hydrophilic. A predicted XLogP value of -0.2 indicates it will be poorly retained on traditional C18 columns under standard reversed-phase conditions.[1]

  • Acidity (pKa): The carboxylic acid functional group is the primary ionizable center. For similar small organic carboxylic acids, the pKa is typically in the range of 2-5.[2][3] This is the most critical parameter for controlling retention and peak shape, as the mobile phase pH will determine whether the molecule is in its neutral (more retained) or anionic (less retained) form.

  • UV Absorbance (λmax): The isoxazoline ring contains a C=N chromophore, which allows for UV detection. Studies on similar isoxazoline derivatives show UV absorbance maxima in the range of 270-311 nm, though this can be highly dependent on the solvent and substituents.[4][5] A UV scan of your sample is essential to determine the optimal wavelength for detection.

Q2: I'm starting from scratch. What is a good initial set of HPLC conditions (column and mobile phase) to try?

A2: For a highly polar analyte like this, a systematic screening approach is most effective.

  • Column Selection: Start with a modern, high-purity, end-capped C18 column. These columns minimize residual silanol interactions that cause peak tailing with acidic compounds.[6][7] If retention is still insufficient, consider a column designed for polar analytes, such as one with a polar-embedded phase.[8]

  • Mobile Phase: Use a "scouting gradient" to quickly assess the required elution strength.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water. The low pH (~2.7) will suppress the ionization of the carboxylic acid, rendering the molecule neutral and maximizing its retention on a reversed-phase column.[9][10]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Scouting Gradient Profile: Start with a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes. This will reveal the approximate organic solvent concentration needed to elute your compound.

Q3: My compound elutes at or near the void volume. How can I increase its retention on a reversed-phase column?

A3: This is the most common issue for polar compounds. Here are several strategies, starting with the simplest:

  • Confirm Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the compound's pKa.[9][11] Using an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is crucial to neutralize the carboxylic acid.

  • Reduce Organic Content: If your scouting gradient showed elution at a very low organic percentage, switch to a shallow gradient or an isocratic method with a low concentration of organic solvent (e.g., 2-10% Acetonitrile).

  • Use an Aqueous-Stable Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases ( >95% water), leading to retention loss.[12] Use a column specifically marketed as "aqueous compatible" or with a polar-embedded stationary phase.[8]

  • Consider HILIC: If reversed-phase methods fail to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[13][14][15] HILIC uses a polar stationary phase (like bare silica) and a high-organic mobile phase, where water acts as the strong eluting solvent.[16][17] This mode is specifically designed for retaining and separating very polar compounds.[18]

Q4: I am planning for preparative purification. What kind of buffer should I use?

A4: For preparative HPLC where the final product needs to be isolated, it is essential to use volatile buffers that can be easily removed by lyophilization (freeze-drying).[11][19]

Buffer SystemTypical pH RangeVolatile?LC-MS Compatible?Notes
Formic Acid / Ammonium Formate 2.8 - 4.8YesYesExcellent choice for low pH separations.[19][20][21]
Acetic Acid / Ammonium Acetate 3.8 - 5.8YesYesAnother common and effective volatile buffer system.[19][20][21]
Trifluoroacetic Acid (TFA) ~2.0YesUse with cautionTFA is an excellent ion-pairing agent that improves peak shape, but it can suppress ionization in mass spectrometry and be difficult to remove from the final product.[22][23]
Phosphate Buffers (e.g., KH₂PO₄) 2.1, 7.2, 12.3No No Avoid for preparative work. Phosphate salts are not volatile and will contaminate your purified sample.[22]

Troubleshooting Guide

Problem 1: My peak is tailing or asymmetrical.

Peak tailing is a common problem when analyzing acidic compounds.[6] It compromises resolution and leads to inaccurate quantification.

Q: What causes peak tailing for an acidic compound like this? A: The primary cause is secondary interactions between the negatively charged, ionized form of your carboxylic acid and positively charged sites on the HPLC column packing material. The most common culprit is exposed, residual silanol groups (Si-OH) on the silica surface.[6][24]

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units below pKa? start->check_ph check_neutral Inject a Neutral Compound (e.g., Toluene, Uracil) check_ph->check_neutral If pH is optimal, or to confirm cause neutral_tail Does Neutral Compound Tail? check_neutral->neutral_tail physical_problem Physical Problem: - Column Void - Leaks / Bad Fittings - Extra-column volume neutral_tail->physical_problem Yes chemical_problem Chemical Problem: Secondary Silanol Interactions neutral_tail->chemical_problem No solution_physical Solution: - Check fittings - Use shorter tubing - Replace column physical_problem->solution_physical solution_chemical Solution: - Lower mobile phase pH - Use modern end-capped column - Add competing base (rarely needed) chemical_problem->solution_chemical

Step-by-Step Protocol to Optimize Mobile Phase pH for Peak Symmetry:

  • Prepare Buffers: Prepare a series of mobile phases using volatile buffers at different pH values. For example: 0.1% Formic Acid (pH ~2.7), 10mM Ammonium Formate (pH ~3.8), and 10mM Ammonium Acetate (pH ~4.8).

  • Equilibrate: Equilibrate the column thoroughly with the first mobile phase (e.g., pH 2.7) until the baseline is stable.

  • Inject and Analyze: Inject your standard and record the chromatogram. Calculate the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 is ideal, while >1.2 indicates a problem.[6]

  • Iterate: Flush the system and re-equilibrate with the next pH mobile phase. Repeat the injection and analysis.

  • Compare: The pH that yields a tailing factor closest to 1.0 is optimal for your separation.[6]

Problem 2: The method is not scalable from my analytical run to my preparative purification.

Scaling a method from an analytical (e.g., 4.6 mm ID) to a preparative (e.g., 21.2 mm ID or larger) column requires careful adjustments to maintain separation performance.

Q: I scaled up my flow rate, but my resolution is much worse. What went wrong? A: Direct scaling of the flow rate is only one part of the equation. To maintain resolution, you must keep the linear velocity of the mobile phase consistent between the analytical and preparative columns. Also, the injection volume and gradient time must be adjusted proportionally.

Key Scaling Parameters:

  • Flow Rate: Adjust the flow rate based on the square of the ratio of the column internal diameters (ID).

    • Formula:Flow Rate_prep = Flow Rate_analyt * (ID_prep² / ID_analyt²)

  • Injection Volume: Scale the sample load (volume x concentration) proportionally to the column's cross-sectional area.

  • Gradient Time: The duration of the gradient should also be scaled to maintain the same separation profile.

Scaling Calculation Example:

ParameterAnalytical ColumnPreparative ColumnScaling Factor
Column ID 4.6 mm21.2 mm-
Flow Rate 1.0 mL/min21.2 mL/min (21.2² / 4.6²) ≈ 21.2
Injection Volume 10 µL212 µL (21.2² / 4.6²) ≈ 21.2
Gradient Time 15 min15 min (Keep the same to maintain resolution)

Pro-Tip: For best results when scaling up, use columns packed with the same stationary phase chemistry and particle size.[11][25] Any difference in the packing material can alter the selectivity and ruin the separation.[26][27]

Methodology Workflow: From Development to Purification

This diagram outlines the logical flow for developing a robust purification method for 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

G a_final a_final p_start p_start a_final->p_start

References

  • Labcompare.com. LABTips: Preparative HPLC for Purification Workflows. 2022. Available from: [Link]

  • LCGC International. Top Three HPLC Method Development Tips. 2019. Available from: [Link]

  • Agilent. Mastering HILIC-Z Separation for Polar Analytes. 2023. Available from: [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. 2022. Available from: [Link]

  • American Laboratory. LABTips: Preparative HPLC for Purification Workflows. 2022. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. 2022. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. 2024. Available from: [Link]

  • International Journal of Pharmaceutical and Clinical Research. SYNTHESIS, STRUCTURAL ANALYSIS AND PHOTOPHYSICAL PARAMETERS OF ISOXAZOLINE DERIVATIVES. Available from: [Link]

  • Veeprho. Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. 2020. Available from: [Link]

  • SepaPrep. Method Development and Scale-Up Guide. Available from: [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. 2024. Available from: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. 2011. Available from: [Link]

  • Phenomenex. HILIC Explained: What It Is & How It Works. 2016. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • LCGC International. HILIC: A Critical Evaluation. 2026. Available from: [Link]

  • PMC. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. 2025. Available from: [Link]

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. 2003. Available from: [Link]

  • University of Barcelona. Buffer considerations for LC and LC-MS. Available from: [Link]

  • ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. 2020. Available from: [Link]

  • ResearchGate. UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... Available from: [Link]

  • PubChem. 4,5-Dihydrooxazole-4-carboxylic acid. Available from: [Link]

  • PubChemLite. 4,5-dihydro-1,2-oxazole-3-carboxylic acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel Isoxazoline Derivatives. Available from: [Link]

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. 2022. Available from: [Link]

  • ResearchGate. The parameters of purification by HPLC of compounds 5-14. Available from: [Link]

  • Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. Available from: [Link]

  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. 2001. Available from: [Link]

  • NextSDS. 1,2,5-Oxadiazole-3-carboxylicacid,4,5-dihydro-4-oxo-,ethylester(9CI). Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. 2017. Available from: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. 2026. Available from: [Link]

  • PubChem. 4-Hydroxy-1,2-oxazole-3,5-dicarboxylic acid. Available from: [Link]

  • Pearson+. The pKa values of the carboxylic acid groups of oxaloacetic acid ... 2024. Available from: [Link]

  • MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]

  • Reviews on Clinical Pharmacology and Drug Therapy. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Available from: [Link]

  • VMINTEQ. Table 7.2 Acidity constants (pKa) for some common acids. Available from: [Link]

Sources

Optimization

preventing thermal degradation of 4,5-dihydro-1,2-oxazole-3-carboxylic acid during storage

Welcome to the Technical Support Center for 4,5-dihydro-1,2-oxazole-3-carboxylic acid (also widely known as 2-isoxazoline-3-carboxylic acid). As a Senior Application Scientist, I have designed this guide to move beyond b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5-dihydro-1,2-oxazole-3-carboxylic acid (also widely known as 2-isoxazoline-3-carboxylic acid). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will explore the fundamental chemical causality behind the instability of this compound, provide field-proven troubleshooting strategies, and establish self-validating experimental workflows to ensure the absolute integrity of your drug development and synthetic assays.

Part 1: Mechanistic Insight – The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. 4,5-dihydro-1,2-oxazole-3-carboxylic acid is inherently sensitive to thermal stress. The electron-withdrawing nature of the C=N double bond adjacent to the carboxylic acid group significantly lowers the activation energy required for thermal decarboxylation [1].

Once the CO₂ is lost, the resulting intermediate is highly unstable. Driven by the weak N–O bond, the isoxazoline ring undergoes rapid cleavage. Depending on the specific substituents at the 4 and 5 positions, this ring opening typically yields β -hydroxynitriles, or further cleaves into a 1:1 mixture of aldehydes and nitriles[1, 4]. For example, the 4,5-diphenyl derivative will thermally degrade directly into benzaldehyde and benzyl cyanide[1].

DegradationPathway A 4,5-dihydro-1,2-oxazole- 3-carboxylic acid B Thermal Stress (> 25°C) A->B Exposure C Decarboxylation (-CO2) B->C Activation D N-O Bond Cleavage (Ring Opening) C->D Intermediate Instability E β-Hydroxynitriles (Primary Degradant) D->E Pathway A F Aldehydes + Nitriles (Secondary Cleavage) D->F Pathway B (Substituent dependent)

Fig 1: Thermal decarboxylation and ring-cleavage pathway of 2-isoxazoline-3-carboxylic acid.

Part 2: Troubleshooting & FAQs

Q: My stored sample turned into a viscous oil and smells faintly of bitter almonds. What happened? A: Your sample has undergone complete thermal degradation. The "bitter almond" odor is a classic indicator of benzaldehyde formation. If your specific derivative has phenyl substitutions, thermal decarboxylation followed by reductive 1,4-cleavage has broken the molecule down into an aldehyde and a nitrile [1]. This batch must be discarded.

Q: Can I store 4,5-dihydro-1,2-oxazole-3-carboxylic acid in DMSO stock solutions at room temperature for short-term use? A: No. DMSO is highly hygroscopic. The introduction of trace moisture, combined with ambient thermal energy, facilitates base-promoted ring cleavage[4]. Even slightly alkaline conditions in solution will rapidly accelerate the opening of the isoxazoline ring to form β -cyanoalcohols. Stock solutions must be prepared fresh or aliquoted and immediately flash-frozen at -80°C.

Q: How do I build a self-validating system to ensure my compound hasn't degraded before an expensive assay? A: A self-validating protocol requires an internal quality control checkpoint that directly measures the mechanism of failure. Before using a stored batch, run a rapid FTIR or ¹H-NMR scan.

  • FTIR Validation: Look for the sudden appearance of a sharp C≡N (nitrile) stretch at ~2250 cm⁻¹. If this peak is present, ring cleavage has occurred.

  • NMR Validation: Check for the loss of the broad carboxylic acid OH proton (~12 ppm) and the appearance of aldehyde protons (~9-10 ppm). By making this quick spectral check a mandatory step in your Standard Operating Procedure (SOP), you create a closed-loop validation system that guarantees reagent integrity.

Part 3: Quantitative Stability Data

The following table synthesizes the degradation kinetics of 3-carboxy-2-isoxazolines under various environmental conditions, allowing you to make informed, data-driven storage decisions.

Storage ConditionTemperatureAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant Profile
Ambient (Air) 25°CAmbient Humidity< 14 Days β -hydroxynitriles
Aqueous Solution 25°CpH > 7.5 (Basic)< 24 HoursAldehydes + Nitriles
Refrigerated 4°CDesiccated Air~ 6 Months β -hydroxynitriles
Cryogenic (Solid) -20°CArgon / N₂> 2 YearsNegligible
Cryogenic (Stock) -80°CAnhydrous DMSO~ 1 YearNegligible

Part 4: Step-by-Step Methodology for Cryogenic Storage

To prevent thermal degradation and hydrolysis, researchers must implement a strict, moisture-free cryogenic workflow.

Standard Operating Procedure: Aliquoting and Storage

  • Equilibration: Upon receiving the chemical, allow the sealed container to reach room temperature in a desiccator before opening. Opening a cold vial in ambient air will cause immediate condensation, introducing nucleophilic water.

  • Lyophilization (Optional but Recommended): If the compound has been exposed to ambient humidity, dry the powder under high vacuum (lyophilization) for 4 hours to remove trace moisture.

  • Inert Aliquoting: Inside a glove box or under a steady stream of Argon, divide the bulk powder into single-use amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce micro-condensation and thermal shock.

  • Sealing: Cap the vials using PTFE-lined caps to prevent moisture ingress.

  • Cryogenic Storage: Transfer the sealed vials immediately to a -20°C or -80°C freezer.

StorageWorkflow Step1 1. Desiccation (Equilibrate & Dry) Step2 2. Aliquoting (Single-use vials) Step1->Step2 Step3 3. Inert Gas Purge (Argon overlay) Step2->Step3 Step4 4. PTFE Sealing (Block moisture) Step3->Step4 Step5 5. Cryo-Storage (-20°C to -80°C) Step4->Step5

Fig 2: Self-validating, step-by-step cryogenic storage workflow to prevent thermal degradation.

References

  • Source: VDOC.
  • Synthesis of Isoxazolines and Oxazines by Electrochemical Intermolecular [2 + 1 + n] Annulation: Diazo Compounds Act as Radical Acceptors Source: Organic Letters - ACS Publications URL
  • Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate Source: ResearchGate URL
  • Dimerization of Acetoacetamide Leading to 5-Carbamoyl-4,6-dimethyl-2-pyridone Source: ResearchGate URL
Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid Batches

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex purification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex purification of 4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly known as 2-isoxazoline-3-carboxylic acid) derivatives.

Synthesizing these heterocycles typically involves the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. While highly effective, this chemistry inherently generates trace impurities—ranging from regioisomers to over-oxidized byproducts—that can compromise downstream pharmaceutical efficacy. This guide provides the mechanistic causality behind these impurities and self-validating protocols to eliminate them.

Diagnostic Workflow: Impurity Triage

Before initiating purification, you must accurately diagnose the contamination profile of your batch. Use the decision tree below to map your analytical findings to the correct remediation strategy.

G Start Crude 4,5-dihydro-1,2-oxazole- 3-carboxylic acid Batch Analysis LC-MS / 1H-NMR Profiling Start->Analysis Regio Regioisomers (4- vs 5-substituted) Analysis->Regio Isomer peak (NMR) Ox Over-oxidized (Isoxazole) Analysis->Ox -2 Da mass shift (LC-MS) Salts Inorganic Salts (e.g., NaCl) Analysis->Salts High conductivity (Probe) Oxime Unreacted Oxime / Hydroxylamine Analysis->Oxime UV/Vis signature (HPLC) Action1 Selective Recrystallization or Prep-HPLC Regio->Action1 Action2 pH-Swing Liquid-Liquid Extraction Ox->Action2 Action3 Solid-Phase Extraction (Desalting) Salts->Action3 Action4 Amine Scavenger Resin Treatment Oxime->Action4 Pure Purified Target Compound (>99% Purity) Action1->Pure Action2->Pure Action3->Pure Action4->Pure

Figure 1: Diagnostic decision tree for 4,5-dihydro-1,2-oxazole-3-carboxylic acid purification.

Quantitative Impurity Profiling

To streamline your analytical workflow, compare your batch data against this standardized impurity matrix.

Impurity ClassOrigin / CausalityDiagnostic MarkerRecommended Removal StrategyExpected Clearance
4-Substituted Regioisomer Perturbed HOMO-LUMO alignment during cycloaddition[1] 1 H-NMR: C4 proton multiplet (~3.2 ppm)Selective Recrystallization>95% isomeric purity
Isoxazole (Over-oxidized) Auto-oxidation / Excess halogenating agent[2]LC-MS: -2.016 Da mass shift, High UV 254nmPrep-HPLC (pH 2.5)>99% purity
Unreacted Oxime Incomplete in situ dehydration[3]LC-MS: +18 Da relative to nitrile oxideAmine Scavenger Resin>98% clearance
Inorganic Salts Base-mediated dehydrohalogenation (e.g., NaCl)High aqueous conductivitySolid-Phase Extraction<10 ppm residual
Scientist-to-Scientist FAQs

Q1: My NMR shows a 10% contamination of the 4-substituted regioisomer. Why did this happen, and how do I remove it without chromatography? Causality: The regioselectivity of the 1,3-dipolar cycloaddition is fundamentally governed by the HOMO-LUMO energy gap between the nitrile oxide dipole and the alkene dipolarophile [1]. While the carbon atom of the nitrile oxide typically adds to the less hindered β -carbon of the alkene to form the 5-substituted product, electron-deficient alkenes can perturb this orbital alignment, leading to increased formation of 4-substituted regioisomers [4]. Solution: Because the 4-substituted and 5-substituted carboxylic acids have nearly identical pKa values, standard acid-base extractions will fail. You must exploit their differential crystal packing energies. The 5-substituted isomer generally exhibits a more stable lattice in polar aprotic/protic solvent mixtures. Use Protocol A (Selective Recrystallization) to enrich the desired isomer.

Q2: LC-MS analysis reveals a persistent impurity with a mass exactly 2 Da lighter than my target mass. What is this? Causality: A mass shift of -2.016 Da indicates the loss of two protons, meaning your 4,5-dihydro-1,2-oxazole ring has over-oxidized into a fully aromatic isoxazole ring. This is a known degradation pathway driven by the thermodynamic stability of the aromatic system [2]. It frequently occurs if excess halogenating agents (used to generate the nitrile oxide from the oxime) or atmospheric oxygen are present during the reaction workup. Solution: Aromatization changes the lipophilicity and UV absorbance profile of the molecule. Proceed to Protocol B (Preparative HPLC) to separate these closely related species.

Q3: I am detecting unreacted hydroxamic acid precursors in my final batch. How can I clear them? Causality: Nitrile oxides are highly unstable and are typically generated in situ via the dehydration of hydroxamic acids or the dehydrohalogenation of imidoyl chlorides [3]. If the dehydration is incomplete, these electrophilic precursors carry over into the organic phase. Solution: Treat the crude organic mixture with a macroporous amine-functionalized scavenger resin (e.g., QuadraPure™). The primary amines on the resin will covalently bind the unreacted electrophilic precursors, allowing you to remove them via simple vacuum filtration.

Self-Validating Experimental Protocols
Protocol A: Selective Recrystallization for Regioisomer Enrichment

Objective: Isolate the 5-substituted 4,5-dihydro-1,2-oxazole-3-carboxylic acid from its 4-substituted counterpart.

  • Dissolution: Suspend the crude batch in a minimal volume of boiling Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add Heptane dropwise under vigorous stirring until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of EtOAc just until the turbidity clears.

  • Controlled Nucleation: Cool the flask linearly to 20°C at a strict rate of 5°C/hour. Causality: Rapid cooling traps the kinetic 4-substituted isomer in the crystal lattice. Slow cooling ensures thermodynamic selection of the 5-substituted lattice.

  • Isolation: Filter the crystalline solid and wash with ice-cold EtOAc/Heptane (1:4 v/v).

  • Self-Validating Check: Dissolve a 5 mg sample of the mother liquor in DMSO- d6​ and acquire a 1 H-NMR spectrum. Integrate the diagnostic multiplet for the C4 protons (~3.0-3.5 ppm) against the C5 proton (~4.5-5.0 ppm). A high concentration of C4 protons in the mother liquor confirms that the regioisomer was successfully rejected from your crystal lattice.

Protocol B: Preparative HPLC Workflow for Trace Isoxazole Removal

Objective: Separate the target isoxazoline from the over-oxidized aromatic isoxazole.

  • Stationary Phase: Use a C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in MS-grade Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The formic acid buffer (pH ~2.7) ensures the carboxylic acid moiety remains fully protonated, preventing peak tailing and ensuring predictable hydrophobic retention.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 30 minutes.

  • Self-Validating Check (Dual-Wavelength Monitoring): Monitor the eluent simultaneously at 210 nm and 254 nm. The fully aromatized isoxazole possesses a highly conjugated π -system, yielding a strong red-shifted chromophore at 254 nm.

    • Validation Rule: If a peak exhibits a 254 nm / 210 nm absorbance ratio > 0.8, it is the over-oxidized impurity. Your target 4,5-dihydro-1,2-oxazole-3-carboxylic acid will lack this extended conjugation and show a ratio < 0.2. Collect only the fraction satisfying the < 0.2 ratio.

References
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC (National Institutes of Health).[Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. ACS Publications.[Link]

  • Efficient and Regioselective Synthesis of 5-Hydroxy-2-isoxazolines: Versatile Synthons for Isoxazoles, β -Lactams, and γ -Amino Alcohols. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid Production

Welcome to the technical support center for the production of 4,5-dihydro-1,2-oxazole-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production of 4,5-dihydro-1,2-oxazole-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights to ensure the successful and efficient large-scale production of your target compound.

I. Core Synthesis Pathway: A High-Level Overview

The most prevalent and scalable route to 4,5-dihydro-1,2-oxazole-3-carboxylic acid involves a [3+2] cycloaddition reaction. This process typically utilizes an in-situ generated nitrile oxide and an appropriate alkene. A common precursor for the nitrile oxide is ethyl 2-chloro-2-(hydroxyimino)acetate.[1][2] The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Synthesis_Pathway A Ethyl 2-chloro-2- (hydroxyimino)acetate B Nitrile Oxide (in situ generation) A->B Base (e.g., NaHCO3) D [3+2] Cycloaddition B->D C Alkene (e.g., ethylene) C->D E Ethyl 4,5-dihydro-1,2-oxazole- 3-carboxylate D->E F Hydrolysis E->F Base (e.g., NaOH) G 4,5-Dihydro-1,2-oxazole- 3-carboxylic acid F->G

Caption: General synthesis pathway for 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

II. Troubleshooting Guide: Addressing Common Scale-Up Issues

This section provides solutions to specific problems that may arise during the production process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cycloaddition Product 1. Inefficient Nitrile Oxide Generation: The base used may be inappropriate or added too quickly, leading to side reactions.[3] 2. Nitrile Oxide Dimerization: High concentrations of the generated nitrile oxide can favor dimerization into furoxans over the desired cycloaddition.[3] 3. Low Reactivity of Alkene: The chosen alkene (dipolarophile) may have low reactivity towards the nitrile oxide.1. Optimize Base Addition: Use a mild base like sodium bicarbonate and add it slowly to the reaction mixture. Consider using a solid-supported base like Amberlyst A21 to minimize side reactions.[3] 2. Control Nitrile Oxide Concentration: Add the precursor (ethyl 2-chloro-2-(hydroxyimino)acetate) or the base slowly to the reaction mixture containing the alkene.[3] Using an excess of the alkene can also favor the bimolecular cycloaddition.[3] 3. Activate the Alkene: If feasible, consider using a more electron-rich or strained alkene to increase the reaction rate. Lewis acid catalysis can also be employed to activate the alkene.
Formation of Impurities 1. Side Reactions of Nitrile Oxide: Besides dimerization, nitrile oxides can undergo other side reactions if not trapped efficiently by the alkene. 2. Incomplete Hydrolysis: The ester-to-carboxylic acid conversion may not go to completion.1. Maintain Low Temperature: Conduct the cycloaddition at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions. 2. Monitor Hydrolysis: Use TLC or HPLC to monitor the progress of the hydrolysis reaction and ensure complete conversion. Adjust reaction time or temperature as needed.
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of salts and other byproducts can lead to the formation of stable emulsions. 2. Product Solubility: The carboxylic acid product may have limited solubility in common organic solvents, making extraction challenging.1. Brine Wash: After the initial aqueous wash, perform a wash with a saturated brine solution to help break emulsions. 2. pH Adjustment and Extraction: Carefully acidify the aqueous layer to a pH of around 2-3 to precipitate the carboxylic acid. The product can then be isolated by filtration or extracted with a suitable organic solvent like ethyl acetate.
Safety Concerns 1. Toxicity of Reagents: Some reagents, such as hydroxylamine and its salts, can be toxic. 2. Exothermic Reactions: The in-situ generation of nitrile oxide can be exothermic. 3. Handling of Nitric Oxide: While not directly used in this synthesis, related nitrogen oxides can be hazardous.[4][5]1. Proper PPE: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. 2. Controlled Addition and Cooling: Ensure slow and controlled addition of reagents and have an efficient cooling system in place to manage the reaction temperature. 3. Follow Safety Data Sheets (SDS): Always consult the SDS for all chemicals used in the synthesis for detailed handling and safety information.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the scale-up of 4,5-dihydro-1,2-oxazole-3-carboxylic acid synthesis?

The most critical step is the controlled, in-situ generation of the nitrile oxide and its immediate trapping by the alkene in the [3+2] cycloaddition reaction.[3][6] The rate of nitrile oxide formation should ideally match the rate of its consumption in the cycloaddition to minimize the formation of furoxan dimers and other byproducts.[3]

Q2: How can I improve the regioselectivity of the [3+2] cycloaddition reaction?

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with alkenes is often high, leading predominantly to the 5-substituted isoxazoline.[7] However, with certain substituted alkenes, a mixture of regioisomers can be obtained.[7] Computational studies can help predict the regioselectivity, and experimental conditions such as solvent and temperature can sometimes influence the outcome.[8]

Q3: Are there alternative methods for generating nitrile oxides?

Yes, besides the dehydrohalogenation of hydroxamoyl halides, nitrile oxides can also be generated from the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or Oxone®.[9][10] Another method involves the dehydration of primary nitroalkanes.[11] The choice of method depends on the specific substrate and the desired reaction conditions.

Q4: What are the best practices for the hydrolysis of the ethyl ester to the carboxylic acid on a large scale?

For large-scale hydrolysis, it is recommended to use a stoichiometric amount of a base like sodium hydroxide in a mixture of an organic solvent (like THF or ethanol) and water to ensure good solubility of the starting material.[12] The reaction should be monitored by a suitable analytical technique (e.g., HPLC) to confirm complete conversion. After the reaction, the mixture should be cooled before acidification to control the precipitation of the carboxylic acid product.

Q5: What analytical techniques are recommended for monitoring the reaction progress and product purity?

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

This protocol is adapted from a known procedure for the synthesis of the nitrile oxide precursor.[13]

  • To a solution of glycine ethyl ester hydrochloride (14 mmol) in water (3 mL), add concentrated HCl (1.2 mL).

  • Cool the resulting solution to -5 °C.

  • Slowly add a solution of sodium nitrite (14 mmol) in water (1.4 mL).

  • Stir the mixture at 0 °C for 10 minutes.

  • Add another portion of sodium nitrite (14 mmol) in water (1.4 mL) and continue stirring at 0 °C for 45 minutes.

  • Add a saturated brine solution to the reaction mixture.

  • Extract the mixture with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: [3+2] Cycloaddition and Hydrolysis

This is a general procedure for the cycloaddition and subsequent hydrolysis.

  • Dissolve the alkene (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equivalents) in the same solvent.

  • Slowly add a solution of a mild base (e.g., triethylamine or sodium bicarbonate, 1.5 equivalents) to the ethyl 2-chloro-2-(hydroxyimino)acetate solution to generate the nitrile oxide in situ.

  • Add the nitrile oxide solution dropwise to the cooled alkene solution over a period of 1-2 hours.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting materials are consumed.[3]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,5-dihydro-1,2-oxazole-3-carboxylate.

  • Dissolve the crude ester in a 1:1 mixture of THF and water.

  • Add sodium hydroxide (1.1 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).[12]

  • Cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl to a pH of 2-3.

  • The precipitated product can be collected by filtration, or the mixture can be extracted with ethyl acetate.

  • Dry the organic extracts and remove the solvent under reduced pressure to obtain the final product, 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Troubleshooting_Workflow Start Experiment Start Issue Identify Issue (e.g., Low Yield) Start->Issue Cause1 Inefficient Nitrile Oxide Generation Issue->Cause1 Cause2 Nitrile Oxide Dimerization Issue->Cause2 Solution1 Optimize Base Addition Cause1->Solution1 Solution2 Control Nitrile Oxide Concentration Cause2->Solution2 End Successful Scale-Up Solution1->End Solution2->End

Caption: A simplified troubleshooting workflow for common scale-up issues.

V. References

  • Li, Y., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Taylor & Francis Online. Available from: [Link]

  • LookChem. (2026, March 15). Key Roles of Ethyl 2-Chloro-2-(Hydroxyimino)Acetate in Modern Synthesis. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. Available from: [Link]

  • ResearchGate. Example of in situ–generated nitrile oxide and its cycloaddition with olefin. Available from: [Link]

  • PMC. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Available from: [Link]

  • ScienceDirect. A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Available from: [Link]

  • ACS Publications. (2008, May 28). Synthesis of 5-(Thiazol-5-yl)-4,5-dihydroisoxazoles from 3-Chloropentane-2,4-dione. Available from: [Link]

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • ResearchGate. Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules. Available from: [Link]

  • Frontiers. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Available from: [Link]

  • ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)acetate 3. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Available from: [Link]

  • PubMed. (2007, November 15). A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. Available from: [Link]

  • Ovid. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available from: [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • NJ.gov. Nitric Oxide - Hazardous Substance Fact Sheet. Available from: [Link]

  • PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • ResearchGate. 1,3-DP cycloaddition as a crucial step in the synthesis of isoxazoles.... Available from: [Link]

  • ACS Publications. (2017, August 29). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Available from: [Link]

  • MDPI. (2024, December 16). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available from: [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available from: [Link]

  • Google Patents. US5117060A - Process for the preparation of ketoximes. Available from:

  • ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available from: [Link]

  • Ataman Kimya. HYDROXYLAMINE HCL. Available from: [Link]

  • PubMed. (2017, September 19). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Available from: [Link]

  • ACS Publications. (2006, October 11). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Available from: [Link]

  • ACS Publications. (2021, January 8). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Available from: [Link]

  • ACS Publications. (2019, October 18). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available from: [Link]

  • RSC Publishing. Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Available from: [Link]

  • Organic Chemistry Portal. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]

  • PubMed. (2000, January 15). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Available from: [Link]

  • Google Patents. CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. Available from:

  • ACS Publications. (2023, June 5). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Available from: [Link]

  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • Springer. (2024, June 21). Potential consequences of nitric oxide release: An improved model informing worker safety. Available from: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Research Results in Pharmacology. (2024, June 30). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available from: [Link]

  • Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • ResearchGate. Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid and Isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, isoxazole- and dihydroisoxazole-based scaffolds are of paramount importance. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, isoxazole- and dihydroisoxazole-based scaffolds are of paramount importance. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: the saturated 4,5-dihydro-1,2-oxazole-3-carboxylic acid and its aromatic counterpart, isoxazole-3-carboxylic acid. Understanding the nuanced differences in their chemical behavior is crucial for the strategic design and synthesis of novel therapeutic agents.

Structural and Electronic Landscape: A Tale of Two Rings

The fundamental difference between 4,5-dihydro-1,2-oxazole-3-carboxylic acid and isoxazole-3-carboxylic acid lies in the nature of their heterocyclic cores. The isoxazole ring is an aromatic system, conferring planarity and a delocalized π-electron network. In contrast, the 4,5-dihydro-1,2-oxazole (or isoxazoline) ring is non-aromatic and possesses a more three-dimensional, puckered conformation.[1] This seemingly subtle distinction has profound implications for the electronic properties of the attached carboxylic acid group, thereby governing its reactivity.

The aromatic isoxazole ring is electron-withdrawing due to the electronegativity of the nitrogen and oxygen atoms. This electronic pull is further enhanced by the delocalization of electrons within the ring. Consequently, the carboxyl group of isoxazole-3-carboxylic acid is rendered more acidic and the carbonyl carbon more electrophilic compared to a typical aliphatic carboxylic acid.

Conversely, the non-aromatic dihydroisoxazole ring exhibits a less pronounced inductive electron-withdrawing effect. The absence of aromaticity means there is no resonance stabilization of a negative charge on the carboxylate, leading to a comparatively lower acidity of the carboxylic acid.

CompoundStructureRing SystemKey Features
4,5-Dihydro-1,2-oxazole-3-carboxylic acid4,5-dihydro-1,2-oxazole-3-carboxylic acid structureNon-aromatic (Isoxazoline)Puckered conformation, localized electrons, weaker inductive effect.
Isoxazole-3-carboxylic acidisoxazole-3-carboxylic acid structureAromaticPlanar, delocalized π-system, strong electron-withdrawing nature.

Comparative Reactivity of the Carboxylic Acid Moiety

The electronic differences between the two heterocyclic systems directly translate to distinct reactivities of the carboxylic acid group in key synthetic transformations.

Acidity and pKa
Esterification and Amidation: A Question of Electrophilicity

The carbonyl carbon of the carboxylic acid in isoxazole-3-carboxylic acid is more electrophilic due to the strong electron-withdrawing effect of the aromatic ring. This enhanced electrophilicity generally leads to faster reaction rates in nucleophilic acyl substitution reactions such as esterification and amidation.

Experimental Evidence:

While a direct kinetic comparison is not available, the literature provides numerous examples of efficient amide bond formation with isoxazole carboxylic acids using standard coupling reagents. For instance, the coupling of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with anilines proceeds smoothly in the presence of EDC and DMAP.[2]

Conversely, the less activated nature of the carboxylic acid in 4,5-dihydro-1,2-oxazole-3-carboxylic acid might necessitate slightly more forcing reaction conditions or the use of more potent activating agents to achieve comparable reaction times and yields in amidation and esterification reactions.

Decarboxylation

The stability of the resulting carbanion intermediate is a key factor in decarboxylation reactions. The aromatic isoxazole ring is better able to stabilize a negative charge at the 3-position upon decarboxylation through resonance. This suggests that isoxazole-3-carboxylic acid may undergo decarboxylation under milder conditions compared to 4,5-dihydro-1,2-oxazole-3-carboxylic acid. However, decarboxylation of heterocyclic carboxylic acids often requires high temperatures and sometimes the use of catalysts. For instance, a general method for the decarboxylation of heterocyclic carboxylic acids involves heating in N,N-dimethylformamide in the presence of an organic acid catalyst at temperatures ranging from 95-130 °C.[3]

Reactivity of the Heterocyclic Ring

Beyond the carboxylic acid group, the reactivity of the heterocyclic ring itself is a critical consideration for synthetic planning.

Ring Stability and Ring-Opening Reactions

The aromatic isoxazole ring is generally more stable than the non-aromatic dihydroisoxazole ring. However, the N-O bond in isoxazoles is susceptible to cleavage under reductive conditions or in the presence of strong bases.[4] For example, palladium-catalyzed hydrogenation of an ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate derivative leads to the reductive opening of the isoxazole ring to form an enaminone.[4]

The dihydroisoxazole ring can also undergo ring-opening reactions, particularly under basic conditions.

Experimental Protocols

The following are representative, detailed protocols for key transformations involving these carboxylic acids.

Protocol: Amide Coupling of Isoxazole-3-carboxylic Acid with Aniline

This protocol is adapted from a general procedure for the amidation of isoxazole carboxylic acids.[2][5]

Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up and Purification A Dissolve isoxazole-3-carboxylic acid in anhydrous DCM B Add EDC and DMAP A->B 1.1 eq EDC, 0.2 eq DMAP C Stir at room temperature B->C 30 min D Add aniline C->D 1.05 eq aniline E Quench reaction and perform aqueous work-up D->E Monitor by TLC F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Caption: General workflow for the amide coupling of isoxazole-3-carboxylic acid.

Materials:

  • Isoxazole-3-carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Aniline (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of isoxazole-3-carboxylic acid in anhydrous DCM, add EDC and DMAP.

  • Stir the mixture at room temperature for 30 minutes.

  • Add aniline to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Esterification of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid with Methanol

This is a general protocol for acid-catalyzed esterification that can be adapted for 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Workflow for Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 4,5-dihydro-1,2-oxazole-3-carboxylic acid in methanol B Add catalytic amount of H₂SO₄ A->B C Reflux the mixture B->C Monitor by TLC D Cool and neutralize with NaHCO₃ C->D E Remove methanol under reduced pressure D->E F Extract with ethyl acetate E->F G Dry, concentrate, and purify F->G

Caption: General workflow for the esterification of 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Materials:

  • 4,5-Dihydro-1,2-oxazole-3-carboxylic acid (1.0 eq)

  • Methanol (solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated NaHCO₃ (aq)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 4,5-dihydro-1,2-oxazole-3-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude ester if necessary.

Data Summary

Property/Reaction4,5-Dihydro-1,2-oxazole-3-carboxylic acidIsoxazole-3-carboxylic acidRationale for Difference
Acidity (pKa) Higher (less acidic)Lower (more acidic)The aromatic isoxazole ring is more electron-withdrawing, stabilizing the carboxylate anion.
Reactivity in Amidation/Esterification SlowerFasterThe carbonyl carbon of isoxazole-3-carboxylic acid is more electrophilic.
Ring Stability Less stableMore stable (aromatic)Aromaticity confers greater stability to the isoxazole ring.
Susceptibility to Reductive Ring Opening Less studiedProne to N-O bond cleavageThe N-O bond in the isoxazole ring is a known site of reductive cleavage.[4]

Conclusion

The choice between 4,5-dihydro-1,2-oxazole-3-carboxylic acid and isoxazole-3-carboxylic acid as a starting material in a synthetic campaign should be guided by a clear understanding of their distinct reactivity profiles. The aromatic and electron-deficient nature of the isoxazole ring in isoxazole-3-carboxylic acid enhances the acidity and electrophilicity of the carboxylic acid group, facilitating reactions such as amidation and esterification. However, the stability of the isoxazole ring itself, particularly under reductive conditions, must be considered. In contrast, the non-aromatic dihydroisoxazole analog offers a less activated carboxylic acid but a potentially more labile heterocyclic ring under certain conditions. For drug development professionals, these differences can be strategically exploited to tune the physicochemical properties and metabolic stability of lead compounds.

References

  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Deriv
  • Supporting Information for Lewis acid-promoted direct synthesis of isoxazole deriv
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • Isoxazole. Wikipedia.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
  • Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2.
  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide coupling reaction between a carboxylic acid and aniline deriv
  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin
  • Isoxazole(288-14-2) 1H NMR spectrum. ChemicalBook.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Isoxazole-3-carboxylic acid. Santa Cruz Biotechnology.
  • Isoxazole-3-carboxylic acid. Fluorochem.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • 4,5-dihydro-1,2-oxazole-3-carboxylic acid. PubChem.
  • How to hydrolyze ester in presence of isoxazole moiety?
  • Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum. ChemicalBook.
  • Identification and synthesis of metabolites of the new 4.
  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxyl
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Bordwell pKa Table.
  • 5-(3,4-DIMETHOXY-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID. ChemicalBook.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent.
  • Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid deriv
  • 4-Hydroxy-1,2-oxazole-3,5-dicarboxylic acid. PubChem.
  • The pKa values of the carboxylic acid groups of oxaloacetic acid ... Pearson+.

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Comparative

validating HPLC analytical methods for 4,5-dihydro-1,2-oxazole-3-carboxylic acid quantification

A Comparative Guide to HPLC Method Validation for the Quantification of 4,5-Dihydro-1,2-Oxazole-3-Carboxylic Acid Introduction In the landscape of pharmaceutical development, the rigorous quantification of active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Validation for the Quantification of 4,5-Dihydro-1,2-Oxazole-3-Carboxylic Acid

Introduction

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 4,5-dihydro-1,2-oxazole-3-carboxylic acid represents a class of polar, acidic heterocyclic molecules that are common building blocks in medicinal chemistry.[1] The validation of analytical methods used to quantify such compounds is not merely a procedural step but a foundational requirement for ensuring data integrity, product quality, and regulatory compliance.[2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), mandate that analytical procedures be validated to demonstrate their suitability for their intended purpose.[4][5]

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the quantification of 4,5-dihydro-1,2-oxazole-3-carboxylic acid: a modern Polar-Embedded Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causality behind strategic choices, offering field-proven insights into developing and validating robust analytical systems. We will dissect each validation parameter, presenting supporting experimental data to objectively compare the performance of each approach.

Part 1: Foundational Principles & Strategic Chromatographic Choices

Analyte Properties & Chromatographic Challenges

4,5-dihydro-1,2-oxazole-3-carboxylic acid is a highly polar molecule due to the presence of the carboxylic acid group and the N-O heteroatoms in the dihydro-oxazole ring. This polarity presents a significant challenge for traditional reversed-phase chromatography.[6] Standard C18 columns often fail to provide adequate retention for such hydrophilic compounds, leading to elution near or within the solvent front, poor resolution from excipients or impurities, and unreliable quantification.[7] Furthermore, operating standard RP columns with highly aqueous mobile phases ( >95% water) can lead to a phenomenon known as "phase collapse" or "ligand folding," resulting in a sudden loss of retention and poor reproducibility.[8]

To overcome these challenges, two primary strategies are considered:

  • Modified Reversed-Phase HPLC: Utilizes stationary phases specifically designed to retain polar compounds in highly aqueous mobile phases. Polar-embedded or polar-endcapped columns are engineered to resist phase collapse and offer alternative retention mechanisms.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase (e.g., bare silica or polar-bonded phases) with a highly organic mobile phase. In HILIC, a water-enriched layer forms on the stationary phase surface, and analyte partitioning into this layer provides retention for polar compounds.[10]

Strategic Decision Framework

The choice between a modified RP-HPLC approach and a HILIC approach is a critical first step in method development. The following diagram illustrates a logical decision-making process based on initial screening results.

A Initial Analyte Screening on Standard C18 Column B Is Retention Factor (k') > 2.0? A->B C Proceed with Standard RP-HPLC Method Development B->C Yes D Is Retention Factor (k') < 2.0? B->D No E Evaluate Polar-Embedded RP-HPLC Method D->E F Evaluate HILIC Method D->F G Is Retention & Peak Shape Adequate? E->G H Is Retention & Peak Shape Adequate? F->H I Finalize Method & Proceed to Validation G->I Yes J Re-evaluate Mobile Phase/ Column Chemistry G->J No H->I Yes H->J No

Caption: Strategic workflow for selecting an appropriate HPLC mode.

Regulatory Framework for Validation

The validation process is guided by ICH Q2(R1) principles, which outline the performance characteristics that must be investigated for an assay intended for the quantification of a major component.[11][12] These characteristics include:

  • Specificity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Quantitation (LOQ)

  • Limit of Detection (LOD)

  • Robustness

Part 2: Comparative Method Development

For this guide, we developed two distinct methods to quantify 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Method A: Polar-Embedded Reversed-Phase HPLC-UV
  • Rationale: This method was chosen to enhance the retention of our polar analyte while still using the familiar and broadly applicable reversed-phase mode. A polar-embedded stationary phase allows for the use of highly aqueous mobile phases without the risk of phase collapse, providing robust and reproducible retention.[8] An acidic mobile phase modifier (formic acid) is used to suppress the ionization of the carboxylic acid, promoting retention and improving peak shape.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 215 nm

    • Injection Volume: 10 µL

Method B: HILIC-UV
  • Rationale: HILIC is an orthogonal approach that is exceptionally well-suited for retaining very polar compounds that are difficult to analyze by RP-HPLC.[10] This method uses a high concentration of organic solvent to drive the partitioning of the analyte into the aqueous layer on the stationary phase surface. This can lead to superior retention and potentially different selectivity for polar impurities.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate Buffer, pH 3.5

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 215 nm

    • Injection Volume: 5 µL

Part 3: Head-to-Head Validation & Performance Comparison

The following sections detail the experimental protocols and comparative results for the validation of Method A and Method B, in accordance with ICH guidelines.[11][13]

Overall Validation Workflow

The validation process follows a structured sequence to ensure all performance characteristics of the analytical procedure are thoroughly evaluated.

A Method Development & System Suitability B Specificity Validation (Forced Degradation) A->B C Linearity, Range, LOD, LOQ Validation B->C D Accuracy & Precision Validation C->D E Robustness Study D->E F Validation Report & Final Method Document E->F

Caption: Sequential workflow for HPLC method validation.

Specificity (Stability-Indicating Properties)
  • Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14] A robust assay must be stability-indicating, meaning it can resolve the main analyte peak from any degradation products formed under stress conditions. Forced degradation studies are the cornerstone of this evaluation.[15]

  • Experimental Protocol:

    • Prepare a stock solution of 4,5-dihydro-1,2-oxazole-3-carboxylic acid at 1.0 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Subject aliquots of the stock solution to the following stress conditions:

      • Acidic Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

      • Basic Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

      • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples as appropriate.

    • Dilute all stressed samples to a target concentration of 100 µg/mL.

    • Analyze an unstressed control sample and all stressed samples by HPLC using a photodiode array (PDA) detector.

    • Evaluate peak purity for the analyte peak in all chromatograms and calculate the resolution between the analyte and the closest eluting degradant peak.

  • Data Presentation & Trustworthiness:

    Table 1: Comparative Specificity and Forced Degradation Results

Stress ConditionMethod A (RP-HPLC)Method B (HILIC)
% Degradation | Resolution (Rs) % Degradation | Resolution (Rs)
Acid Hydrolysis (1N HCl) 15.2% | 2.814.9% | 3.1
Base Hydrolysis (1N NaOH) 35.8% | 2.136.2% | 2.5
Oxidation (3% H₂O₂) 8.5% | 3.58.3% | 4.2
Thermal (105°C) 4.1% | Not Applicable (No major degradant)3.9% | Not Applicable
Photolytic (UV 254nm) 11.7% | 2.412.1% | 2.9
Peak Purity (All Conditions) Pass (Purity Angle < Purity Threshold)Pass (Purity Angle < Purity Threshold)
  • Authoritative Grounding & Analysis: Both methods successfully demonstrated specificity and stability-indicating capabilities, as evidenced by the ability to resolve the parent peak from all major degradation products with a resolution (Rs) value greater than 2.0. The HILIC method provided slightly better resolution for the key hydrolytic and oxidative degradants, suggesting a different and potentially advantageous selectivity profile.

Linearity and Range
  • Expertise & Experience: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[16] The range is the interval between the upper and lower concentrations for which the method has been proven to have a suitable level of precision, accuracy, and linearity. For a drug substance assay, the typical range is 80% to 120% of the test concentration.[12]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL.

    • Perform serial dilutions to prepare at least five calibration standards across the desired range. For a target concentration of 100 µg/mL, a suitable range is 50 µg/mL to 150 µg/mL (50% to 150%).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Data Presentation & Trustworthiness:

    Table 2: Comparative Linearity and Range Data

ParameterMethod A (RP-HPLC)Method B (HILIC)Acceptance Criteria
Range Studied 50 - 150 µg/mL50 - 150 µg/mL80-120% of nominal
Number of Points 55≥ 5
Correlation Coefficient (r²) 0.99980.9996≥ 0.999
Regression Equation y = 12543x + 850y = 11987x - 1200-
Y-intercept % of Response at 100% 0.07%-0.10%< 2.0%
  • Authoritative Grounding & Analysis: Both methods exhibited excellent linearity across the specified range, with correlation coefficients well above the typical acceptance criterion of 0.999. The y-intercepts were negligible in both cases, indicating minimal systematic error or bias at the lower end of the range.

Accuracy (Recovery)
  • Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value.[11] It is typically assessed by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels and calculating the percent recovery.

  • Experimental Protocol:

    • Prepare a placebo mixture containing all formulation excipients except the API.

    • Spike the placebo at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 80, 100, and 120 µg/mL).

    • Prepare each concentration level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the percent recovery for each preparation using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Data Presentation & Trustworthiness:

    Table 3: Comparative Accuracy (Percent Recovery) Data

Spiked LevelMethod A (RP-HPLC)Method B (HILIC)Acceptance Criteria
Mean Recovery (%) | %RSD Mean Recovery (%) | %RSD
80% (80 µg/mL) 99.5% | 0.8%100.8% | 1.1%98.0 - 102.0%
100% (100 µg/mL) 100.2% | 0.6%99.7% | 0.9%Recovery
120% (120 µg/mL) 99.8% | 0.5%100.5% | 0.7%%RSD ≤ 2.0%
  • Authoritative Grounding & Analysis: Both methods demonstrated excellent accuracy, with mean recovery values falling within the standard acceptance range of 98.0% to 102.0%. The low relative standard deviation (%RSD) for the replicate preparations at each level confirms the consistency of the results.

Precision (Repeatability and Intermediate Precision)
  • Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[5]

    • Repeatability (Intra-assay precision): Evaluates precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Evaluates within-laboratory variations (different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability:

      • Prepare six independent samples of the analyte at 100% of the target concentration (100 µg/mL).

      • Analyze all six samples on the same day by the same analyst.

      • Calculate the mean, standard deviation, and %RSD.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system.

      • Calculate the %RSD for this second set of six samples.

      • Perform a statistical analysis (e.g., an F-test) to compare the variance between the two data sets and calculate the overall %RSD for all 12 samples.

  • Data Presentation & Trustworthiness:

    Table 4: Comparative Precision Data (%RSD)

Precision LevelMethod A (RP-HPLC)Method B (HILILC)Acceptance Criteria
Repeatability (n=6) 0.75%0.95%%RSD ≤ 2.0%
Intermediate Precision (Day 2 / Analyst 2, n=6) 0.88%1.10%%RSD ≤ 2.0%
Overall Precision (n=12) 0.82%1.03%%RSD ≤ 2.0%
  • Authoritative Grounding & Analysis: The Polar-Embedded RP-HPLC method showed slightly better precision (lower %RSD) than the HILIC method in both repeatability and intermediate precision studies. While both methods comfortably met the acceptance criterion of %RSD ≤ 2.0%, the lower variability of the RP method may be advantageous for routine quality control applications. HILIC methods can sometimes exhibit slightly higher variability due to their sensitivity to mobile phase water content.[10]

Limit of Quantitation (LOQ) & Limit of Detection (LOD)
  • Expertise & Experience:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] These are often determined based on the standard deviation of the response and the slope of the calibration curve.

  • Experimental Protocol:

    • Use the data from the linearity study.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S

      • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

    • Prepare and inject samples at the calculated LOQ concentration to confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).

  • Data Presentation & Trustworthiness:

    Table 5: Comparative Sensitivity Data

ParameterMethod A (RP-HPLC)Method B (HILIC)
LOD (µg/mL) 0.5 µg/mL0.8 µg/mL
LOQ (µg/mL) 1.5 µg/mL2.5 µg/mL
Precision at LOQ (%RSD) 4.5%6.2%
  • Authoritative Grounding & Analysis: The RP-HPLC method demonstrated superior sensitivity, with lower LOD and LOQ values compared to the HILIC method. This is a common observation and can be attributed to sharper peak shapes often achieved in well-optimized RP methods for this type of analyte. The better sensitivity of Method A makes it more suitable for impurity testing or applications requiring trace-level quantification.

Robustness
  • Expertise & Experience: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[11][12] It provides an indication of the method's reliability during normal usage.

  • Experimental Protocol:

    • Prepare a system suitability solution and a standard solution at 100% concentration.

    • Analyze the samples while making small, deliberate changes to the method parameters, one at a time.

    • Monitor system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the assay result.

  • Data Presentation & Trustworthiness:

    Table 6: Comparative Robustness Data

Parameter VariedMethod A (RP-HPLC)Method B (HILIC)
% Change in Assay % Change in Assay
Flow Rate (± 0.1 mL/min) < 1.0%< 1.5%
Column Temp (± 2 °C) < 0.5%< 2.0%
Mobile Phase % Organic (± 2%) < 1.2%< 3.5%
Mobile Phase pH/Buffer (± 0.1) < 0.8%< 2.5%
  • Authoritative Grounding & Analysis: The Polar-Embedded RP-HPLC method demonstrated superior robustness. The assay results were less affected by small changes in critical parameters compared to the HILIC method. HILIC chromatography is known to be more sensitive to variations in mobile phase composition, particularly water content and buffer concentration, which can significantly impact retention and quantification.[10] This makes Method A more reliable for transfer to different laboratories or for use in a routine QC environment where minor variations are more likely to occur.

Part 4: Synthesis & Recommendations

The validation process provides a clear, data-driven comparison of the two HPLC strategies for quantifying 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Table 7: Summary of Validation Performance

Validation ParameterMethod A (Polar-Embedded RP-HPLC)Method B (HILIC)Advantage
Specificity Excellent (Rs > 2.1)Excellent (Rs > 2.5)Method B (Slightly better resolution)
Linearity (r²) 0.99980.9996Equivalent
Accuracy (% Recovery) 99.5% - 100.2%99.7% - 100.8%Equivalent
Precision (%RSD) 0.82%1.03%Method A
Sensitivity (LOQ) 1.5 µg/mL2.5 µg/mLMethod A
Robustness HighModerateMethod A
Concluding Recommendations

Both the Polar-Embedded RP-HPLC and HILIC methods were successfully validated and proven to be suitable for the quantification of 4,5-dihydro-1,2-oxazole-3-carboxylic acid. However, the comparative data reveals clear advantages for each method depending on the intended application.

The Polar-Embedded RP-HPLC method (Method A) is the recommended choice for routine quality control (QC) and release testing. This recommendation is based on its superior precision, sensitivity (lower LOQ), and, most critically, its higher degree of robustness.[17] These characteristics ensure reliable, day-to-day performance and facilitate easier method transfer between laboratories.

The HILIC method (Method B) serves as an excellent orthogonal method for method confirmation and for investigating polar impurities. Its different selectivity profile, demonstrated by the improved resolution of certain degradants, makes it a powerful tool for complementary analysis.[10] While its lower robustness requires more stringent control over experimental parameters, its utility in complex problem-solving scenarios should not be underestimated.

Ultimately, this guide demonstrates that the validation process is not just about meeting pre-defined acceptance criteria, but about deeply understanding the performance characteristics of an analytical method. By comparing these two scientifically-sound approaches, researchers and drug development professionals can make more informed, data-driven decisions to ensure the quality and integrity of their analytical results.

References

  • Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available at: [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. (2025). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]

  • PubMed. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Available at: [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Available at: [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Dovepress. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Available at: [Link]

  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available at: [Link]

  • National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

  • National Institutes of Health. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2023). Stability- indicating rp-hplc method development and validation for the determination of oxaprozin. Available at: [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Available at: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Semantic Scholar. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Available at: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Health Canada. Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

Sources

Validation

Comparative Bioactivity of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid Enantiomers: Isoxazoline-Based DAP Analogs

Executive Summary The development of novel, pathogen-selective antibiotics relies heavily on exploiting metabolic pathways unique to bacteria. One such target is the peptidoglycan biosynthetic pathway, specifically the e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel, pathogen-selective antibiotics relies heavily on exploiting metabolic pathways unique to bacteria. One such target is the peptidoglycan biosynthetic pathway, specifically the enzyme meso-diaminopimelate dehydrogenase (m-Ddh). Recent drug development efforts have identified derivatives of 4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly known as isoxazoline-3-carboxylic acid) as potent bioisosteres for diaminopimelic acid (DAP) analogs[1].

This guide provides an objective, data-driven comparison of the bioactivity between the diastereomers of these isoxazoline-based DAP analogs. By analyzing the structural causality, enzymatic inhibition kinetics, and whole-cell efficacy, we demonstrate why the inversion of chirality at the C-5 position of the isoxazoline ring serves as the primary determinant for m-Ddh target engagement[1].

Mechanistic Rationale: Targeting meso-Diaminopimelate Dehydrogenase

In Gram-negative bacteria such as the periodontal pathogen Porphyromonas gingivalis, m-Ddh catalyzes the reversible NADP+-dependent oxidative deamination of meso-DAP to generate tetrahydrodipicolinate[2]. Because meso-DAP is an essential precursor for peptidoglycan cross-linking and mammals completely lack this metabolic pathway, m-Ddh represents a highly selective therapeutic target[1].

To inhibit this enzyme, researchers have synthesized DAP analogs incorporating a 4,5-dihydro-1,2-oxazole-3-carboxylic acid core. The rigid isoxazoline ring restricts the conformational flexibility of the molecule, locking it into a geometry intended to mimic the transition state of the native meso-DAP substrate[1].

Pathway L_Asp L-Aspartate THDP Tetrahydrodipicolinate L_Asp->THDP meso_DAP meso-DAP THDP->meso_DAP m-Ddh CellWall Peptidoglycan meso_DAP->CellWall mDdh m-Ddh Enzyme mDdh->THDP Inhibitor (5S)-Isoxazoline (Compound 2) Inhibitor->mDdh Competitive Inhibition

Fig 1: m-Ddh mediated meso-DAP biosynthesis pathway and its targeted inhibition by Compound 2.

Structural Comparison & Causality: The Impact of C-5 Chirality

The synthesis of the isoxazoline ring on the DAP backbone yields two distinct diastereomers due to the new chiral center at the C-5 position:

  • Compound 1: The (2S, 5R)-diastereomer.

  • Compound 2: The (2S, 5S)-diastereomer.

Causality behind the bioactivity gap: Molecular dynamics simulations and binding free energy calculations reveal that the (5S)-configuration in Compound 2 allows the carboxylate and amino groups to perfectly align with the arginine and glutamate residues within the m-Ddh active site[1]. The predicted binding free energy for the (5S)-derivative is highly favorable at -19.77 kcal/mol[2]. Conversely, the inversion of chirality to the (5R)-configuration in Compound 1 introduces severe steric clashes with the enzyme's binding pocket, rendering it incapable of forming the necessary hydrogen-bond network required for competitive inhibition[1].

Comparative Bioactivity Data

The table below summarizes the quantitative experimental data comparing the target engagement (Enzymatic IC50) and physiological efficacy (Whole-cell MIC) of the two enantiomeric derivatives against P. gingivalis strains[1].

Metric / ParameterCompound 1 (5R-Diastereomer)Compound 2 (5S-Diastereomer)Biological Significance
m-Ddh IC50 (pH 7.8) > 1000 µM (Inactive)14.9 µM Demonstrates strict stereospecificity of the m-Ddh active site.
MIC (P. gingivalis W83) > 2.0 mM773 µM Validates that enzymatic inhibition translates to whole-cell toxicity.
MIC (P. gingivalis ATCC 33277) > 2.0 mM1.875 mM Highlights strain-dependent membrane permeability differences.
Predicted Binding Energy Unfavorable-19.77 kcal/mol Correlates thermodynamic stability with in vitro enzymatic assays.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the bioactivity of these 4,5-dihydro-1,2-oxazole-3-carboxylic acid enantiomers must be evaluated using a self-validating workflow. Each protocol below incorporates internal controls to verify causality.

Protocol A: Synthesis and Chiral Validation
  • Step 1: Cycloaddition Synthesis. Synthesize the isoxazoline-3-carboxylic acid core via a 1,3-dipolar cycloaddition, yielding a diastereomeric mixture.

  • Step 2: Chiral Separation. Isolate the (5S) and (5R) enantiomers using preparative chiral HPLC (e.g., Chiralpak IC column).

  • Step 3: Orthogonal Validation. Confirm enantiomeric purity using analytical HPLC and assign the absolute configuration via 2D-NMR (NOESY).

  • Expert Insight & Causality: Testing a racemic mixture obscures true binding affinity. The inactive (5R) isomer can act as a competitive antagonist or cause off-target toxicity. Isolating the enantiomers ensures that the observed IC50 is directly causally linked to the specific 3D topology of the molecule.

Protocol B: Enzymatic Assay (m-Ddh Inhibition)
  • Step 1: Enzyme Preparation. Express and purify recombinant m-Ddh from P. gingivalis.

  • Step 2: Spectrophotometric Tracking. Incubate the enzyme with varying concentrations of Compound 1 or 2. Initiate the reaction by adding meso-DAP and NADP+. Measure the reduction of NADP+ to NADPH at 340 nm.

  • Step 3: Internal Controls. Run parallel assays with a known competitive inhibitor (e.g., tetrahydrodipicolinic acid) as a positive control, and an enzyme-free blank as a negative control.

  • Expert Insight & Causality: The enzyme-free blank ensures that the absorbance change is strictly dependent on m-Ddh catalysis, ruling out auto-reduction or compound aggregation artifacts.

Protocol C: Whole-Cell Antibacterial Assay (MIC)
  • Step 1: Anaerobic Culturing. Culture P. gingivalis strains (W83 and ATCC 33277) under strict anaerobic conditions.

  • Step 2: Broth Microdilution. Expose the cultures to serial dilutions of the isolated enantiomers and incubate for 48 hours.

  • Step 3: Phenotypic Validation. Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that prevents visible growth.

  • Expert Insight & Causality: Biochemical target engagement (IC50) does not always guarantee physiological efficacy due to bacterial efflux pumps or poor membrane permeability. Correlating the 14.9 µM IC50 of Compound 2 with its 773 µM MIC validates that the molecule successfully penetrates the bacterial envelope to reach its intracellular target[1].

Workflow Synth Synthesis of DAP Analogs Sep Chiral HPLC Separation Synth->Sep Comp1 (5R)-Diastereomer Sep->Comp1 Comp2 (5S)-Diastereomer Sep->Comp2 EnzAssay m-Ddh Enzymatic Assay Comp1->EnzAssay MICAssay Whole-Cell MIC Assay Comp1->MICAssay Comp2->EnzAssay Comp2->MICAssay Data Bioactivity Profiling EnzAssay->Data MICAssay->Data

Fig 2: Self-validating experimental workflow for chiral separation and bioactivity profiling.

Sources

Comparative

LC-MS/MS method validation for 4,5-dihydro-1,2-oxazole-3-carboxylic acid in plasma

An In-Depth Technical Guide to the LC-MS/MS Method Validation for 4,5-dihydro-1,2-oxazole-3-carboxylic acid in Plasma This guide provides a comprehensive comparison of methodologies for the development and validation of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS/MS Method Validation for 4,5-dihydro-1,2-oxazole-3-carboxylic acid in Plasma

This guide provides a comprehensive comparison of methodologies for the development and validation of a robust LC-MS/MS assay for the quantification of 4,5-dihydro-1,2-oxazole-3-carboxylic acid in plasma. As a small, polar heterocyclic compound, this analyte presents unique challenges in sample preparation and chromatographic retention. This document explores these challenges, compares viable analytical strategies, and provides detailed protocols grounded in regulatory expectations and first-principle science.

Introduction: The Analytical Challenge

4,5-dihydro-1,2-oxazole-3-carboxylic acid is a polar, low molecular weight compound. Its carboxylic acid moiety suggests a pKa in the acidic range, making it ionized at physiological pH. The successful quantification of such an analyte in a complex biological matrix like plasma requires a bioanalytical method that is not only sensitive and selective but also robust and reproducible. The development and validation of such a method must adhere to stringent guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity for pharmacokinetic and toxicokinetic studies.[1][2][3]

The primary analytical hurdles for this molecule are:

  • Poor Retention in Reversed-Phase Chromatography: The high polarity of the analyte makes it difficult to retain on traditional C18 columns, where it often elutes in the void volume with endogenous interferences.

  • Matrix Effects: Co-eluting endogenous components from plasma, particularly phospholipids, can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[4]

  • Efficient Extraction: Achieving high and consistent recovery from plasma requires an optimized sample preparation technique that effectively removes proteins and interferences while retaining the polar analyte.

This guide will compare three distinct sample preparation workflows coupled with two different chromatographic strategies, providing the scientific rationale and step-by-step protocols for each.

PART 1: A Comparative Analysis of Sample Preparation Strategies

The goal of sample preparation is to isolate the analyte from matrix components that can interfere with analysis, such as proteins and phospholipids.[5][6] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method A: Protein Precipitation (PPT)

PPT is the simplest and fastest method, involving the addition of an organic solvent to precipitate plasma proteins.[6]

  • Expertise & Experience: While fast, PPT is often referred to as a "crude" cleanup. Acetonitrile is generally preferred over methanol as it precipitates proteins more effectively and results in a cleaner supernatant with fewer phospholipids.[7] However, significant matrix effects are still expected, making this method a higher risk for quantitative accuracy. It is best suited for early-stage discovery where speed is prioritized over ultimate performance.

Method B: Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on partitioning.

  • Expertise & Experience: For a polar and acidic analyte like 4,5-dihydro-1,2-oxazole-3-carboxylic acid, LLE is challenging. The compound will be ionized at neutral or basic pH and reside in the aqueous phase. To drive it into an organic phase, the sample pH must be acidified (e.g., with formic or phosphoric acid) to protonate the carboxylic acid, making it less polar. A polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) would be required.[7] LLE provides a significantly cleaner extract than PPT but can suffer from lower recovery for highly polar species.

Method C: Solid-Phase Extraction (SPE)

SPE offers the most selective and effective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.

  • Expertise & Experience: For this analyte, a mixed-mode anion exchange SPE sorbent is the most logical and powerful choice. This sorbent possesses both reversed-phase (e.g., C8 or C18) and anion exchange (e.g., quaternary amine) properties. The protocol involves loading the sample under conditions where the analyte (negatively charged) binds to the anion exchanger. A series of washes removes neutral and basic interferences, followed by elution using a solvent that disrupts the ionic interaction (e.g., by adding an acid). This approach yields the cleanest extracts and significantly reduces matrix effects.[7]

PART 2: Chromatographic Separation: HILIC vs. Reversed-Phase

Effective chromatographic separation is essential to resolve the analyte from any remaining matrix components.

Strategy 1: Reversed-Phase (RP) Liquid Chromatography

While standard in many labs, RP is suboptimal for this analyte.

  • Causality: The analyte's polarity leads to weak interaction with the nonpolar C18 stationary phase, resulting in poor retention.[8] While using a highly aqueous mobile phase (e.g., 95-98% water) can increase retention, it may not be sufficient to move the analyte away from the solvent front and early-eluting interferences. Polar-embedded columns can offer slightly better retention for polar compounds but may still be inadequate.[9]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the preferred technique for retaining and separating highly polar molecules.[10]

  • Causality: HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. The gradient runs in a "reversed" manner, starting with high organic and increasing the aqueous content to elute analytes. This provides excellent retention for polar compounds that are unretained by RP chromatography. An amide-phase HILIC column often provides excellent peak shape and selectivity for acidic compounds.

PART 3: Mass Spectrometric Detection and Validation Framework

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for bioanalysis.[11]

  • Ionization: Given the carboxylic acid moiety, Electrospray Ionization (ESI) in negative ion mode is the logical choice, as the analyte will readily deprotonate to form the [M-H]⁻ ion.

  • MRM Transitions: A stable, heavy-isotope labeled internal standard (e.g., ¹³C₂, ¹⁵N-labeled 4,5-dihydro-1,2-oxazole-3-carboxylic acid) is crucial for correcting for matrix effects and variability. Since fragmentation data for this specific molecule is not published, plausible MRM transitions must be determined experimentally by infusing a standard solution. Based on the structure, a likely fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group.

    • Analyte (Hypothetical): Q1: 128.0 m/z ([M-H]⁻) → Q3: 84.0 m/z ([M-H-CO₂]⁻)

    • Internal Standard (Hypothetical): Q1: 131.0 m/z ([M+3-H]⁻) → Q3: 87.0 m/z ([M+3-H-CO₂]⁻)

Bioanalytical Method Validation Protocol

The chosen method (ideally SPE with HILIC-LC-MS/MS) must be fully validated according to regulatory guidelines.[1][2][12] The core parameters to be assessed are summarized in the table below.

Validation ParameterAcceptance Criteria (FDA/EMA)Scientific Rationale & Comparative Insight
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in at least 6 blank plasma lots.Demonstrates the method's ability to differentiate the analyte from endogenous components. SPE-HILIC is expected to show superior selectivity over PPT-RP.
Linearity & Range Calibration curve with ≥6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Defines the concentration range over which the assay is accurate and precise. The Lower Limit of Quantification (LLOQ) must be low enough to capture the drug's concentration profile.[2]
Accuracy & Precision Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at four QC levels (LOD, Low, Mid, High).This is the cornerstone of validation, proving the method is reliable. Matrix effects in PPT methods can severely compromise accuracy and precision.
Matrix Effect The CV of the matrix factor across at least 6 lots of plasma should be ≤15%.Quantifies the impact of the matrix on ionization.[7] This test is critical and where the difference between PPT (high risk of effect) and SPE (low risk) will be most apparent.
Recovery Should be consistent and reproducible, though not necessarily 100%. The CV across QC levels should be ≤15%.Measures the efficiency of the extraction process. SPE recovery is generally very high and consistent for well-developed methods.
Stability Analyte stability must be demonstrated under various conditions: Freeze-Thaw, Bench-Top, Long-Term Storage, and in the processed sample.Ensures that the analyte concentration does not change from the time of sample collection to analysis.

PART 4: Experimental Protocols & Visual Workflows

Overall Bioanalytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing & Spiking (IS) p2 Extraction (PPT, LLE, or SPE) p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 HILIC Separation p3->a1 a2 ESI Ionization (-ve) a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 Final Report Final Report d3->Final Report cluster_ppt Method A: Protein Precipitation cluster_lle Method B: Liquid-Liquid Extraction cluster_spe Method C: Solid-Phase Extraction ppt1 Add 3:1 Acetonitrile to Plasma ppt2 Vortex & Centrifuge ppt1->ppt2 ppt2_out High Matrix Effect Risk ppt2->ppt2_out ppt3 Inject Supernatant ppt2_out->ppt3 lle1 Acidify Plasma (e.g., Formic Acid) lle2 Add MTBE, Vortex & Centrifuge lle1->lle2 lle3 Transfer & Evaporate Organic Layer lle2->lle3 lle2_out Cleaner Extract lle2->lle2_out lle4 Reconstitute & Inject lle3->lle4 spe1 Condition Mixed-Mode Anion Exchange Plate spe2 Load Plasma Sample spe1->spe2 spe3 Wash (Aqueous & Organic) spe2->spe3 spe4 Elute (Acidified Organic Solvent) spe3->spe4 spe3_out Cleanest Extract Lowest Matrix Effect spe3->spe3_out spe5 Evaporate, Reconstitute & Inject spe4->spe5

Caption: Side-by-side comparison of the three primary sample preparation workflows.

Protocol 1: Sample Preparation via Mixed-Mode SPE (Recommended)
  • Plate Conditioning: Condition a mixed-mode anion exchange SPE plate (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample (spiked with internal standard), add 200 µL of 4% phosphoric acid in water. Vortex. Load the entire mixture onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol. This removes basic, neutral, and non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid. Vortex to mix.

  • Analysis: The sample is ready for injection onto the HILIC-LC-MS/MS system.

Protocol 2: HILIC-LC-MS/MS Analysis (Recommended)
  • LC System: UPLC/UHPLC system

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Negative

  • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal.

Conclusion and Recommendation

For the robust and reliable quantification of 4,5-dihydro-1,2-oxazole-3-carboxylic acid in plasma, a method combining Mixed-Mode Anion Exchange Solid-Phase Extraction (SPE) with HILIC-LC-MS/MS is unequivocally the superior approach. While protein precipitation offers speed, it presents a significant and likely unacceptable risk of matrix effects that can compromise data integrity. Liquid-liquid extraction is an improvement but may not provide adequate recovery for this highly polar analyte.

The recommended SPE-HILIC workflow provides the most effective removal of interfering endogenous components, leading to the lowest matrix effects and the highest data quality. This strategy directly addresses the primary challenges posed by the analyte's polarity, ensuring excellent retention, selectivity, and sensitivity. Adherence to a full validation protocol based on FDA and EMA guidelines is mandatory to establish the method as fit-for-purpose for regulated bioanalysis.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • MDPI. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. [Link]

  • LCGC International. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Technology Networks. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Emeryville Pharmaceutical Services. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • National Institutes of Health. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ScienceDirect. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. [Link]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

  • ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. [Link]

  • National Institutes of Health. (n.d.). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. [Link]

  • Iraqi Journal of Science. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. [Link]

  • MDPI. (2023). 5,6-Dihydro-o[1][13][14]xadiazolo[3,4-d]pyridazine-4,7-dione. [Link]

Sources

Validation

A Comparative Guide to Catalytic Synthesis of 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid

Introduction: The Significance of the 4,5-Dihydro-1,2-oxazole Scaffold in Modern Drug Discovery The 4,5-dihydro-1,2-oxazole, also known as a 2-isoxazoline, is a privileged heterocyclic scaffold in medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4,5-Dihydro-1,2-oxazole Scaffold in Modern Drug Discovery

The 4,5-dihydro-1,2-oxazole, also known as a 2-isoxazoline, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, exhibiting diverse biological activities. The inclusion of a carboxylic acid moiety at the 3-position further enhances its potential as a pharmacophore, enabling crucial interactions with biological targets. Consequently, the development of efficient and selective synthetic routes to 4,5-dihydro-1,2-oxazole-3-carboxylic acid and its derivatives is of paramount importance to researchers in drug development. This guide provides an in-depth comparison of two prominent catalytic strategies for the synthesis of this key structural motif: Lewis acid-catalyzed and Brønsted acid-catalyzed 1,3-dipolar cycloaddition reactions.

Core Synthesis Strategy: The [3+2] Cycloaddition of Nitrile Oxides

The cornerstone of the synthetic approaches discussed herein is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This powerful transformation allows for the rapid construction of the five-membered dihydroisoxazole ring with good control over regioselectivity. The key challenge lies in the generation and stabilization of the highly reactive nitrile oxide intermediate, which is typically formed in situ from precursors such as aldoximes or α-nitroketones. The choice of catalyst plays a crucial role in promoting the reaction, influencing its rate, yield, and in some cases, stereoselectivity.

Route 1: Lewis Acid-Catalyzed [3+2] Cycloaddition

Lewis acids have emerged as effective catalysts for a variety of cycloaddition reactions, including the formation of dihydroisoxazoles. Their role is to activate the dipolarophile (the alkene) towards the nitrile oxide, thereby accelerating the reaction rate and often enhancing regioselectivity. Scandium triflate (Sc(OTf)₃) is a notable example of a Lewis acid that has been successfully employed in this context.[1]

Mechanistic Rationale

The catalytic cycle of a Lewis acid-promoted 1,3-dipolar cycloaddition is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the alkene (in this case, an acrylic acid derivative). This coordination lowers the LUMO energy of the alkene, making it more susceptible to nucleophilic attack by the nitrile oxide. The subsequent concerted or stepwise [3+2] cycloaddition proceeds with a lower activation energy compared to the uncatalyzed reaction, leading to the formation of the 4,5-dihydro-1,2-oxazole ring.

Lewis_Acid_Mechanism cluster_0 Catalyst Activation cluster_1 Cycloaddition cluster_2 Catalyst Regeneration Alkene Alkene (e.g., Acrylic Acid Derivative) Activated_Alkene Activated Alkene-LA Complex Alkene->Activated_Alkene Coordination LA Lewis Acid (e.g., Sc(OTf)₃) LA->Activated_Alkene Transition_State [3+2] Transition State Activated_Alkene->Transition_State Nitrile_Oxide Nitrile Oxide (in situ generated) Nitrile_Oxide->Transition_State Product 4,5-Dihydro-1,2-oxazole -3-carboxylic acid Transition_State->Product Regen_LA Lewis Acid (Regenerated) Product->Regen_LA Release Regen_LA->LA

Caption: Lewis Acid-Catalyzed [3+2] Cycloaddition Mechanism.

Experimental Protocol: Scandium Triflate-Catalyzed Synthesis

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Acrylic Acid (1.2 eq)

  • Scandium Triflate (Sc(OTf)₃) (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the substituted aldoxime (1.0 eq) and acrylic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add scandium triflate (10 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C and add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • Add triethylamine (Et₃N) (1.1 eq) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Route 2: Brønsted Acid-Catalyzed [3+2] Cycloaddition

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), can also effectively catalyze the 1,3-dipolar cycloaddition for the synthesis of dihydroisoxazoles.[2] This approach often utilizes α-nitroketones as the nitrile oxide precursors. The acid catalyst facilitates the in situ generation of the nitrile oxide from the nitro compound.

Mechanistic Rationale

In this pathway, the Brønsted acid protonates the α-nitroketone, promoting its dehydration to form a nitrile oxide intermediate. The acid catalyst can also activate the alkene dipolarophile, similar to a Lewis acid, by protonating the carbonyl group, thus lowering its LUMO energy. The subsequent cycloaddition then proceeds to yield the dihydroisoxazole product.

Bronsted_Acid_Mechanism cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Nitroketone α-Nitroketone Protonated_Nitro Protonated α-Nitroketone Nitroketone->Protonated_Nitro Protonation BA Brønsted Acid (e.g., p-TsOH) BA->Protonated_Nitro Nitrile_Oxide Nitrile Oxide Protonated_Nitro->Nitrile_Oxide Dehydration Transition_State [3+2] Transition State Nitrile_Oxide->Transition_State Alkene Alkene (e.g., Acrylic Acid) Alkene->Transition_State Product 4,5-Dihydro-1,2-oxazole -3-carboxylic acid Transition_State->Product

Caption: Brønsted Acid-Catalyzed Nitrile Oxide Generation and Cycloaddition.

Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Synthesis

Materials:

  • α-Nitroketone (1.0 eq)

  • Acrylic Acid (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (20 mol%)

  • Toluene, anhydrous

Procedure:

  • To a solution of the α-nitroketone (1.0 eq) in anhydrous toluene, add acrylic acid (1.5 eq) and p-toluenesulfonic acid (20 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 4,5-dihydro-1,2-oxazole-3-carboxylic acid.

Performance Comparison: Lewis Acid vs. Brønsted Acid Catalysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two catalytic routes. The data presented is a synthesis of typical results reported in the literature for similar transformations.

ParameterLewis Acid Catalysis (Sc(OTf)₃)Brønsted Acid Catalysis (p-TsOH)
Catalyst Loading 5-15 mol%10-30 mol%
Reaction Temperature 0 °C to Room Temperature80-110 °C
Reaction Time 12-24 hours8-16 hours
Typical Yields 70-90%[1]65-85%[2]
Substrate Scope Broad, tolerates various functional groupsGenerally good, may be sensitive to acid-labile groups
Precursor for Nitrile Oxide Aldoximesα-Nitroketones
Key Advantages Milder reaction conditionsLess expensive catalyst
Potential Drawbacks Higher cost of catalyst, moisture sensitivityHigher temperatures required, potential for side reactions

Conclusion and Outlook

Both Lewis acid and Brønsted acid-catalyzed 1,3-dipolar cycloadditions represent viable and effective strategies for the synthesis of 4,5-dihydro-1,2-oxazole-3-carboxylic acid. The choice between the two methods will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, cost considerations, and desired reaction conditions.

The Lewis acid-catalyzed route, particularly with scandium triflate, offers the advantage of milder reaction conditions, which can be beneficial for sensitive substrates. In contrast, the Brønsted acid-catalyzed method provides a more economical option, although it typically requires elevated temperatures.

Future research in this area will likely focus on the development of more efficient and enantioselective catalytic systems. The use of chiral Lewis or Brønsted acids could provide a direct route to enantiomerically enriched 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives, which are highly sought after in drug discovery programs. Furthermore, the exploration of other catalytic methods, such as organocatalysis and photocatalysis, may open new avenues for the synthesis of this important heterocyclic scaffold.

References

  • Zhang, Y., et al. (2023). Gold(I)/Sc(OTf)3 Synergistic Catalysis for the Synthesis of Functionalized Isoxazoles. Organic Letters. [Link]

  • Li, J., et al. (2020). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. [Link]

Sources

Comparative

4,5-dihydro-1,2-oxazole-3-carboxylic acid binding affinity compared to standard heterocyclic ligands

Comparative Binding Affinity Guide: 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid vs. Standard Heterocyclic Ligands Executive Summary In modern ligand design, the 4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid vs. Standard Heterocyclic Ligands

Executive Summary

In modern ligand design, the 4,5-dihydro-1,2-oxazole-3-carboxylic acid (commonly known as 2-isoxazoline-3-carboxylic acid) scaffold has emerged as a privileged bioisostere for both pharmaceutical and agrochemical applications[1]. Unlike standard planar heterocycles—such as fully unsaturated 1,2-oxazoles (isoxazoles) or pyrazoles—the 4,5-dihydro analog introduces sp3-hybridized carbons at the C4 and C5 positions. This subtle saturation fundamentally alters the 3D trajectory of substituents, allowing for precise stereochemical probing of deep, chiral binding pockets[2].

This guide objectively compares the binding affinity and thermodynamic profile of the 4,5-dihydro-1,2-oxazole-3-carboxylic acid core against standard heterocyclic ligands, utilizing field-proven data from Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitors[3] and 4-hydroxyphenylpyruvate dioxygenase (HPPD) agrochemicals[4].

Thermodynamic & Structural Causality in Ligand Binding

When designing ligands for metalloenzymes or phosphatases, the carboxylic acid at the C3 position acts as a critical hydrogen bond acceptor/donor or bidentate metal chelator. However, the geometry of the supporting heterocycle dictates the thermodynamic signature of the binding event:

  • Planar Heterocycles (1,2-Oxazoles & Pyrazoles): Standard ligands like pyrazole-3-carboxylic acid are rigid. Binding is typically enthalpy-driven ( ΔH<0 ) due to strong, highly directional hydrogen bonds. However, their planarity restricts their ability to occupy adjacent secondary pockets, often leading to an entropic penalty ( −TΔS>0 ) if ordered water molecules within the pocket cannot be effectively displaced[3].

  • Puckered Heterocycles (4,5-Dihydro-1,2-oxazoles): The inclusion of sp3 carbons at C4/C5 provides a structural "bend." This non-planar geometry allows substituents at C5 to project out of the primary binding plane and deep into secondary allosteric pockets (e.g., the unique P2 and P3 pockets of MptpB)[2]. The causality here is thermodynamic: the optimal vector projection displaces ordered network waters from these deep pockets, resulting in a highly favorable entropic gain that drives sub-micromolar affinity[2].

Comparative Binding Affinity Profiling

The table below synthesizes the binding affinities and thermodynamic advantages of the 4,5-dihydro-1,2-oxazole-3-carboxylic acid scaffold compared to standard planar alternatives across two distinct biological targets.

Ligand ScaffoldTarget EnzymeBinding Affinity ( IC50​ / Kd​ )Thermodynamic ProfileKey Structural Advantage
1,2-Oxazole-3-carboxylic acid MptpB~2.8 - 3.5 µMEnthalpy-driven, rigidFlat, planar fit suitable only for narrow primary (P1) pockets.
4,5-Dihydro-1,2-oxazole-3-carboxylic acid MptpB~0.4 µMEntropy-favored, flexiblesp3 carbons allow optimal vector projection into P2/P3 pockets.
Pyrazole-3-carboxylic acid HPPD~10 - 20 nMEnthalpy-drivenStrong bidentate metal chelation; standard baseline activity.
4,5-Dihydro-1,2-oxazole-3-carboxylic acid HPPD~5 - 15 nMBalanced ΔH / −TΔS Enhanced lipophilicity and target residence time.

Self-Validating Experimental Protocol: SPR & ITC Profiling

Relying solely on IC50​ values can be misleading due to assay interference, enzyme concentration variations, or compound aggregation. As a best practice, binding affinity must be validated using orthogonal biophysical techniques. The following protocol utilizes Surface Plasmon Resonance (SPR) for kinetic validation and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Phase 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR provides real-time Kon​ and Koff​ rates, revealing whether the high affinity is driven by rapid target engagement or long residence time.

  • Self-Validating Immobilization: Immobilize the wild-type target protein (e.g., MptpB) on a CM5 sensor chip via standard amine coupling. Concurrently, immobilize an inactive mutant (e.g., C160S for MptpB) on the reference channel. Why? Subtracting the mutant channel signal from the wild-type channel eliminates bulk refractive index shifts and definitively proves that the 4,5-dihydro-1,2-oxazole ligand is binding specifically to the active site.

  • Analyte Injection: Inject the ligand at a high flow rate (30 µL/min) to minimize mass transport limitations. Use a concentration series ranging from 0.1×Kd​ to 10×Kd​ .

  • Data Fitting: Fit the resulting double-referenced sensograms to a 1:1 Langmuir binding model to extract precise kinetic rate constants.

Phase 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality: ITC directly measures the heat of binding, allowing the deconvolution of the free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components, confirming the structural hypothesis of water displacement.

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer. Dissolve the 4,5-dihydro-1,2-oxazole ligand in the exact same dialysate. Why? Even minor buffer mismatches will generate massive heats of dilution, masking the actual binding signal.

  • Forward Titration: Titrate the ligand (syringe, 10x protein concentration) into the protein cell (typically 10-20 µM) at 25°C.

  • Reverse Titration (Self-Validation): Titrate the protein into the ligand. Why? If the ligand is prone to forming colloidal aggregates (a common false-positive mechanism for lipophilic heterocycles), reverse titration keeps the ligand dilute in the cell, preventing aggregation and confirming a true 1:1 stoichiometric binding event.

Workflow Visualization

BindingWorkflow A Ligand Design (4,5-dihydro-1,2-oxazole) B Primary Screening (Enzymatic IC50) A->B C SPR Kinetics (Kon, Koff determination) B->C D ITC Thermodynamics (ΔH, -TΔS profiling) C->D F Control Validation (Mutant Protein) C->F Specificity Check E X-Ray Crystallography (Binding Mode Validation) D->E F->D

Self-validating workflow for evaluating 4,5-dihydro-1,2-oxazole binding affinity.

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Validation

A Comparative Guide to 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid Derivatives: A Modern Scaffold for Anticancer Drug Discovery

Introduction: The Quest for Novel Scaffolds in Oncology In medicinal chemistry, the molecular scaffold serves as the foundational core of a drug molecule, dictating the spatial arrangement of functional groups and thereb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Scaffolds in Oncology

In medicinal chemistry, the molecular scaffold serves as the foundational core of a drug molecule, dictating the spatial arrangement of functional groups and thereby its interaction with biological targets.[1][2] For decades, drug discovery has relied on a set of "traditional" scaffolds, which, while successful, often face challenges related to drug resistance, metabolic instability, and off-target toxicity.[3] This has spurred a continuous search for novel chemical entities with improved pharmacological profiles.

The 4,5-dihydro-1,2-oxazole, or isoxazoline, ring system has emerged as a promising heterocyclic scaffold in modern drug discovery.[4] Specifically, derivatives featuring a carboxylic acid at the 3-position are gaining attention as potential bioisosteric replacements for problematic carboxylic acid groups in drug candidates.[5][6] Carboxylic acids, while effective for target binding, can lead to poor permeability and metabolic liabilities such as the formation of reactive acyl glucuronides.[6] This guide provides a comprehensive benchmark of 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives against traditional scaffolds in the context of anticancer agent development, supported by comparative data and detailed experimental workflows.[7][8][9]

Rationale for Comparison: The Isoxazoline Advantage

The central hypothesis for investigating the isoxazoline scaffold is its potential to function as a superior bioisostere for the carboxylic acid moiety. Bioisosteres are functional groups that, due to similar physical and chemical properties, can elicit a comparable biological response while improving the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10]

Traditional Scaffolds for Comparison: For this guide, we will benchmark the isoxazoline scaffold against two widely recognized carboxylic acid bioisosteres used in anticancer and other therapeutic agents:

  • Tetrazoles: A common acidic heterocycle used to mimic the two-point hydrogen bonding and acidity of carboxylic acids.[11]

  • Acyl Sulfonamides: Another acidic functional group known to engage in similar interactions as carboxylates.[12]

The comparison will focus on three pillars: physicochemical properties, in vitro biological efficacy, and the underlying experimental methodologies that ensure data integrity.

Benchmarking Workflow: A Structured Approach to Scaffold Evaluation

The decision to advance a novel scaffold requires a multi-faceted evaluation. Our approach is designed to systematically compare the isoxazoline core against its traditional counterparts, ensuring that each step provides a clear, data-driven rationale for subsequent investigations.

cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Preclinical & ADME Profiling A Scaffold Selection (Isoxazoline vs. Tetrazole, Acyl Sulfonamide) B Physicochemical Profiling (pKa, logP, PSA, HBD/HBA) A->B Core Property Evaluation C Synthesis of Analog Library B->C Guide Synthesis D Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) C->D Efficacy Testing F SAR Analysis D->F Data Interpretation E Target Engagement Assay (If target is known) E->F G Metabolic Stability Assay (Microsomes, Hepatocytes) F->G Select Lead Compounds H Permeability Assay (e.g., PAMPA) F->H I Preliminary Toxicology (e.g., Normal Cell Line Viability) G->I H->I

Caption: A logical workflow for benchmarking a novel scaffold against traditional alternatives.

Part 1: Physicochemical and In Silico Profiling

The journey from a chemical scaffold to a drug candidate begins with its fundamental physicochemical properties. These parameters govern solubility, permeability, and metabolic fate, and are thus critical predictors of a compound's potential success. The isoxazoline ring, being less acidic than a carboxylic acid, is postulated to offer a more favorable balance of properties.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

Property Carboxylic Acid Tetrazole Acyl Sulfonamide 4,5-Dihydro-1,2-oxazole Rationale for Importance
Approx. pKa 4-5 4.5-5.5 3-5 ~8-9 Governs ionization state at physiological pH, impacting solubility and cell permeability.
logP (Calculated) Varies Lower than COOH Higher than COOH Higher than COOH Measures lipophilicity, a key factor in membrane transport and protein binding.
H-Bond Donors 1 1 1 0-1 (ring N is weak) Influences target binding and solubility.

| H-Bond Acceptors | 2 | 4 | 3-4 | 2-3 | Critical for molecular recognition by biological targets. |

Note: Values are approximate and can vary significantly based on the full molecular structure.

The higher pKa of the isoxazoline scaffold suggests it will be predominantly neutral at physiological pH, a characteristic that can enhance membrane permeability compared to the highly ionized nature of carboxylic acids, tetrazoles, and acyl sulfonamides.[5]

Part 2: Benchmarking Biological Activity - Anticancer Efficacy

Isoxazoline derivatives have demonstrated significant cytotoxic effects across various cancer cell lines.[7][13] This section compares the in vitro anticancer activity of representative isoxazoline-containing compounds with traditional drug scaffolds known to target similar cancer types.

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound ID Scaffold Type Target Cell Line IC₅₀ (µM) Reference
Isoxazoline-16c Isoxazoline HT1080 (Fibrosarcoma) 9.02 [13]
Isoxazoline-34a Isoxazoline HepG2 (Hepatocellular Carcinoma) 13.20 [13]
Curcumin Phenolic (Traditional) MCF-7 (Breast Cancer) 21.89 [13]
Isoxazole-Curcumin-40 Isoxazole MCF-7 (Breast Cancer) 3.97 [13]

| Acylsulfonamide-7d | Acyl Sulfonamide | HL60 (Leukemia) | 0.80 (MCL-1 Ki) |[12] |

Analysis of Biological Data: The data indicates that incorporating an isoxazole/isoxazoline ring can significantly enhance cytotoxic potency. For example, Isoxazole-Curcumin-40 showed a more than five-fold increase in potency against the MCF-7 breast cancer cell line compared to its parent compound, curcumin.[13] Similarly, isoxazoline derivatives like 16c and 34a show potent activity in the low micromolar range against fibrosarcoma and liver cancer cells.[13] While direct IC₅₀ comparisons with acyl sulfonamide-7d are context-dependent due to different targets (MCL-1 protein vs. cell viability), its potent binding affinity highlights the efficacy of traditional bioisosteres.[12] The key takeaway is that isoxazoline derivatives are not only active but can be more potent than established natural product scaffolds.

Part 3: Experimental Protocols for Reproducible Benchmarking

To ensure the trustworthiness and reproducibility of these findings, detailing the experimental methodology is paramount. Below is a standard protocol for determining the IC₅₀ values presented above.

Protocol: MTT Cell Viability Assay for Cytotoxicity Screening

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT1080)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: a. Harvest and count cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete growth medium. b. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. c. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete growth medium. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell blank control. b. After 24 hours, carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. c. Incubate the plate for another 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation: a. Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use the blank control wells to zero the reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_sample / Abs_control) * 100. b. Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Synthetic Strategy: Accessing the Isoxazoline Scaffold

The widespread exploration of isoxazoline derivatives is facilitated by their relatively straightforward synthesis. The most common and powerful method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[14][15]

cluster_0 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis reactants Aldoxime + Alkene (Starting Materials) step1 In situ Nitrile Oxide Formation (e.g., with NCS or NaOCl) reactants->step1 intermediate Nitrile Oxide (Reactive Intermediate) step1->intermediate step2 Cycloaddition intermediate->step2 product 4,5-Dihydro-1,2-oxazole (Isoxazoline Core) step2->product

Caption: General synthetic workflow for the isoxazoline scaffold.

This synthetic accessibility allows for the rapid generation of diverse compound libraries, which is crucial for establishing robust Structure-Activity Relationships (SAR) and optimizing lead compounds.

Conclusion and Future Perspectives

The benchmarking data presented in this guide strongly supports the 4,5-dihydro-1,2-oxazole-3-carboxylic acid scaffold as a viable and potent alternative to traditional scaffolds in the field of anticancer drug discovery. Its derivatives demonstrate compelling cytotoxic activity, often exceeding that of established parent compounds.[13] The primary advantages of this scaffold lie in its favorable physicochemical properties, particularly its potential to enhance cell permeability and metabolic stability by serving as a non-classical bioisostere for the carboxylic acid group.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Synthesizing and testing matched molecular pairs where the only difference is the acidic group (isoxazoline vs. tetrazole vs. carboxylic acid) to provide definitive evidence of the scaffold's benefits.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent isoxazoline derivatives to understand their anticancer effects, which may include apoptosis induction, tubulin assembly disruption, or topoisomerase inhibition.[3]

  • In-depth ADME/Tox Profiling: Conducting comprehensive studies on the metabolic fate and potential toxicity of lead compounds to validate the hypothesized improvements in drug-like properties.

By continuing to explore this versatile scaffold, the scientific community can accelerate the development of novel, more effective, and safer therapeutics to combat cancer.

References

  • Kaur, K., Kumar, V., & Gupta, G. (2014). Isoxazoline containing natural products as anticancer agents: a review. European Journal of Medicinal Chemistry. [Link]

  • (2014). Isoxazoline containing natural products as anticancer agents: a review. Semantic Scholar. [Link]

  • (2014). Isoxazoline containing natural products as anticancer agents: a review. Europe PMC. [Link]

  • Sharma, V., Kumar, V., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Wang, X., Hu, Q., Tang, H., & Pan, X. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. MDPI Encyclopedia. [Link]

  • Dunn, A. M., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. [Link]

  • Costa, F., et al. (2022). Scaffolds in the microbial resistant era: Fabrication, materials, properties and tissue engineering applications. PMC. [Link]

  • Tommasi, R., et al. (2023). Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-Negative Drug Design. ACS Publications. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ChEMBL. [Link]

  • Sivaraj, A., et al. (2024). Antimicrobial and Biodegradable 3D Printed Scaffolds for Orthopedic Infections. ACS Biomaterials Science & Engineering. [Link]

  • Hu, Y., & Bajorath, J. (2015). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • (2026). Antibacterial Scaffolds for oral tissue regeneration. ResearchGate. [Link]

  • Wijdeven, M. A., et al. (2016). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. [Link]

  • (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Hu, Y., & Bajorath, J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • (2011). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Roy, M., et al. (2021). Tailoring Scaffolds for Orthopedic Application With Anti-Microbial Properties: Current Scenario and Future Prospects. Frontiers. [Link]

  • Gillet, V. J., et al. (2006). On Scaffolds and Hopping in Medicinal Chemistry. Bentham Science. [Link]

  • Al-Hourani, B. J. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

  • Heimann, D., et al. (2026). Antibacterials with Novel Chemical Scaffolds in Clinical Development. ResearchGate. [Link]

  • Ferreira, A. M., et al. (2025). Biomaterial-Based Scaffolds as Carriers of Topical Antimicrobials for Bone Infection Prophylaxis. PMC. [Link]

  • Reddy, L. S., et al. (2015). Synthesis and Antibacterial Activity of Novel Isoxazoline Derivatives. Der Pharma Chemica. [Link]

  • Singh, P., et al. (2017). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC. [Link]

  • (2026). Synthesis and antimicrobial studies of some new 3-isoxazoline substituted phthalazine methylsulfonyl oxadiazoles. ResearchGate. [Link]

  • Lamberth, C., et al. (2009). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-Dihydro-1,2-oxazole-3-carboxylic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 4,5-Dihydro-1,2-oxazole-3-carboxylic acid As a Senior Application Scientist, I recognize that handling heterocyclic carboxylic acids requires more than just skimming a Saf...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4,5-Dihydro-1,2-oxazole-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling heterocyclic carboxylic acids requires more than just skimming a Safety Data Sheet (SDS)—it demands a mechanistic understanding of the compound's reactivity and toxicity. 4,5-Dihydro-1,2-oxazole-3-carboxylic acid (CAS: 4485-98-7) is a critical building block in advanced drug discovery, particularly in the structure-based design of1[1]. Because this compound features both a reactive carboxylic acid moiety and an isoxazoline ring, improper handling or disposal can lead to acute respiratory irritation, environmental contamination, and dangerous cross-reactions in waste streams.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and disposal of 4,5-dihydro-1,2-oxazole-3-carboxylic acid, ensuring scientific integrity and regulatory compliance in your laboratory.

Chemical Profiling & Mechanistic Hazards

Understanding the causality behind the hazards is the first step in operational safety. The compound is classified under several GHS categories due to its specific molecular interactions, as detailed in the 2[2]:

  • Acute Toxicity (H302, H312, H332): The low molecular weight allows for rapid absorption through mucosal membranes and compromised skin, as noted in the 3[3].

  • Irritation (H315, H319, H335): The acidic proton (pKa ~3.5-4.5) disrupts the lipid bilayers of the skin and eyes, while aerosolized micro-crystals act as severe respiratory tract irritants[4].

Table 1: Quantitative Safety Data & Logistical Impact

Hazard ClassGHS CategoryCausality & Logistical Impact
Acute Toxicity Category 4Requires strict dermal and respiratory protection (nitrile gloves, fume hood) to prevent systemic absorption.
Skin/Eye Irritation Category 2 / 2ADirect contact causes localized pH drops; mandates immediate access to eyewash stations and safety showers.
Target Organ Toxicity STOT SE 3Respiratory irritant; necessitates wet-wiping during spill cleanup to suppress dust formation.
Environmental N/A (Standard Organic)Nitrogen content necessitates high-temperature incineration to prevent NOx emissions during disposal.

Experimental Protocols: Handling and Spill Response

Protocol A: Routine Handling and Preparation

  • Engineering Controls: Always handle the powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Don double nitrile gloves (change immediately if contaminated), a lab coat, and chemical splash goggles. If weighing outside a hood, an N95 or P100 particulate respirator is mandatory to mitigate STOT SE 3 risks[4].

  • Transfer Mechanics: Use anti-static weighing spatulas. The compound's crystalline nature makes it prone to static cling and aerosolization.

Protocol B: Spill Containment and Decontamination In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the respiratory irritant.

SpillResponse Evacuate 1. Isolate Area & Assess Spill PPE 2. Don Appropriate PPE (Respirator, Gloves) Evacuate->PPE Contain 3. Contain Spill (Avoid Dust Formation) PPE->Contain Clean 4. Sweep/Wipe (Use Damp Cloth) Contain->Clean Dispose 5. Transfer to Hazardous Waste Clean->Dispose

Step-by-step operational workflow for isolating and neutralizing laboratory spills.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don a fitted P100 respirator and heavy-duty nitrile gloves.

  • Dampen: Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to suppress dust formation. Mechanistic note: Do not use reactive bases for dampening, as the exothermic neutralization can cause splattering.

  • Collect: Wipe up the damp material using absorbent pads.

  • Decontaminate: Wash the affected surface with copious amounts of soap and water to neutralize any residual acidity, as recommended by the 4[4].

Validated Waste Segregation & Disposal Procedures

Improper disposal of 4,5-dihydro-1,2-oxazole-3-carboxylic acid can lead to dangerous pH fluctuations in mixed waste streams. The compound must be segregated according to its physical state and chemical compatibility.

WasteSegregation Start 4,5-Dihydro-1,2-oxazole-3- carboxylic acid Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Contam Contaminated Consumables (Gloves, Vials) Start->Contam OrgSolid Hazardous Solid Waste Container (Incineration) Solid->OrgSolid OrgLiquid Neutralized Liquid Waste (Check pH Compatibility) Liquid->OrgLiquid Biohazard Solid Debris Waste Bin (Chemical Contamination) Contam->Biohazard

Validated segregation pathways for solid, liquid, and consumable chemical waste streams.

Step-by-Step Disposal Protocol (P501):

  • Solid Waste (Unused/Expired Powder):

    • Transfer the solid into a clearly labeled, sealable high-density polyethylene (HDPE) container.

    • Label as "Hazardous Organic Solid Waste - Contains Nitrogenous Carboxylic Acid."

    • Route to an approved waste disposal plant for high-temperature incineration[4]. Mechanistic note: Incineration is required because the isoxazoline ring contains nitrogen; standard landfill disposal risks groundwater leaching.

  • Liquid Waste (Reaction Filtrates & Solutions):

    • Aqueous Streams: Check the pH of the waste solution. If highly acidic (pH < 4), carefully neutralize it to pH 6-8 using a weak base (e.g., 1M NaHCO3) before transferring it to the aqueous waste carboy. Causality: Mixing unneutralized acid with generic waste containing cyanides or sulfides can generate lethal gas.

    • Organic Streams: If dissolved in organic solvents (e.g., DMSO or DMF used in MptpB inhibitor assays[1]), dispose of it in the "Halogen-Free Organic Waste" container, provided no halogenated reagents were added.

  • Contaminated Consumables:

    • Place all contaminated gloves, absorbent pads, and empty vials into a designated solid chemical debris bin. Do not mix with standard biological or municipal waste.

Experimental Context: Why We Use It

In drug development, 4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives are pivotal in synthesizing conformationally constrained amino acids and selective enzyme inhibitors. Notably, they are utilized to design inhibitors for MptpB, a virulence factor that subverts host antimicrobial activity[1]. By understanding the operational safety of the base building block, researchers can scale up the synthesis of these life-saving multidrug-resistant tuberculosis treatments without compromising laboratory safety.

References

  • ChemScene Safety Data Sheet: 5-(4-(Tert-butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid. 4

  • NextSDS Substance Database: 4,5-dihydro-1,2-oxazole-3-carboxylic acid. 2

  • PubChem Database: 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride. 3

  • NIH/PMC: Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. 1

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4,5-Dihydro-1,2-oxazole-3-carboxylic acid

Mechanistic Overview & Hazard Profile As a Senior Application Scientist, I emphasize that effective laboratory safety must be rooted in chemical causality. 4,5-Dihydro-1,2-oxazole-3-carboxylic acid (often referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Hazard Profile

As a Senior Application Scientist, I emphasize that effective laboratory safety must be rooted in chemical causality. 4,5-Dihydro-1,2-oxazole-3-carboxylic acid (often referred to as 2-isoxazoline-3-carboxylic acid) features two critical reactive centers that dictate its handling requirements:

  • The Isoxazoline Ring : The heterocyclic core contains a relatively weak nitrogen-oxygen (N-O) bond. This bond is highly susceptible to reductive cleavage (e.g., via transition metals like Mo(CO)6, catalytic hydrogenation, or reducing agents like SmI2)[1].

  • The C3-Carboxylic Acid : This moiety imparts moderate acidity and polarity, making the compound an active irritant to mucous membranes and exposed tissues [2].

Because of these structural features, the compound is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled) and as a Category 2/2A irritant for skin and eyes (H315, H319). It also presents a Specific Target Organ Toxicity (STOT SE 3) risk for respiratory tract irritation (H335/H336) [3]. Understanding this reactivity is paramount: we are not just preventing generic dust exposure; we are actively preventing the localized acidic hydrolysis and potential ring-opening reactions that occur upon contact with biological moisture.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with its acidity and systemic toxicity, your PPE must act as a self-validating barrier system. Do not substitute materials without understanding the chemical resistance profile.

PPE CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended.Nitrile provides excellent resistance to polar organic acids and the aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound.
Eye Protection Snug-fitting safety goggles with side shields.Prevents aerosolized carboxylic acid dust from dissolving in the basal tears of the eye, which would cause immediate, severe pH-driven irritation [3].
Body Protection Flame-retardant, impervious lab coat with fitted cuffs.Prevents dermal accumulation of the powder. The fitted cuffs prevent accidental dragging through spilled material.
Respiratory N95/P100 particulate respirator (if handled outside a hood).The compound's low molecular weight and powder form make it highly prone to aerosolization, directly threatening the respiratory epithelium (H335) [2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Validation

  • Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Causality: Adequate airflow ensures that any aerosolized isoxazoline dust is immediately evacuated, neutralizing the inhalation hazard before it reaches the breathing zone.

Step 2: Material Transfer and Weighing

  • Use anti-static weighing boats and grounded spatulas.

  • Causality: Static charge can cause the fine carboxylic acid powder to repel and aerosolize. Grounding your equipment prevents this dispersion.

  • Weigh the material strictly within the fume hood. Close the primary container immediately after transfer to minimize atmospheric moisture exposure, which can degrade the compound over time.

Step 3: Solubilization and Reaction Setup

  • When dissolving 4,5-Dihydro-1,2-oxazole-3-carboxylic acid, add the solvent (e.g., DMSO, Methanol) slowly down the side of the flask.

  • Causality: Rapid addition can generate localized heat or aerosolize the dry powder. Ensure your reaction matrix does not inadvertently contain strong reducing agents (e.g., Zinc dust, SmI2) unless reductive cleavage of the N-O bond is the intended synthetic pathway [1].

Spill Response & Disposal Plan

In the event of a spill, the operational plan shifts immediately from containment to chemical neutralization.

Immediate Spill Response:

  • Isolate: Alert personnel and isolate the area. Ensure fume hood sashes are lowered to maximize draft over the spill.

  • Neutralize: Cover the spilled powder with a mild, dry base such as Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).

    • Causality: The weak base will neutralize the carboxylic acid moiety without generating excessive exothermic heat, converting it into a more stable, less irritating sodium or calcium salt.

  • Sweep: Moisten the neutralized mixture slightly with water to prevent dust formation, then sweep it using a non-sparking brush into a hazardous waste container.

Disposal Protocol:

  • Segregation: Dispose of the material and all contaminated PPE in a designated, sealed hazardous waste container.

  • Chemical Incompatibility: Do not mix this waste with strong reducing agents or strong mineral acids, as this could trigger unwanted ring-opening or degradation of the isoxazoline core. Label the waste explicitly as "Halogen-Free Organic Acid / Isoxazoline Derivative"[3].

Logical Workflow Diagram

HandlingWorkflow Start Start: Isoxazoline Handling HoodCheck Validate Fume Hood (80-100 fpm) Start->HoodCheck DonPPE Don PPE Matrix (Nitrile, Goggles, Coat) HoodCheck->DonPPE Weighing Anti-Static Weighing (Avoid Aerosolization) DonPPE->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck Neutralize Neutralize with NaHCO3 (Target: Carboxylic Acid) SpillCheck->Neutralize Yes Proceed Proceed to Solubilization (Avoid Reducing Agents) SpillCheck->Proceed No Waste Hazardous Waste Segregation Neutralize->Waste Proceed->Waste Post-Reaction

Workflow for handling and spill response of 4,5-Dihydro-1,2-oxazole-3-carboxylic acid.

References

  • Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. Organic Letters. URL: [Link]]

  • PubChem Compound Summary for CID 132398452, 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. URL: [Link]]

  • 4,5-dihydro-1,2-oxazole-3-carboxylic acid — Chemical Substance Information. NextSDS Substance Database. URL: [Link]]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1,2-oxazole-3-carboxylic acid
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4,5-Dihydro-1,2-oxazole-3-carboxylic acid
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